Product packaging for Guanosine-13C10,15N5(Cat. No.:)

Guanosine-13C10,15N5

Cat. No.: B12377984
M. Wt: 298.13 g/mol
InChI Key: NYHBQMYGNKIUIF-YEVWCPNYSA-N
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Description

Guanosine-13C10,15N5 is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 298.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O5 B12377984 Guanosine-13C10,15N5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O5

Molecular Weight

298.13 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

NYHBQMYGNKIUIF-YEVWCPNYSA-N

Isomeric SMILES

[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Guanosine-¹³C₁₀,¹⁵N₅: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of the isotopically labeled nucleoside, Guanosine-¹³C₁₀,¹⁵N₅. This valuable tool is instrumental in a variety of research fields, including metabolic studies, drug metabolism and pharmacokinetics (DMPK), and as an internal standard for quantitative mass spectrometry.

Core Chemical Properties

Guanosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled version of guanosine, where all ten carbon atoms are replaced with Carbon-13 (¹³C) and all five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, allowing for precise and accurate measurement of its unlabeled counterpart in complex biological matrices.

Physicochemical and Spectroscopic Data

The fundamental chemical and physical properties of Guanosine-¹³C₁₀,¹⁵N₅ and its common variants are summarized below. These tables provide a quick reference for researchers planning experiments involving these compounds.

Table 1: General Properties of Guanosine-¹³C₁₀,¹⁵N₅ Variants

PropertyGuanosine-¹³C₁₀,¹⁵N₅ HydrateGuanosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate lithium saltGuanosine-¹³C₁₀,¹⁵N₅ 5'-diphosphate dilithiumGuanosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate ammonium saltGuanosine-¹³C₁₀,¹⁵N₅ 3',5'-cyclic monophosphate calcium salt
Molecular Formula ¹³C₁₀H₁₃¹⁵N₅O₅·H₂O[1]¹³C₁₀H₁₂Li₂¹⁵N₅O₈P¹³C₁₀H₁₄Li₂¹⁵N₅O₁₁P₂¹³C₁₀H₁₆¹⁵N₅O₁₄P₃·4NH₃[2]¹³C₁₀H₁₁¹⁵N₅O₇P · 0.5Ca
Molecular Weight 316.15 g/mol [1]390.07 g/mol 470.00 g/mol 606.20 g/mol [2]379.13 g/mol
Labeled CAS Number 2483830-53-9[1]2483830-56-2Not specified2483830-47-1Not specified
Appearance SolidSolutionSolidSolutionSolid
Storage Conditions -20°C, desiccated, protected from light-20°C, protected from light-20°C-20°C, protected from light-20°C

Table 2: Purity and Isotopic Abundance

CompoundChemical PurityIsotopic Purity (¹³C)Isotopic Purity (¹⁵N)
Guanosine-¹³C₁₀,¹⁵N₅ Hydrate≥98%98%96-98%
Guanosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate lithium salt≥90%98%98%
Guanosine-¹³C₁₀,¹⁵N₅ 5'-diphosphate dilithiumNot specifiedNot specifiedNot specified
Guanosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate ammonium salt≥90%99%98%
Guanosine-¹³C₁₀,¹⁵N₅ 3',5'-cyclic monophosphate calcium salt95% (CP)99 atom %98 atom %

Table 3: Solubility of Unlabeled Guanosine (as an estimate)

SolventSolubility
WaterVery slightly soluble in cold water; soluble in boiling water.
DMSOSoluble
EthanolInsoluble

Experimental Protocols

The unique properties of Guanosine-¹³C₁₀,¹⁵N₅ make it a versatile tool in various experimental settings. Below are detailed methodologies for its primary applications.

Quantification by LC-MS/MS using Guanosine-¹³C₁₀,¹⁵N₅ as an Internal Standard

This protocol outlines the use of Guanosine-¹³C₁₀,¹⁵N₅ as an internal standard for the accurate quantification of guanosine in biological samples.

1. Preparation of Stock Solutions:

  • Guanosine Standard: Prepare a 1 mg/mL stock solution of unlabeled guanosine in a suitable solvent (e.g., DMSO).

  • Internal Standard (IS): Prepare a 1 mg/mL stock solution of Guanosine-¹³C₁₀,¹⁵N₅ in the same solvent.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

  • Serially dilute the guanosine stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Spike a known concentration of the Guanosine-¹³C₁₀,¹⁵N₅ internal standard into all calibration standards and QC samples.

3. Sample Preparation:

  • Thaw biological samples (e.g., plasma, cell lysates) on ice.

  • Add the internal standard solution to each biological sample.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Guanosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Guanosine-¹³C₁₀,¹⁵N₅ (IS): Monitor the transition from the labeled precursor ion (m/z) to its corresponding product ion. The exact m/z values will be shifted due to the isotopic labeling.

5. Data Analysis:

  • Integrate the peak areas for both guanosine and the internal standard.

  • Calculate the ratio of the peak area of guanosine to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of guanosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Labeling and Flux Analysis

This protocol describes a general workflow for using Guanosine-¹³C₁₀,¹⁵N₅ to trace its incorporation into newly synthesized nucleic acids and to study metabolic pathways.

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of Guanosine-¹³C₁₀,¹⁵N₅. The concentration and labeling duration will depend on the specific cell type and experimental goals.

  • Grow cells for a predetermined period to allow for the incorporation of the labeled guanosine into cellular metabolites and macromolecules.

2. Metabolite Extraction:

  • Harvest the cells by scraping or trypsinization.

  • Quench metabolism rapidly by adding a cold solvent mixture (e.g., 80% methanol).

  • Lyse the cells through methods such as sonication or freeze-thaw cycles.

  • Separate the soluble metabolites from the insoluble cellular debris by centrifugation.

3. Sample Preparation for LC-MS/MS:

  • The extracted metabolites can be directly analyzed or may require further purification or derivatization depending on the analytical method.

4. LC-MS/MS Analysis:

  • Analyze the samples using high-resolution mass spectrometry to identify and quantify the isotopologues of guanosine and its downstream metabolites (e.g., GMP, GDP, GTP, and RNA-incorporated guanosine).

5. Data Analysis and Interpretation:

  • Determine the extent of ¹³C and ¹⁵N incorporation into guanosine-containing molecules.

  • This information can be used to calculate metabolic flux rates and to elucidate the activity of pathways involved in nucleotide synthesis and nucleic acid turnover.

Signaling Pathways and Biological Relevance

Guanosine and its derivatives are central to numerous cellular processes, most notably as building blocks for RNA and DNA synthesis and as key components of signaling pathways. The guanine-based purinergic system plays a crucial role in neuromodulation and neuroprotection.

Guanosine-Based Purinergic Signaling

Extracellular guanosine can modulate cellular function through various mechanisms, including interaction with adenosine receptors and potentially its own, yet to be fully characterized, receptors. The following diagram illustrates the key aspects of guanosine-based purinergic signaling.

Guanosine_Signaling Guanosine-Based Purinergic Signaling Pathway Extracellular_GTP Extracellular GTP Extracellular_GDP Extracellular GDP Extracellular_GTP->Extracellular_GDP Extracellular_GMP Extracellular GMP Extracellular_GDP->Extracellular_GMP Extracellular_Guanosine Extracellular Guanosine Extracellular_GMP->Extracellular_Guanosine Adenosine_Receptors Adenosine Receptors (A1, A2A) Extracellular_Guanosine->Adenosine_Receptors Putative_Guanosine_Receptor Putative Guanosine Receptor Extracellular_Guanosine->Putative_Guanosine_Receptor Ectonucleotidases Ecto-nucleotidases Ectonucleotidases->Extracellular_GDP Ectonucleotidases->Extracellular_GMP Ectonucleotidases->Extracellular_Guanosine Intracellular_Signaling Intracellular Signaling (cAMP, PKA, PKC, MAPK) Adenosine_Receptors->Intracellular_Signaling Putative_Guanosine_Receptor->Intracellular_Signaling Cellular_Response Cellular Response (Neuroprotection, Neuritogenesis, Cell Proliferation) Intracellular_Signaling->Cellular_Response

Caption: Overview of the guanosine-based purinergic signaling pathway.

Conclusion

Guanosine-¹³C₁₀,¹⁵N₅ is an indispensable tool for researchers in various scientific disciplines. Its well-defined chemical properties and the ability to act as a precise internal standard and metabolic tracer enable detailed investigations into complex biological systems. The experimental protocols and pathway information provided in this guide serve as a valuable resource for designing and executing robust and informative studies.

References

The Synthesis and Isotopic Purity of Guanosine-¹³C₁₀,¹⁵N₅: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic purity of Guanosine-¹³C₁₀,¹⁵N₅, a critical tool in advanced biochemical and pharmaceutical research. The uniform labeling of guanosine with heavy isotopes of carbon and nitrogen enables precise tracking and quantification in metabolic studies, elucidation of enzymatic mechanisms, and structural analysis of nucleic acids and their protein complexes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction

Guanosine, a purine nucleoside, is a fundamental building block of RNA and plays a crucial role in various cellular processes, including signaling, energy metabolism, and biosynthesis. The incorporation of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into the guanosine molecule provides a powerful, non-radioactive method for tracing its fate and interactions within complex biological systems. Guanosine-¹³C₁₀,¹⁵N₅, where all ten carbon atoms and all five nitrogen atoms are replaced with their respective heavy isotopes, offers a distinct mass signature, facilitating its unambiguous detection and differentiation from its naturally abundant counterpart. This guide provides a comprehensive overview of the primary synthesis route for uniformly labeled guanosine, methods for assessing its isotopic purity, and insights into its application in studying cellular signaling pathways.

Data Presentation: Isotopic Purity and Chemical Properties

The quality of isotopically labeled compounds is paramount for the accuracy and reliability of experimental results. The primary parameters of concern are chemical purity and isotopic enrichment. Below is a summary of typical specifications for commercially available Guanosine-¹³C₁₀,¹⁵N₅.

ParameterSpecificationMethod of AnalysisReference
Chemical Purity ≥98%HPLC, NMR Spectroscopy
Isotopic Enrichment (¹³C) ≥98%Mass Spectrometry, NMR
Isotopic Enrichment (¹⁵N) 96-98%Mass Spectrometry, NMR
Molecular Weight 316.15 g/mol (Hydrate)Calculation

Experimental Protocols

The most common and cost-effective method for producing uniformly labeled ribonucleosides is through a biosynthetic approach. This typically involves growing a microorganism, such as Escherichia coli, on a minimal medium containing ¹³C-glucose as the sole carbon source and ¹⁵N-ammonium chloride as the sole nitrogen source. The microorganism incorporates these stable isotopes into its cellular components, including its RNA. The RNA is then extracted and hydrolyzed to yield ¹³C,¹⁵N-labeled ribonucleoside monophosphates (rNMPs), which are subsequently purified and can be further phosphorylated to the desired triphosphate form.

Protocol 1: Biosynthesis and Purification of Guanosine-¹³C₁₀,¹⁵N₅ Monophosphate (GMP-¹³C₁₀,¹⁵N₅)

This protocol is a composite of established methods for the production of uniformly labeled ribonucleotides.[1]

1. Culture of E. coli in Isotopically Enriched Medium:

  • Prepare a minimal medium (e.g., M9 minimal medium) devoid of natural abundance carbon and nitrogen sources.

  • Supplement the medium with [U-¹³C₆]-glucose (typically 2-4 g/L) as the sole carbon source and [¹⁵N]-ammonium chloride (typically 1 g/L) as the sole nitrogen source.

  • Inoculate the medium with a suitable E. coli strain (e.g., K12).

  • Grow the culture at 37°C with vigorous shaking until it reaches the late logarithmic phase of growth to maximize biomass and RNA yield.

  • Harvest the cells by centrifugation.

2. Extraction of Total RNA:

  • Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and lysozyme).

  • Perform cell lysis using a suitable method, such as sonication or French press, to release the cellular contents.

  • Remove cell debris by centrifugation.

  • Extract total RNA from the supernatant using a standard phenol-chloroform extraction method followed by ethanol precipitation.

3. Hydrolysis of RNA to Ribonucleoside Monophosphates (rNMPs):

  • Resuspend the purified RNA pellet in a suitable buffer (e.g., sodium acetate buffer, pH 5.3).

  • Add a nuclease, such as Nuclease P1, that digests RNA into its constituent 5'-mononucleotides.

  • Incubate the reaction at 37°C for several hours to ensure complete hydrolysis.

  • Monitor the completion of the reaction by HPLC.

4. Purification of Guanosine Monophosphate (GMP-¹³C₁₀,¹⁵N₅):

  • Separate the resulting mixture of rNMPs (AMP, GMP, CMP, UMP) using high-performance liquid chromatography (HPLC).

  • A strong anion exchange (SAX) column is typically used for this separation.

  • Elute the rNMPs using a gradient of a suitable buffer, such as ammonium acetate or potassium phosphate.

  • Collect the fraction corresponding to GMP, identified by its retention time compared to a standard.

  • Desalt the purified GMP fraction using a suitable method, such as reverse-phase HPLC or size-exclusion chromatography.

  • Lyophilize the purified GMP-¹³C₁₀,¹⁵N₅ to obtain a stable powder.

Protocol 2: Isotopic Purity Assessment by Mass Spectrometry

The isotopic enrichment of the synthesized Guanosine-¹³C₁₀,¹⁵N₅ can be accurately determined using high-resolution mass spectrometry.

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized GMP-¹³C₁₀,¹⁵N₅ in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid for electrospray ionization (ESI).

  • Prepare a corresponding sample of unlabeled guanosine monophosphate as a reference.

2. Mass Spectrometry Analysis:

  • Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR mass spectrometer) using ESI.

  • Acquire the mass spectrum in the positive or negative ion mode, depending on which provides a better signal for GMP.

  • Observe the isotopic cluster for both the unlabeled and the labeled GMP. The unlabeled GMP will show a characteristic distribution of isotopes at their natural abundance. The labeled GMP will show a significant shift in the m/z value corresponding to the incorporation of ten ¹³C atoms and five ¹⁵N atoms.

3. Data Analysis:

  • Determine the monoisotopic mass of the most abundant peak in the isotopic cluster of the labeled GMP.

  • Calculate the theoretical monoisotopic mass of 100% enriched Guanosine-¹³C₁₀,¹⁵N₅ monophosphate.

  • Compare the experimentally determined mass to the theoretical mass to confirm the identity of the compound.

  • Analyze the isotopic distribution of the labeled sample. The percentage of the total ion current that corresponds to the fully labeled species (M+15) relative to the sum of all isotopic peaks provides a measure of the isotopic enrichment. Software tools are available to deconvolve the isotopic distribution and calculate the enrichment percentage, taking into account the natural abundance of isotopes in the unlabeled portion of the molecule.

Mandatory Visualizations

Logical Workflow for Guanosine-¹³C₁₀,¹⁵N₅ Synthesis

Synthesis_Workflow Ecoli E. coli Culture Harvest Cell Harvesting Ecoli->Harvest Medium Minimal Medium (¹³C-Glucose, ¹⁵N-NH₄Cl) Medium->Ecoli Lysis Cell Lysis & RNA Extraction Harvest->Lysis RNA Total ¹³C,¹⁵N-RNA Lysis->RNA Hydrolysis Nuclease P1 Hydrolysis RNA->Hydrolysis rNMPs Mixture of ¹³C,¹⁵N-rNMPs (AMP, GMP, CMP, UMP) Hydrolysis->rNMPs HPLC HPLC Purification (Anion Exchange) rNMPs->HPLC GMP Purified GMP-¹³C₁₀,¹⁵N₅ HPLC->GMP Phosphorylation Enzymatic Phosphorylation (Optional) GMP->Phosphorylation GTP Guanosine-¹³C₁₀,¹⁵N₅-TP Phosphorylation->GTP

Caption: Biosynthetic workflow for Guanosine-¹³C₁₀,¹⁵N₅.

Guanosine-Related Signaling Pathways

Guanosine has been shown to modulate several key signaling pathways, particularly in the nervous system, where it exerts neuroprotective effects. Isotopically labeled guanosine can be used to trace its metabolism and influence on these pathways.

Guanosine_Signaling Guanosine Guanosine Receptor Cell Surface Receptors (e.g., Adenosine Receptors) Guanosine->Receptor Activates PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK PKC PKC Receptor->PKC Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-apoptotic, Anti-inflammatory) Akt->Neuroprotection CellGrowth Cell Proliferation & Growth Akt->CellGrowth ERK ERK MEK->ERK ERK->Neuroprotection ERK->CellGrowth PKC->Neuroprotection

References

A Technical Guide to Guanosine-¹³C₁₀,¹⁵N₅: Molecular Properties, Structure, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Guanosine-¹³C₁₀,¹⁵N₅, a stable isotope-labeled version of the purine nucleoside guanosine. Fully substituted with ten ¹³C atoms and five ¹⁵N atoms, this molecule is a powerful tool in metabolic research, drug development, and structural biology. Its use as an internal standard and a tracer in metabolic flux analysis allows for precise quantification and dynamic tracking of guanosine metabolism in various biological systems.

Core Molecular Properties

Guanosine-¹³C₁₀,¹⁵N₅ is a non-radioactive, heavy-atom version of guanosine. The complete substitution of carbon and nitrogen with their heavier stable isotopes results in a significant mass shift, making it readily distinguishable from its unlabeled counterpart by mass spectrometry. This property is fundamental to its application in tracer studies and as an internal standard for accurate quantification.

Quantitative Data Summary

The key quantitative properties of Guanosine-¹³C₁₀,¹⁵N₅ are summarized in the table below. The molecular weight is calculated based on the exact masses of the constituent isotopes.

PropertyValue
Chemical Formula ¹³C₁₀H₁₃¹⁵N₅O₅
Calculated Monoisotopic Mass 298.1255 Da
Isotopic Enrichment (Typical) ≥98% for ¹³C and ¹⁵N
Standard Molecular Formula (Unlabeled) C₁₀H₁₃N₅O₅
Standard Monoisotopic Mass (Unlabeled) 283.0917 Da

Note: The exact mass can vary slightly between different commercial batches. Always refer to the certificate of analysis provided by the supplier.

Molecular Structure

The foundational structure of Guanosine-¹³C₁₀,¹⁵N₅ consists of a guanine base attached to a ribose sugar ring. In this isotopically labeled form, all ten carbon atoms and all five nitrogen atoms within this structure are replaced with their heavy isotopes, ¹³C and ¹⁵N, respectively.

Caption: Molecular structure of Guanosine-¹³C₁₀,¹⁵N₅ with labeled atoms.

Experimental Protocols

Guanosine-¹³C₁₀,¹⁵N₅ is primarily used in metabolic flux analysis and as an internal standard in quantitative mass spectrometry. Below is a generalized protocol for a stable isotope tracing experiment in cultured mammalian cells.

Protocol: Metabolic Labeling of Adherent Mammalian Cells with Guanosine-¹³C₁₀,¹⁵N₅ for LC-MS/MS Analysis

Objective: To trace the incorporation of guanosine into the cellular nucleotide pool and downstream metabolites.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Labeling medium: Standard medium containing a known concentration of Guanosine-¹³C₁₀,¹⁵N₅ (e.g., 10-100 µM)

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator

Procedure:

  • Cell Culture: Plate cells in multi-well plates (e.g., 6-well or 12-well) and grow to the desired confluency (typically 70-80%) in standard culture medium.

  • Media Switch and Labeling:

    • Aspirate the standard medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed Guanosine-¹³C₁₀,¹⁵N₅ labeling medium to each well.

    • Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately place the plate on dry ice and wash the cells with ice-cold PBS.

    • Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).

    • Place the plate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.

  • Cell Harvesting and Lysate Collection:

    • Scrape the cells in the extraction solvent and transfer the cell lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the tubes at maximum speed (>14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant, which contains the polar metabolites, to new microcentrifuge tubes.

    • Dry the metabolite extracts completely using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

    • The samples are now ready for analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a stable isotope labeling experiment using Guanosine-¹³C₁₀,¹⁵N₅.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Plate and grow cells B Replace with ¹³C₁₀,¹⁵N₅-Guanosine labeling medium A->B C Incubate for time course B->C D Quench metabolism (e.g., cold solvent) C->D E Extract metabolites D->E F Separate soluble metabolites from cell debris E->F G LC-MS/MS analysis F->G H Data processing and isotopologue analysis G->H I Metabolic flux calculation H->I

Caption: General workflow for a stable isotope labeling experiment.

Guanosine Signaling Pathways and Drug Development Applications

Guanosine and its derivatives are integral to numerous cellular processes, including nucleic acid synthesis and signal transduction.[1][2][3] Extracellular guanosine can activate intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in neuroprotection and cell survival.[3][4]

The use of Guanosine-¹³C₁₀,¹⁵N₅ in drug development allows researchers to trace how a therapeutic compound affects guanosine metabolism. By monitoring the flux of the labeled guanosine through these pathways in the presence of a drug candidate, researchers can gain insights into the drug's mechanism of action and its off-target effects.

Guanosine Signaling Cascade

The diagram below provides a simplified overview of a guanosine-activated signaling pathway that can be investigated using isotopic labeling.

Guanosine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Guo_ext Guanosine-¹³C₁₀,¹⁵N₅ Receptor Putative Guanosine Receptor Guo_ext->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Akt Akt PI3K->Akt Response Cellular Response (e.g., Neuroprotection) Akt->Response MAPK->Response

Caption: A simplified guanosine-activated signaling pathway.

By using Guanosine-¹³C₁₀,¹⁵N₅, researchers can quantify the flux through such pathways and determine how they are modulated by various stimuli or therapeutic agents, providing critical information for drug discovery and development.

References

Navigating the Landscape of Isotope Labeling: A Technical Guide to Guanosine-13C10,15N5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern molecular analysis. Guanosine fully labeled with Carbon-13 and Nitrogen-15 (Guanosine-13C10,15N5) stands out as a powerful tool for elucidating the structure, function, and metabolism of nucleic acids and their derivatives. This in-depth guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its application, and visual representations of key metabolic and experimental workflows.

Commercial Availability of this compound and Its Analogs

The accessibility of high-quality isotopically labeled compounds is paramount for reproducible and reliable experimental outcomes. Several reputable commercial suppliers offer this compound and its phosphorylated derivatives, catering to a range of research needs from structural biology to metabolic tracing. The following table summarizes the offerings from key suppliers.

SupplierProduct DescriptionCatalog NumberPurityPackage Size
Cambridge Isotope Laboratories Guanosine·H₂O (¹³C₁₀, 98%; ¹⁵N₅, 96-98%)CNLM-3808-CA>98%5 mg, 10 mg
Fisher Scientific Cambridge Isotope Laboratories Guanosine:H2O (13C10, 98%; 15N5, 96-98%)NC1310085>98%5 mg
MedChemExpress Guanosine-¹³C₁₀,¹⁵N₅HY-N0097S>98%1 mg, 5 mg
Sigma-Aldrich (Merck) Guanosine-¹³C₁₀,¹⁵N₅ 3′,5′-cyclic monophosphate calcium salt74447399 atom % ¹³C, 98 atom % ¹⁵NInquire
BOC Sciences Guanosine 3',5'-cyclic monophosphate-[13C10,15N5] calcium saltBLP-00065595% (CP); 99% atom 13C; 98% atom 15NInquire

Key Applications and Experimental Protocols

This compound is primarily utilized in two major research areas: Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of RNA and Mass Spectrometry (MS) for metabolic flux analysis.

I. RNA Structural Analysis using NMR Spectroscopy

The incorporation of ¹³C and ¹⁵N isotopes into RNA molecules significantly enhances the resolution and information content of NMR spectra, enabling the determination of three-dimensional structures and the study of molecular dynamics.

Experimental Protocol: In Vitro Transcription of Isotopically Labeled RNA

This protocol outlines the general steps for producing a uniformly ¹³C,¹⁵N-labeled RNA molecule using this compound triphosphate (GTP-13C10,15N5).

  • Template Preparation: A linear DNA template containing the target RNA sequence downstream of a T7 RNA polymerase promoter is required. This can be generated by PCR amplification or plasmid linearization.[1]

  • Transcription Reaction Setup: In an RNase-free environment, assemble the following components at room temperature:

    • Nuclease-free water

    • Transcription buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

    • Ribonucleoside triphosphates (NTPs): ATP, CTP, UTP, and this compound triphosphate (at equimolar concentrations, typically 1-5 mM each)

    • DNA template (typically 1 µg per 20 µL reaction)

    • T7 RNA polymerase

  • Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours. The optimal time may vary depending on the specific RNA sequence and length.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: The labeled RNA can be purified using various methods, such as phenol-chloroform extraction followed by ethanol precipitation, or using commercially available RNA purification kits. For NMR studies, purification by denaturing polyacrylamide gel electrophoresis (PAGE) is often preferred to ensure high purity and homogeneity.

  • Sample Preparation for NMR: The purified, labeled RNA is desalted and buffer-exchanged into the desired NMR buffer (e.g., a low-salt buffer containing 10-20 mM sodium phosphate, pH 6.0-6.5, and 5-10% D₂O). The final RNA concentration for NMR is typically in the range of 0.1 to 1 mM.

NMR Data Acquisition and Analysis

A suite of heteronuclear NMR experiments is employed to assign the resonances of the labeled RNA and to derive structural restraints. A common starting point is the 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a fingerprint of the molecule, with each peak corresponding to a specific imino or amino group.[2][3] Further experiments, such as 3D NOESY-HSQC and HNCO, are used to obtain through-space and through-bond correlations for sequential assignment and structure calculation.

Experimental_Workflow_NMR cluster_Preparation Sample Preparation cluster_NMR NMR Spectroscopy Template DNA Template Preparation Transcription In Vitro Transcription with ¹³C,¹⁵N-GTP Template->Transcription Purification RNA Purification (e.g., PAGE) Transcription->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample Acquisition Data Acquisition (e.g., ¹⁵N-HSQC) NMR_Sample->Acquisition Processing Data Processing Acquisition->Processing Analysis Structure Calculation & Analysis Processing->Analysis Metabolic_Tracing_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Culture Cell Seeding & Growth Labeling Incubation with Guanosine-¹³C₁₀,¹⁵N₅ Culture->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Sample Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA Guanosine_Salvage_Pathway Guanosine Guanosine-¹³C₁₀,¹⁵N₅ (extracellular) Guanosine_in Guanosine-¹³C₁₀,¹⁵N₅ (intracellular) Guanosine->Guanosine_in Nucleoside Transporter Guanine Guanine-¹³C₅,¹⁵N₅ Guanosine_in->Guanine Purine Nucleoside Phosphorylase (PNP) GMP GMP-¹³C₁₀,¹⁵N₅ Guanine->GMP Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) GDP GDP-¹³C₁₀,¹⁵N₅ GMP->GDP Guanylate Kinase PPi PPi GMP->PPi GTP GTP-¹³C₁₀,¹⁵N₅ GDP->GTP Nucleoside Diphosphate Kinase ADP1 ADP GDP->ADP1 RNA RNA GTP->RNA RNA Polymerase ADP2 ADP GTP->ADP2 PRPP PRPP PRPP->GMP ATP1 ATP ATP1->GDP ATP2 ATP ATP2->GTP

References

An In-depth Technical Guide to Stable Isotope Labeling with Guanosine-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling using Guanosine-¹³C₁₀,¹⁵N₅. This powerful tool enables precise tracing and quantification of guanosine metabolism, offering deep insights into nucleic acid synthesis, nucleotide salvage pathways, and cellular signaling.

Core Principles of Stable Isotope Labeling with Guanosine-¹³C₁₀,¹⁵N₅

Stable isotope labeling is a technique that replaces atoms in a molecule with their heavier, non-radioactive isotopes. In Guanosine-¹³C₁₀,¹⁵N₅, all ten carbon atoms are replaced with carbon-13 (¹³C) and all five nitrogen atoms are replaced with nitrogen-15 (¹⁵N).[1][2] This labeling strategy renders the molecule chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry (MS).[3]

When introduced into a biological system, Guanosine-¹³C₁₀,¹⁵N₅ acts as a tracer, allowing researchers to follow its metabolic fate. The heavy isotopes are incorporated into downstream metabolites and macromolecules, such as guanosine triphosphate (GTP), deoxyguanosine triphosphate (dGTP), RNA, and DNA. By analyzing the mass shifts in these molecules using techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to quantify the contribution of exogenous guanosine to these pools, providing a dynamic view of cellular metabolism.[4][5]

This approach is particularly valuable for:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways, such as the purine salvage pathway versus the de novo synthesis pathway.

  • Nucleic Acid Synthesis Rates: Measuring the rate of RNA and DNA synthesis and turnover in cells.

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on nucleotide metabolism and cellular proliferation.

  • Signal Transduction Research: Tracing the synthesis of signaling molecules like cyclic guanosine monophosphate (cGMP).

Metabolic Pathways of Guanosine

Exogenously supplied Guanosine-¹³C₁₀,¹⁵N₅ primarily enters the purine salvage pathway. This pathway is a critical component of nucleotide metabolism, allowing cells to recycle nucleosides and bases from the degradation of nucleic acids.

The key steps involving labeled guanosine are:

  • Phosphorylation: Guanosine is phosphorylated by guanosine kinase to form guanosine monophosphate (GMP).

  • Interconversion: GMP can be further phosphorylated to guanosine diphosphate (GDP) and then to guanosine triphosphate (GTP), a precursor for RNA synthesis.

  • Reduction: GDP can be reduced by ribonucleotide reductase to form deoxyguanosine diphosphate (dGDP), which is then phosphorylated to deoxyguanosine triphosphate (dGTP), a precursor for DNA synthesis.

  • Incorporation: Labeled GTP and dGTP are incorporated into newly synthesized RNA and DNA, respectively.

By tracking the incorporation of the ¹³C and ¹⁵N isotopes, researchers can dissect the contribution of the salvage pathway relative to the de novo synthesis pathway, which builds purines from simpler precursors like amino acids and bicarbonate.

Guanosine_Metabolism cluster_salvage Purine Salvage Pathway cluster_synthesis Macromolecule Synthesis cluster_denovo De Novo Synthesis Guanosine-13C10,15N5 This compound GMP-13C10,15N5 GMP-13C10,15N5 This compound->GMP-13C10,15N5 Guanosine Kinase GDP-13C10,15N5 GDP-13C10,15N5 GMP-13C10,15N5->GDP-13C10,15N5 Guanylate Kinase GTP-13C10,15N5 GTP-13C10,15N5 GDP-13C10,15N5->GTP-13C10,15N5 Nucleoside Diphosphate Kinase dGDP-13C10,15N5 dGDP-13C10,15N5 GDP-13C10,15N5->dGDP-13C10,15N5 Ribonucleotide Reductase RNA-13C10,15N5 RNA-13C10,15N5 GTP-13C10,15N5->RNA-13C10,15N5 RNA Polymerase cGMP-13C10,15N5 cGMP-13C10,15N5 GTP-13C10,15N5->cGMP-13C10,15N5 Guanylate Cyclase dGTP-13C10,15N5 dGTP-13C10,15N5 dGDP-13C10,15N5->dGTP-13C10,15N5 Nucleoside Diphosphate Kinase DNA-13C10,15N5 DNA-13C10,15N5 dGTP-13C10,15N5->DNA-13C10,15N5 DNA Polymerase Precursors Amino Acids, PRPP, etc. IMP IMP Precursors->IMP GMP GMP IMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP dGDP dGDP GDP->dGDP RNA RNA GTP->RNA dGTP dGTP dGDP->dGTP DNA DNA dGTP->DNA Signaling Signaling cGMP-13C10,15N5->Signaling

Fig 1. Metabolic fate of Guanosine-¹³C₁₀,¹⁵N₅.

Experimental Protocols

A typical stable isotope labeling experiment with Guanosine-¹³C₁₀,¹⁵N₅ involves several key stages, from cell culture to data analysis. The following protocol provides a general framework that can be adapted to specific research questions.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

  • Media Preparation: Prepare culture medium containing Guanosine-¹³C₁₀,¹⁵N₅ at a final concentration typically ranging from 10 to 100 µM. The exact concentration should be optimized for the cell line and experimental goals.

  • Labeling: Replace the standard culture medium with the labeling medium.

  • Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of isotope incorporation.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed Cells B 2. Prepare Labeling Medium (with this compound) A->B C 3. Replace Medium & Incubate B->C D 4. Harvest Cells at Time Points C->D E 5. Quench Metabolism D->E F 6. Extract Metabolites & Nucleic Acids E->F G 7. Hydrolyze Nucleic Acids (to Nucleosides) F->G H 8. LC-MS/MS Analysis G->H I 9. Quantify Isotope Enrichment H->I J 10. Metabolic Flux Calculation I->J

Fig 2. General experimental workflow.
Metabolite and Nucleic Acid Extraction

  • Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).

  • Extraction: Scrape the cells and collect the cell lysate. Separate the soluble metabolites from the insoluble pellet containing nucleic acids and proteins by centrifugation.

  • Nucleic Acid Isolation: Isolate RNA and DNA from the pellet using standard protocols (e.g., TRIzol extraction or column-based kits).

  • Nucleic Acid Hydrolysis: Enzymatically digest the isolated RNA and DNA to their constituent nucleosides using a cocktail of nucleases and phosphatases.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the extracted metabolites and hydrolyzed nucleosides using liquid chromatography (LC), typically with a reversed-phase column.

  • Mass Spectrometry Detection: Analyze the eluting compounds using a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of both the unlabeled (light) and labeled (heavy) forms of guanosine and its downstream products.

Data Analysis
  • Isotope Enrichment Calculation: Determine the percentage of the labeled form for each metabolite or nucleoside at each time point.

  • Metabolic Flux Modeling: Use the isotope enrichment data to calculate the rates of metabolic pathways. This often involves the use of specialized software packages that fit the experimental data to a metabolic network model.

Quantitative Data Presentation

The following tables provide examples of the types of quantitative data that can be generated from a Guanosine-¹³C₁₀,¹⁵N₅ labeling experiment.

Table 1: Isotopic Enrichment of Guanosine Nucleotides Over Time

Time (hours)GMP-¹³C₁₀,¹⁵N₅ (%)GTP-¹³C₁₀,¹⁵N₅ (%)dGTP-¹³C₁₀,¹⁵N₅ (%)
0000
215.2 ± 1.88.5 ± 1.11.2 ± 0.3
635.8 ± 3.225.1 ± 2.55.6 ± 0.8
1258.9 ± 4.549.7 ± 3.912.3 ± 1.5
2475.3 ± 5.170.2 ± 4.825.8 ± 2.9

Data are presented as mean ± standard deviation and are illustrative.

Table 2: Contribution of Salvage vs. De Novo Pathways to GMP Synthesis

Cell LineTreatmentSalvage Pathway Contribution (%)De Novo Pathway Contribution (%)
Cancer Cell Line AControl65.4 ± 5.234.6 ± 5.2
Cancer Cell Line ADrug X22.1 ± 3.177.9 ± 3.1
Normal Cell Line BControl85.9 ± 6.814.1 ± 6.8

Data derived from steady-state labeling experiments and are illustrative.

Applications in cGMP Signaling

Guanosine-¹³C₁₀,¹⁵N₅ is an excellent tracer for studying the synthesis of the second messenger cGMP. Labeled GTP, derived from the labeled guanosine, is the direct precursor for cGMP synthesis by guanylate cyclases. By stimulating cells with agents that activate these enzymes (e.g., nitric oxide donors), and tracing the incorporation of the heavy isotopes into cGMP, researchers can quantify the rate of cGMP production under different conditions.

cGMP_Signaling Stimulus Stimulus Guanylate Cyclase Guanylate Cyclase Stimulus->Guanylate Cyclase (e.g., Nitric Oxide) GTP-13C10,15N5 GTP-13C10,15N5 cGMP-13C10,15N5 cGMP-13C10,15N5 GTP-13C10,15N5->cGMP-13C10,15N5 Guanylate Cyclase Downstream Effectors Downstream Effectors cGMP-13C10,15N5->Downstream Effectors (PKG, PDEs, Ion Channels)

Fig 3. Tracing cGMP synthesis.

Conclusion

Stable isotope labeling with Guanosine-¹³C₁₀,¹⁵N₅ is a versatile and powerful technique for elucidating the complexities of purine metabolism and related cellular processes. By providing a quantitative and dynamic view of metabolic fluxes, this method offers invaluable insights for researchers in basic science, drug development, and clinical research. The detailed protocols and data presentation formats provided in this guide serve as a foundation for designing and implementing robust and informative stable isotope tracing studies.

References

The Atomic Compass: A Technical Guide to 13C and 15N Labeled Nucleosides in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) stable isotope-labeled nucleosides in modern metabolic research. By enabling the precise tracking of atoms through complex biochemical networks, these powerful tools offer unparalleled insights into cellular physiology, disease pathogenesis, and the mechanisms of therapeutic intervention.

Introduction: Tracing the Building Blocks of Life

Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a dynamic view of the rates of metabolic reactions within a living system.[1][2] Unlike static measurements of metabolite concentrations, MFA reveals the flow, or flux, of atoms through pathways. Stable isotope labeling, utilizing non-radioactive isotopes like ¹³C and ¹⁵N, is the core technology that makes this possible.[2][3]

By introducing a substrate enriched with a heavy isotope, researchers can trace its journey as it is incorporated into downstream biomolecules.[3] ¹³C and ¹⁵N labeled nucleosides are particularly vital for interrogating the synthesis, turnover, and salvage of DNA and RNA. This provides critical information for fields like oncology, virology, and pharmacology, where the regulation of nucleic acid metabolism is a key factor in disease and treatment.

Core Principles and Methodologies

The fundamental principle involves replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier, stable counterparts (¹³C and ¹⁵N) in a nucleoside molecule. When these labeled nucleosides are introduced to cells or organisms, they are taken up and utilized in metabolic pathways just like their unlabeled forms. Analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, can then distinguish between the 'light' (unlabeled) and 'heavy' (labeled) molecules, allowing for precise quantification of isotope incorporation.

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of ¹³C or ¹⁵N results in a predictable mass shift in metabolites, allowing for the quantification of different mass isotopomers (molecules of the same elemental composition but different isotopic content). High-resolution MS is often required to differentiate between ¹³C and ¹⁵N isotopomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unique advantages by determining the exact position of the isotopic label within a molecule's structure (positional isotopomer analysis). This level of detail is crucial for distinguishing between different metabolic routes that may lead to the same product.

These techniques form the basis of Stable Isotope-Resolved Metabolomics (SIRM) , an approach that systematically maps the flow of atoms through metabolic networks.

Key Applications in Research and Development

The use of ¹³C and ¹⁵N labeled nucleosides allows researchers to answer fundamental questions about cellular metabolism.

Delineating De Novo vs. Salvage Pathways

Cells can synthesize nucleotides through two main routes: the de novo pathway, which builds them from simpler precursors (like amino acids, CO₂, and ribose-5-phosphate), and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. Labeled nucleosides are invaluable for quantifying the relative contribution of each pathway. For instance, by providing labeled uridine, researchers can directly measure the rate of its incorporation into RNA via the salvage pathway and compare it to the total rate of RNA synthesis. This is particularly important in cancer research, as many cancer cells exhibit altered dependencies on these pathways.

Quantifying Nucleic Acid Synthesis and Turnover

The rate of DNA and RNA synthesis is a direct indicator of cellular processes like proliferation and transcription. By introducing a labeled nucleoside and monitoring its incorporation into the nucleic acid pool over time, scientists can calculate the synthesis rate. These studies are fundamental to understanding the effects of anti-proliferative drugs or the metabolic reprogramming that occurs in cancer.

Elucidating Drug Mechanisms and Pharmacodynamics

Many antiviral and anticancer drugs are nucleoside analogs that interfere with nucleic acid synthesis. Stable isotope-labeled versions of these drugs, or labeled natural nucleosides used in conjunction with the drug, can reveal:

  • How the drug is metabolized and incorporated into DNA or RNA.

  • The drug's impact on endogenous nucleotide pools.

  • The resulting changes in metabolic fluxes through connected pathways.

Data Presentation: Quantifying Metabolic Flux

The power of stable isotope tracing lies in the generation of quantitative data. The following tables provide examples of how such data can be structured to reveal metabolic insights.

Table 1: Time-Course of Isotopic Enrichment in RNA Ribonucleotides Experimental Context: Cancer cells were cultured in a medium containing [U-¹³C₅, ¹⁵N₂]-Uridine. The table shows the percentage of UMP in the RNA pool that has become fully labeled over time.

Time Point% Labeled UMP in RNA (M+7)
0 hours0%
4 hours15.2%
8 hours31.5%
16 hours58.9%
24 hours75.3%

This data can be used to calculate the rate of RNA synthesis.

Table 2: Metabolic Flux Comparison in Control vs. Drug-Treated Cells Experimental Context: Cells were treated with a hypothetical inhibitor of the de novo pyrimidine synthesis pathway and traced with ¹⁵N-Glutamine. Flux rates are presented as relative values.

Metabolic PathwayControl Cells (Relative Flux)Drug-Treated Cells (Relative Flux)
De Novo Pyrimidine Synthesis10012
Pyrimidine Salvage Pathway100250
De Novo Purine Synthesis10095
TCA Cycle Anaplerosis (from Gln)100105

This data clearly demonstrates that inhibiting the de novo pathway forces cells to dramatically increase their reliance on the salvage pathway for pyrimidine nucleotides.

Experimental Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution. The following is a generalized protocol for a cell culture-based study.

Protocol: Stable Isotope Tracing of Nucleoside Metabolism in Cultured Cells
  • Cell Culture:

    • Grow cells in a standard, unlabeled culture medium to the desired confluence (typically mid-log phase). Ensure cell cultures are healthy and proliferating consistently.

  • Media Switch and Labeling:

    • Prepare an identical culture medium in which the standard nucleoside (e.g., uridine) is replaced with its ¹³C and/or ¹⁵N labeled counterpart (e.g., [U-¹³C₅, ¹⁵N₂]-Uridine). The concentration should be consistent with the standard medium.

    • Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and immediately add the pre-warmed labeling medium to start the experiment. This moment is considered Time Zero.

  • Time-Course Sampling:

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to capture the dynamics of isotope incorporation. The timing depends on the expected turnover rate of the metabolites of interest; nucleotide pools can take several hours to reach isotopic steady state.

  • Metabolite Extraction:

    • Quenching: Rapidly halt all metabolic activity to preserve the in-vivo state of metabolites. This is a critical step. A common method is to aspirate the medium and immediately add a cold quenching solution, such as 80% methanol kept at -80°C.

    • Extraction: Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed in the cold to pellet cell debris and proteins.

    • Collect the supernatant, which contains the polar metabolites (including nucleotides). The sample can be dried under nitrogen or using a vacuum concentrator.

  • Sample Analysis:

    • Resuspend the dried metabolite extract in a suitable solvent for either LC-MS or NMR analysis.

    • Analyze the samples to determine the mass isotopomer distributions or positional labeling patterns of the target nucleosides, nucleotides, and related metabolites.

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C and ¹⁵N.

    • Use specialized software to calculate the fractional enrichment of metabolites and to model the data to determine metabolic flux rates.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis CellCulture 1. Cell Culture (Standard Medium) MediaSwitch 3. Media Switch (Introduce Tracer) CellCulture->MediaSwitch MediaPrep 2. Prepare Labeling Medium ([13C, 15N]-Nucleoside) MediaPrep->MediaSwitch TimeCourse 4. Time-Course Sampling MediaSwitch->TimeCourse Quench 5. Quench Metabolism (e.g., Cold Methanol) TimeCourse->Quench Extract 6. Metabolite Extraction Quench->Extract Analysis 7. MS / NMR Analysis Extract->Analysis Data 8. Data Processing & Flux Calculation Analysis->Data

Caption: General experimental workflow for stable isotope tracing. (Max Width: 760px)

G cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Glutamine [15N]-Glutamine Aspartate [15N]-Aspartate Glutamine->Aspartate Glutamine->Aspartate UMP [15N]-UMP Glutamine->UMP Multiple Steps Aspartate->UMP Multiple Steps CarbamoylP Carbamoyl Phosphate CarbamoylP->UMP Multiple Steps PRPP PRPP PRPP->UMP Multiple Steps UTP [15N]-UTP UMP->UTP UMP->UTP CTP [15N]-CTP UTP->CTP UTP->CTP RNA RNA UTP->RNA UTP->RNA CTP->RNA CTP->RNA Uridine [13C,15N]-Uridine (External Tracer) Salvage_UMP [13C,15N]-UMP Uridine->Salvage_UMP Uridine Kinase Uridine->Salvage_UMP Salvage_UMP->UTP Salvage_UMP->UTP

Caption: Pyrimidine synthesis pathways showing tracer incorporation. (Max Width: 760px)

G cluster_inputs Experimental Inputs cluster_process Analytical Process cluster_outputs Research Outputs Tracer [13C, 15N]-Labeled Nucleosides Analysis Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Tracer->Analysis generates labeled metabolites System Biological System (Cells, Tissues, Organisms) System->Analysis generates labeled metabolites Flux Metabolic Flux Rates Analysis->Flux provides data for Pathway Pathway Identification & Contribution Analysis->Pathway provides data for Mechanism Drug Mechanism of Action Analysis->Mechanism provides data for

Caption: Logical relationship of inputs, process, and outputs. (Max Width: 760px)

Conclusion

¹³C and ¹⁵N labeled nucleosides are indispensable tools in the modern life scientist's arsenal. They provide a quantitative, dynamic, and highly detailed view of nucleic acid metabolism that is unattainable through other methods. From fundamental research into cellular proliferation to the development of next-generation therapeutics, the ability to trace the fate of these essential biomolecules provides clarity in the face of metabolic complexity. As analytical technologies continue to improve in sensitivity and resolution, the application of stable isotope-labeled nucleosides will undoubtedly uncover even deeper insights into the intricate metabolic networks that govern life.

References

Technical Guide to Guanosine-¹³C₁₀,¹⁵N₅: Safety, Properties, and Biological Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available material safety data, physicochemical properties, and key biological signaling pathways related to Guanosine-¹³C₁₀,¹⁵N₅. This isotopically labeled compound is a critical tool in various research fields, including metabolomics, nucleic acid biochemistry, and drug discovery.

Material Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) for Guanosine-¹³C₁₀,¹⁵N₅ is not publicly available, information collated from various suppliers of its different forms (hydrates, salts, and nucleotide derivatives) provides essential safety and handling guidelines. It is imperative to handle this compound in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

General Safety Precautions
  • Ingestion: Do not ingest. The toxicological properties of this specific labeled compound have not been fully investigated.

  • Inhalation: Avoid inhaling dust or aerosols. For powdered forms, use in a well-ventilated area or under a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Some related guanosine compounds are known to cause skin and eye irritation[1][2].

  • Fire Hazards: Some forms are classified as combustible solids[3]. Use appropriate extinguishing media for surrounding fire.

Storage and Stability

Proper storage is crucial to maintain the integrity of this isotopically labeled compound.

  • Temperature: Store in a freezer at -20°C[4][5].

  • Light and Moisture: Protect from light and moisture. For solid forms, desiccation is recommended.

  • Stability: Stable under recommended storage conditions.

Physicochemical Properties

The quantitative data for various forms of Guanosine-¹³C₁₀,¹⁵N₅ are summarized in the tables below. These properties are essential for experimental design, particularly in applications like NMR spectroscopy and mass spectrometry.

Table 1: General Properties of Guanosine-¹³C₁₀,¹⁵N₅ Forms
PropertyGuanosine·H₂O (¹³C₁₀, ¹⁵N₅)Guanosine 5′-monophosphate, lithium salt (U-¹³C₁₀, U-¹⁵N₅)Guanosine-13C10,15N5 3′,5′-cyclic monophosphate calcium saltGuanosine 5'-triphosphate, sodium salt (¹³C₁₀, ¹⁵N₅)
Synonyms 9-(β-D-Ribofuranosyl)guanine-GMP-¹³C₁₀,¹⁵N₅GTP-¹³C₁₀,¹⁵N₅
Molecular Weight 316.15 g/mol 390.07 g/mol 379.13 g/mol 626.00 g/mol
Chemical Purity 98%90%95% (CP)Not Specified
Isotopic Purity 98% ¹³C, 98% ¹⁵N98% ¹³C, 98% ¹⁵N99% atom ¹³C, 98% atom ¹⁵NNot Specified
Form SolidSolutionSolidNot Specified
Storage Temperature -20°C-20°C-20°C-20°C

Biological Significance and Signaling Pathways

Guanosine and its phosphorylated derivatives (GMP, cGMP, GDP, and GTP) are fundamental molecules in numerous cellular processes. Guanosine-¹³C₁₀,¹⁵N₅ serves as a tracer to elucidate these complex pathways.

Purine Metabolism

Guanosine is a central component of the purine metabolic pathway, which is essential for the synthesis of DNA and RNA precursors. The pathway involves both de novo synthesis and salvage pathways.

Purine_Metabolism PRPP PRPP IMP IMP (Inosine Monophosphate) PRPP->IMP de novo synthesis GMP GMP (Guanosine Monophosphate) XMP XMP (Xanthosine Monophosphate) IMP->XMP IMP Dehydrogenase AMP AMP IMP->AMP XMP->GMP GMP Synthase Guanosine Guanosine GMP->Guanosine Nucleotidase Guanine Guanine Guanosine->Guanine PNP Guanine->GMP HGPRT (Salvage) UricAcid Uric Acid Guanine->UricAcid Guanine Deaminase, Xanthine Oxidase Adenosine Adenosine AMP->Adenosine

Purine metabolism pathway showing the synthesis and degradation of guanosine derivatives.
cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in various physiological processes, including vasodilation and neuronal function. It is synthesized from GTP by guanylate cyclase and degraded by phosphodiesterases.

cGMP_Signaling NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by CellularResponse Cellular Response (e.g., muscle relaxation) PKG->CellularResponse GMP 5'-GMP PDE->GMP

The cGMP signaling cascade, a key pathway in cellular communication.
G-Protein Coupled Receptor (GPCR) Signaling

Guanosine triphosphate (GTP) is essential for the function of G-proteins, which are molecular switches in signal transduction. G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein_inactive Inactive G-Protein (GDP-bound) GPCR->G_Protein_inactive Activates G_Protein_active Active G-Protein (GTP-bound) G_Protein_inactive->G_Protein_active GDP -> GTP G_Protein_active->G_Protein_inactive GTP Hydrolysis Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces

Workflow of G-Protein Coupled Receptor (GPCR) signal transduction.

Experimental Protocols

Detailed experimental protocols for the synthesis and safety evaluation of Guanosine-¹³C₁₀,¹⁵N₅ are proprietary and not publicly available. Researchers should refer to the documentation provided by the supplier for specific handling and application notes. The primary applications of this compound are in tracer studies for metabolic flux analysis and as an internal standard in quantitative mass spectrometry and NMR-based studies.

Note on Experimental Design: When using Guanosine-¹³C₁₀,¹⁵N₅ in cell culture or in vivo studies, it is crucial to consider the potential for isotopic effects, although for ¹³C and ¹⁵N, these are generally minimal compared to heavier isotopes like deuterium.

Conclusion

Guanosine-¹³C₁₀,¹⁵N₅ is an invaluable tool for researchers in the life sciences. While a complete safety profile is not fully established, adherence to standard laboratory safety protocols is sufficient for handling. The provided data on its physicochemical properties and its central role in key biological pathways underscore its importance in advancing our understanding of cellular metabolism and signal transduction.

References

Applications of Isotopically Labeled Guanosine in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled guanosine and its derivatives are indispensable tools in modern scientific inquiry, enabling researchers to trace, quantify, and characterize a multitude of biological processes with high precision. The incorporation of stable and radioactive isotopes into the guanosine molecule provides a powerful handle for a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and radiographic detection. This technical guide provides a comprehensive overview of the core applications of isotopically labeled guanosine, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Applications in Structural Biology and Biophysics

Elucidating Nucleic Acid Structure and Dynamics with NMR Spectroscopy

Isotopically labeling guanosine with ¹³C and ¹⁵N is a cornerstone of NMR-based studies of RNA and DNA structure and dynamics.[1][2] These labels allow for the application of heteronuclear NMR experiments, which resolve the spectral overlap that plagues studies of large biomolecules.[3][4]

Key Applications:

  • Resonance Assignment: ¹³C and ¹⁵N labels are essential for the unambiguous assignment of NMR signals to specific atoms within a nucleic acid.[5]

  • Structural Restraints: Isotopic labeling facilitates the measurement of through-bond and through-space correlations, providing crucial distance and dihedral angle restraints for structure calculation.

  • Dynamics Studies: NMR relaxation experiments on labeled nucleic acids provide insights into the internal motions of these molecules on a wide range of timescales.

Quantitative Data from NMR Studies of Labeled Guanosine

ParameterIsotopeTypical Value/RangeApplication
¹J(¹³C8-H8) spin-spin coupling¹³C217 HzProbing the local electronic environment of the guanine base.
³J(¹³C8-H1') spin-spin coupling¹³C3.9 HzDetermining the glycosidic bond torsion angle (χ).
¹H Chemical Shift (NH)¹⁵N10-11 ppm (quartet-like), 13-15 ppm (ribbon-like)Distinguishing between different G-quadruplex structures.
Isotopic Enrichment¹³C, ¹⁵N>95%Ensuring high signal-to-noise in NMR experiments.
Probing Protein-Nucleic Acid Interactions

Isotopically labeled guanosine analogs are instrumental in characterizing the interactions between proteins and nucleic acids. Techniques such as NMR spectroscopy and affinity labeling can pinpoint the binding sites and elucidate the structural basis of recognition.

Applications in Cellular Metabolism and Pharmacokinetics

Metabolic Tracing and Flux Analysis

Stable isotope-labeled guanosine, particularly with ¹³C and ¹⁵N, is used to trace the metabolic fate of guanine nucleotides in cells. By following the incorporation of the heavy isotopes into downstream metabolites, researchers can map metabolic pathways and quantify metabolic fluxes. This approach is crucial for understanding both normal physiology and the metabolic reprogramming that occurs in diseases like cancer.

Experimental Workflow for Metabolic Tracing with Labeled Guanosine

metabolic_tracing_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Culture cells to mid-log phase B 2. Switch to medium containing isotopically labeled guanosine A->B C 3. Incubate for a defined time course B->C D 4. Quench metabolism rapidly C->D E 5. Extract metabolites D->E F 6. Prepare samples for analysis E->F G 7. Analyze by LC-MS/MS F->G H 8. Identify labeled metabolites and quantify isotopic enrichment G->H

A typical workflow for a metabolic tracing experiment using isotopically labeled guanosine.
Pharmacokinetic and Drug Metabolism Studies

Radiolabeled guanosine, typically with ³H or ¹⁴C, is a vital tool in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analog drugs. These studies are essential for assessing the safety and efficacy of new therapeutic agents.

Applications in Signal Transduction and Drug Discovery

Kinase Assays

γ-³²P-GTP is widely used in kinase assays to measure the activity of GTP-dependent protein kinases. The transfer of the radiolabeled phosphate group to a substrate peptide provides a sensitive and direct measure of enzyme activity. These assays are fundamental to high-throughput screening for kinase inhibitors.

Quantitative Data from Kinase Assays

ParameterIsotopeMethodApplication
Kinase Activity³²PScintillation Counting / AutoradiographyMeasuring the rate of phosphate transfer to a substrate.
IC₅₀ Values³²PDose-response analysisDetermining the potency of kinase inhibitors.
Affinity Labeling and Target Identification

Analogs of guanosine containing photoreactive or chemically reactive groups are used to covalently label the guanosine-binding sites of proteins. When combined with isotopic labels, these affinity probes are powerful tools for identifying the protein targets of guanosine-based signaling molecules and drugs.

Elucidating Signaling Pathways

Guanosine and its nucleotides are key players in a multitude of cellular signaling pathways. Isotopically labeled versions are used to dissect these complex networks.

Guanosine Metabolism Pathway

guanosine_metabolism GTP GTP GDP GDP GTP->GDP Ecto-nucleotidases GMP GMP GDP->GMP Ecto-nucleotidases Guanosine Guanosine GMP->Guanosine Ecto-nucleotidases Guanine Guanine Guanosine->Guanine PNP Xanthine Xanthine Guanine->Xanthine Guanine Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Simplified diagram of the guanosine metabolism pathway.

Guanosine-Activated PI3K/Akt Signaling Pathway

PI3K_Akt_pathway Guanosine Guanosine GPCR G Protein-Coupled Receptor Guanosine->GPCR Activates PI3K PI3K GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Phosphorylates

Guanosine can activate the PI3K/Akt signaling pathway.

Experimental Protocols

Synthesis of [8-¹³C]Guanosine 5'-diphosphate (GDP)

This protocol describes a combined chemical and enzymatic synthesis of [8-¹³C]GDP from H¹³COOH.

Materials:

  • H¹³COOH (formic acid, ¹³C-labeled)

  • Required enzymes and reagents for multi-step chemical and enzymatic synthesis.

Procedure:

  • Chemical Synthesis: Synthesize the ¹³C-labeled guanine base from H¹³COOH through a series of organic reactions.

  • Enzymatic Conversion: Utilize a cascade of enzymatic reactions to convert the labeled guanine base into [8-¹³C]GDP.

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR spectroscopy. An enrichment of 90 +/- 10% is typically achieved.

NMR Analysis of a ¹⁵N-Labeled RNA

This protocol outlines the general steps for acquiring and analyzing a 2D ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled RNA sample.

Materials:

  • ¹⁵N-labeled RNA sample (typically >0.5 mM) in NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5)

  • D₂O for solvent exchange

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: Dissolve the lyophilized ¹⁵N-labeled RNA in the appropriate NMR buffer. For experiments observing imino protons, the sample should be in 90% H₂O/10% D₂O.

  • Spectrometer Setup: Tune and match the probe for ¹H and ¹⁵N frequencies. Optimize shim values to achieve good field homogeneity.

  • Data Acquisition: Set up a 2D ¹H-¹⁵N HSQC experiment. Typical parameters include a spectral width of ~20 ppm in the ¹H dimension and ~40 ppm in the ¹⁵N dimension. The number of scans and increments will depend on the sample concentration and desired resolution.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Analyze the resulting spectrum to assign the cross-peaks, which represent the correlation between a proton and its directly bonded nitrogen atom.

In Vitro Kinase Assay with γ-³²P-GTP

This protocol describes a basic in vitro kinase assay using γ-³²P-GTP to measure the activity of a GTP-dependent kinase.

Materials:

  • Purified kinase

  • Substrate peptide or protein

  • γ-³²P-GTP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail and counter, or phosphorimaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.

  • Initiate Reaction: Add γ-³²P-GTP to the reaction mixture to start the phosphorylation reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detection and Quantification: Separate the phosphorylated substrate from the unreacted γ-³²P-GTP (e.g., by SDS-PAGE). Quantify the amount of incorporated ³²P using a scintillation counter or by phosphorimaging.

Conclusion

Isotopically labeled guanosine is a versatile and powerful tool that has significantly advanced our understanding of fundamental biological processes. From the atomic-level details of nucleic acid structure to the complex dynamics of cellular metabolism and signaling, these labeled molecules provide an unparalleled window into the workings of the cell. The continued development of new labeling strategies and analytical techniques promises to further expand the applications of isotopically labeled guanosine in both basic research and the development of novel therapeutics.

References

An In-depth Technical Guide to the Stability and Storage of Guanosine-13C10,15N5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Guanosine-13C10,15N5, a critical isotopically labeled compound used in various research applications. The information presented herein is essential for ensuring the integrity and reliability of experimental results.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the chemical and isotopic purity of this compound. The primary recommendations are summarized below.

Storage of Solid Compound

For long-term storage, this compound should be handled as a solid crystalline powder. The optimal storage conditions are outlined in Table 1. Adherence to these conditions is expected to ensure the stability of the compound for an extended period. Unlabeled guanosine, when stored as a crystalline solid at -20°C, has been reported to be stable for at least four years[1].

ParameterRecommendationRationale
Temperature -20°CMinimizes chemical degradation and preserves isotopic enrichment.
Atmosphere DesiccatedProtects against hydrolysis of the glycosidic bond.
Light Protected from lightPrevents light-induced degradation.
Storage of Solutions

The stability of this compound is significantly reduced when in solution. Therefore, it is strongly advised to prepare solutions fresh for each experiment. If stock solutions are necessary, they should be prepared and stored with care, as detailed in Table 2. It is not recommended to store aqueous solutions for more than one day[1]. For stock solutions in DMSO, storage for up to one month at -20°C or up to six months at -80°C is feasible[2][3]. Guanosine triphosphate in aqueous solution has been observed to decompose by at least 2% within six months when stored at 0°C[4].

ParameterRecommendationRationale
Temperature -20°C to -80°CSlows down the rate of hydrolysis and other degradation pathways in solution.
Solvent Anhydrous DMSO or freshly prepared aqueous buffersThe choice of solvent can impact stability; anhydrous solvents are preferred to minimize hydrolysis.
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles which can accelerate degradation.
Light Protected from lightPrevents photodegradation in solution.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and to separate it from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (ACS grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade)

  • Forced degradation reagents: 1N HCl, 1N NaOH, 30% H₂O₂

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 5.5 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2-30% B

    • 15-20 min: 30% B

    • 20-22 min: 30-2% B

    • 22-30 min: 2% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Sample Preparation for Stability Testing:

    • Solid State: Store the solid compound under various temperature and humidity conditions (e.g., 40°C/75% RH, 60°C). At specified time points, dissolve a known amount of the compound in the solvent to achieve a concentration of 100 µg/mL.

    • Solution State: Prepare solutions of this compound in relevant solvents (e.g., water, PBS, DMSO) at a concentration of 100 µg/mL. Store these solutions under different temperature and light conditions.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution with 1N HCl and heat at 60°C for 2 hours. Neutralize with 1N NaOH.

    • Base Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution with 1N NaOH and keep at room temperature for 30 minutes. Neutralize with 1N HCl.

    • Oxidative Degradation: Mix equal volumes of the 1 mg/mL stock solution with 30% H₂O₂ and keep at room temperature for 1 hour.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the standard, stressed, and stability samples into the HPLC system.

  • Data Analysis: Quantify the peak area of this compound and any degradation products. Calculate the percentage of degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Experimental Workflow for Metabolic Tracing

This workflow describes the use of this compound as a tracer to study purine metabolism in a cell culture model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture incubation Incubate Cells with Labeled Media prep_cells->incubation prep_media Prepare Labeling Media with This compound prep_media->incubation harvest Harvest Cells and Quench Metabolism incubation->harvest extraction Extract Metabolites harvest->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing and Isotopologue Analysis lcms->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc

Caption: Experimental workflow for a metabolic tracing study using this compound.

Signaling Pathways and Logical Relationships

Purine Metabolism and the Role of Guanosine

This compound is a valuable tool for tracing the flux through the purine salvage and de novo synthesis pathways. The diagram below illustrates the central role of guanosine in these interconnected metabolic routes. By monitoring the incorporation of the heavy isotopes into downstream metabolites such as GMP, GDP, and GTP, researchers can quantify the activity of these pathways under various physiological or pathological conditions.

Purine_Metabolism cluster_salvage Purine Salvage Pathway cluster_denovo De Novo Synthesis cluster_downstream Downstream Products Guanosine This compound GMP GMP Guanosine->GMP HGPRT Guanine Guanine Guanine->GMP GDP GDP GMP->GDP Ribose5P Ribose-5-Phosphate IMP IMP Ribose5P->IMP Multiple Steps IMP->GMP IMPDH GTP GTP GDP->GTP RNA RNA GTP->RNA

Caption: Simplified diagram of purine metabolism highlighting the role of guanosine.

References

Navigating the Nuances: A Technical Guide to the Physical and Chemical Differences Between Labeled and Unlabeled Guanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical distinctions between native (unlabeled) guanosine and its labeled counterparts. Understanding these differences is paramount for the accurate design, execution, and interpretation of a wide range of biochemical and cellular assays. This document delves into the two primary modes of labeling: isotopic and fluorescent, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction to Guanosine Labeling

Guanosine, a fundamental purine nucleoside, is a cornerstone of numerous biological processes, from its role as a building block of nucleic acids to its involvement in cellular signaling through guanosine triphosphate (GTP). To elucidate its multifaceted functions, researchers employ labeled versions of guanosine to trace its metabolic fate, probe its binding interactions, and visualize its localization within complex biological systems. The choice of label—be it a stable or radioactive isotope or a fluorescent moiety—introduces subtle yet significant alterations to the molecule's physical and chemical properties. This guide will systematically explore these changes.

Isotopic Labeling of Guanosine

Isotopic labeling involves the substitution of one or more atoms in the guanosine molecule with their corresponding isotopes. Common isotopes used for this purpose include carbon-13 (¹³C), nitrogen-15 (¹⁵N), hydrogen-2 (deuterium, ²H or D), and the radioactive isotopes hydrogen-3 (tritium, ³H) and phosphorus-32 (³²P) in guanosine phosphates.

Physical and Chemical Differences

The primary physical difference imparted by isotopic labeling is an increase in molecular mass. This mass shift is the basis for the separation and detection of labeled molecules by mass spectrometry. Chemically, the effects of stable isotopic substitution are generally considered to be minimal, with negligible impact on the molecule's structure, reactivity, and biological activity. However, significant kinetic isotope effects can be observed in reactions where a bond to the isotopic atom is broken in the rate-determining step.

Table 1: Comparison of Physical and Chemical Properties of Unlabeled vs. Isotopically Labeled Guanosine

PropertyUnlabeled GuanosineIsotopically Labeled Guanosine (Illustrative Examples)Key Differences & Notes
Molecular Formula C₁₀H₁₃N₅O₅[1][2][3]Varies with label (e.g., ¹³C₁₀H₁₃¹⁵N₅O₅)Altered isotopic composition.
Molecular Weight ( g/mol ) 283.24[1][2]> 283.24 (e.g., [¹³C₁₀, ¹⁵N₅]-Guanosine: ~316.15)Increased mass is the primary physical change and is proportional to the number and type of isotopes incorporated. This is the basis for mass spectrometry-based detection.
Melting Point (°C) ~250 (decomposes)Generally considered to be very similar to unlabeled guanosine.Significant changes are not expected or widely reported for stable isotope labeling.
Solubility Slightly soluble in water; soluble in boiling water and dilute acids/bases.Generally considered to be very similar to unlabeled guanosine.No significant changes are expected as the overall molecular structure and polarity are maintained.
UV Absorbance λmax (nm) 253, 276 (at pH 7)Generally considered to be very similar to unlabeled guanosine.The electronic structure is not significantly altered by isotopic substitution, hence UV absorbance remains largely unchanged.
NMR Chemical Shifts (ppm) ¹H and ¹³C shifts are well-defined.¹³C and ¹⁵N labeling leads to observable shifts and C-N or N-H couplings, providing powerful tools for structural analysis.Isotopic labeling is a key technique in NMR spectroscopy for resolving overlapping signals and determining molecular structures and dynamics.
Experimental Protocols

The synthesis of isotopically labeled guanosine can be achieved through chemical or enzymatic methods. A common approach involves using labeled precursors in a multi-step chemical synthesis or employing enzymes that can incorporate labeled substrates into the guanosine structure.

Protocol: Enzymatic Preparation of [¹⁴C, ³H]-Guanosine

  • Reaction Setup: Combine [2,8,5'-³H]-adenosine, unlabeled guanine, and purine nucleoside phosphorylase in a suitable buffer.

  • Enzymatic Reaction: The purine nucleoside phosphorylase will catalyze the removal of the ribose-1-phosphate from adenosine and its subsequent coupling to the unlabeled guanine, forming [5'-³H]-guanosine.

  • Double Labeling: To introduce a ¹⁴C label, the labeled ribose moiety can be enzymatically removed from [U-¹⁴C]-guanosine and replaced with an unlabeled ribose. The resulting [¹⁴C]-guanine can then be used in the enzymatic reaction described above with [³H]-labeled ribose precursors.

  • Purification: The final labeled guanosine product is purified using affinity chromatography, for example, with a boronate column.

  • Analysis: The radiochemical purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC).

Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds, allowing for the precise determination of molecular weight and the extent of isotopic incorporation.

Protocol: General Workflow for Mass Spectrometry Analysis of Labeled Guanosine

  • Sample Preparation: Prepare a solution of the labeled guanosine in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to aid ionization.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a peak or a cluster of peaks corresponding to the isotopically labeled guanosine, shifted to a higher m/z value compared to the unlabeled compound.

  • Data Analysis: Determine the mass shift to confirm the incorporation of the isotopic label and analyze the isotopic distribution to calculate the percentage of labeling.

Visualization of Guanosine in Signaling Pathways

Guanosine triphosphate (GTP) is a critical signaling molecule, most notably in G-protein coupled receptor (GPCR) pathways. Labeled GTP analogs are instrumental in studying these pathways.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. α-subunit dissociates and activates effector GDP GDP G_protein->GDP releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production GTP GTP GTP->G_protein binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Guanosine is also implicated in neuroprotective signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Neuroprotective_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway Guanosine Extracellular Guanosine PI3K PI3K Guanosine->PI3K Ras Ras Guanosine->Ras Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection (e.g., anti-apoptosis, cell survival) Akt->Neuroprotection Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Neuroprotection

Caption: Guanosine-mediated Neuroprotective Signaling Pathways.

Fluorescent Labeling of Guanosine

Fluorescent labeling involves the covalent attachment of a fluorophore to the guanosine molecule. This creates a guanosine analog that can be visualized using fluorescence microscopy and quantified by fluorescence spectroscopy. Unlike isotopic labeling, the addition of a bulky fluorophore can significantly alter the physical and chemical properties of guanosine.

Physical and Chemical Differences

The introduction of a fluorophore, which is typically a large, aromatic molecule, significantly increases the molecular weight and size of guanosine. This can affect its solubility, melting point, and, most importantly, its interaction with biological macromolecules. The photophysical properties, such as absorption and emission spectra, quantum yield, and fluorescence lifetime, become the defining characteristics of the labeled molecule.

Table 2: Comparison of Physical and Chemical Properties of Unlabeled vs. Fluorescently Labeled Guanosine

PropertyUnlabeled GuanosineFluorescently Labeled Guanosine (Illustrative Examples)Key Differences & Notes
Molecular Formula C₁₀H₁₃N₅O₅Varies significantly with the attached fluorophore.The addition of the fluorophore changes the elemental composition.
Molecular Weight ( g/mol ) 283.24Substantially higher, depending on the fluorophore.The significant increase in mass can impact diffusion and transport.
Melting Point (°C) ~250 (decomposes)Varies depending on the fluorophore and its attachment point.The bulky, often aromatic, fluorophore will alter the crystal packing and intermolecular forces.
Solubility Slightly soluble in water.Can be significantly altered. Some fluorophores increase hydrophobicity, while others can be modified to enhance water solubility.The solubility of the conjugate is a critical consideration for its use in aqueous biological systems.
UV-Vis Absorbance λmax (nm) 253, 276 (at pH 7)Determined by the absorbance spectrum of the attached fluorophore.The absorbance maximum is shifted to longer wavelengths, characteristic of the fluorophore.
Fluorescence Emission λmax (nm) Non-fluorescentCharacteristic of the specific fluorophore used (e.g., 400-700 nm).This is the key property that enables detection and visualization.
Quantum Yield (Φ) 0Varies widely depending on the fluorophore and its local environment (can be quenched or enhanced).The efficiency of fluorescence is a critical parameter for the sensitivity of detection.
Biological Activity Native biological activity.Can be altered due to steric hindrance from the bulky fluorophore. It is crucial to validate that the labeled analog retains the desired biological function.The position of the fluorophore attachment is critical to minimize disruption of biological interactions.
Experimental Protocols

The synthesis of fluorescent guanosine analogs typically involves the chemical modification of the guanine base or the ribose sugar to introduce a reactive handle for the covalent attachment of a fluorophore.

Protocol: General Strategy for Synthesis of a Fluorescent Guanosine Analog

  • Protection of Reactive Groups: Protect the hydroxyl groups of the ribose and the exocyclic amine of the guanine base using appropriate protecting groups.

  • Introduction of a Reactive Handle: Introduce a reactive functional group (e.g., an alkyne, azide, or thiol) at a specific position on the guanine base (e.g., C8 or N2) or the ribose sugar.

  • Fluorophore Conjugation: React the modified guanosine with a fluorophore that has a complementary reactive group (e.g., via click chemistry or thiol-maleimide coupling).

  • Deprotection: Remove the protecting groups to yield the final fluorescently labeled guanosine.

  • Purification: Purify the product using techniques such as HPLC.

Fluorescence spectroscopy is used to characterize the photophysical properties of the fluorescently labeled guanosine and to quantify its concentration in samples.

Protocol: Characterization by Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the fluorescent guanosine analog in a suitable buffer.

  • Absorbance Spectrum: Measure the UV-Vis absorbance spectrum to determine the absorbance maximum (λmax).

  • Excitation and Emission Spectra: Set the excitation wavelength to the λmax and measure the fluorescence emission spectrum to determine the emission maximum. To obtain the excitation spectrum, set the emission detector to the emission maximum and scan a range of excitation wavelengths.

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard with a similar emission wavelength.

  • Data Analysis: Analyze the spectra to determine the key photophysical parameters of the labeled guanosine.

Visualization of Experimental Workflow

The general workflow for utilizing labeled guanosine in a research setting involves several key stages, from synthesis to data analysis.

Labeled_Guanosine_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Biological Application cluster_detection Detection & Analysis Synthesis Chemical or Enzymatic Synthesis of Labeled Guanosine Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Physical & Chemical Characterization (MS, NMR, Spectroscopy) Purification->Characterization Incorporation Incorporation into Biological System (e.g., cell culture, in vitro assay) Characterization->Incorporation Detection Detection of Labeled Guanosine (e.g., Mass Spec, NMR, Fluorescence Microscopy) Incorporation->Detection Data_Analysis Data Analysis & Interpretation Detection->Data_Analysis

Caption: General Experimental Workflow for Labeled Guanosine.

Conclusion

The selection of a labeling strategy for guanosine is a critical decision that hinges on the specific research question. Isotopic labeling offers a minimally perturbative approach, ideal for tracing metabolic pathways and for detailed structural studies using NMR and mass spectrometry. In contrast, fluorescent labeling provides a powerful tool for cellular imaging and high-sensitivity detection, albeit with more significant alterations to the molecule's inherent properties. A thorough understanding of the physical and chemical differences between labeled and unlabeled guanosine, as outlined in this guide, is essential for the successful application of these powerful research tools in drug development and fundamental biological science.

References

Methodological & Application

Application Notes and Protocols for the Use of Guanosine-¹³C₁₀,¹⁵N₅ in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Guanosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled nucleoside used as a tracer in metabolic studies to investigate the dynamics of purine metabolism and related cellular processes. By introducing this labeled guanosine into cell culture, researchers can track its incorporation into DNA, RNA, and other downstream metabolites using mass spectrometry (MS). This allows for the quantitative analysis of metabolic fluxes through specific pathways, providing valuable insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents. These application notes provide a detailed protocol for using Guanosine-¹³C₁₀,¹⁵N₅ in cell culture for metabolic labeling studies.

Key Applications:

  • Metabolic Flux Analysis: Tracing the flow of carbon and nitrogen from guanosine through various metabolic pathways.[1]

  • Nucleic Acid Synthesis: Quantifying the rate of de novo and salvage pathways for purine nucleotide synthesis.

  • Drug Discovery and Development: Assessing the impact of drugs on purine metabolism and nucleotide pools.

  • Disease Research: Investigating alterations in purine metabolism associated with diseases such as cancer and metabolic disorders.

Experimental Protocols

This section details the necessary steps for conducting a cell culture labeling experiment with Guanosine-¹³C₁₀,¹⁵N₅, from cell seeding to sample preparation for MS analysis.

1. Materials and Reagents:

A comprehensive list of required materials is provided in the table below.

Material/ReagentSupplierCatalog Number (Example)
Guanosine-¹³C₁₀,¹⁵N₅ HydrateCambridge Isotope LaboratoriesCNLM-3808
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25300054
Phosphate-Buffered Saline (PBS)Gibco10010023
6-well Cell Culture PlatesCorning3506
Methanol (LC-MS Grade)Fisher ScientificA456-4
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Water (LC-MS Grade)Fisher ScientificW6-4
0.22 µm Syringe FiltersMilliporeSLGP033RS

2. Preparation of Labeling Medium:

The concentration of Guanosine-¹³C₁₀,¹⁵N₅ in the culture medium is a critical parameter that may require optimization based on the cell line and experimental goals. A typical starting concentration is between 10-100 µM.

Protocol:

  • Dissolve Guanosine-¹³C₁₀,¹⁵N₅: Prepare a stock solution of Guanosine-¹³C₁₀,¹⁵N₅ in sterile water or DMSO. For example, to make a 10 mM stock solution, dissolve 3.16 mg of Guanosine-¹³C₁₀,¹⁵N₅ hydrate (MW: 316.15 g/mol ) in 1 mL of sterile water.

  • Filter Sterilize: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Prepare Labeling Medium: Add the sterile Guanosine-¹³C₁₀,¹⁵N₅ stock solution to the complete cell culture medium (containing FBS and antibiotics) to achieve the desired final concentration. For example, to prepare 50 mL of labeling medium with a final concentration of 50 µM, add 250 µL of the 10 mM stock solution to 49.75 mL of complete medium.

3. Cell Seeding and Labeling:

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. The optimal seeding density will vary depending on the cell line's growth rate.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in standard culture medium.

  • Initiate Labeling: Aspirate the standard medium and wash the cells once with sterile PBS.

  • Add Labeling Medium: Add the pre-warmed Guanosine-¹³C₁₀,¹⁵N₅ labeling medium to each well.

  • Incubation: Incubate the cells for a desired period. The incubation time should be optimized to achieve steady-state labeling of the metabolites of interest.[1] A time course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.

4. Metabolite Extraction:

Metabolite extraction is a crucial step to ensure the accurate measurement of intracellular labeled species. A common method is the use of cold methanol-based solutions to quench metabolism and extract metabolites.

Protocol:

  • Quenching and Washing: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled guanosine.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well.

  • Cell Scraping: Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.

  • Vortexing and Incubation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

5. Sample Preparation for LC-MS/MS Analysis:

Protocol:

  • Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent compatible with the LC-MS system, such as 50% acetonitrile in water.[2]

  • Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to remove any remaining insoluble material.

  • Transfer to Vials: Transfer the clear supernatant to LC-MS vials for analysis.

Data Presentation

The following table provides an example of how to structure quantitative data from a Guanosine-¹³C₁₀,¹⁵N₅ labeling experiment. The mass isotopologue distribution (MID) represents the fractional abundance of each isotopologue of a given metabolite.[1]

MetaboliteIsotopologueFormulaMassFractional Abundance (Control)Fractional Abundance (Treated)
GuanosineM+0C₁₀H₁₃N₅O₅283.090.050.10
M+15¹³C₁₀¹⁵N₅H₁₃N₅O₅298.080.950.90
GMPM+0C₁₀H₁₄N₅O₈P363.060.100.15
M+15¹³C₁₀¹⁵N₅H₁₄N₅O₈P378.050.900.85
GTPM+0C₁₀H₁₆N₅O₁₄P₃523.000.120.18
M+15¹³C₁₀¹⁵N₅H₁₆N₅O₁₄P₃537.980.880.82

Visualizations

Experimental Workflow:

The following diagram illustrates the overall workflow for a cell culture labeling experiment using Guanosine-¹³C₁₀,¹⁵N₅.

G A 1. Cell Seeding & Growth C 3. Labeling Incubation A->C B 2. Prepare Labeling Medium (with Guanosine-¹³C₁₀,¹⁵N₅) B->C D 4. Metabolite Extraction (80% Methanol) C->D E 5. Sample Preparation (Drying & Reconstitution) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Isotopologue Distribution) F->G

Caption: Experimental workflow for metabolic labeling with Guanosine-¹³C₁₀,¹⁵N₅.

Purine Metabolism Pathway:

This diagram shows a simplified view of the purine salvage pathway, highlighting the incorporation of labeled guanosine.

G Guanosine_labeled Guanosine-¹³C₁₀,¹⁵N₅ Guanosine Guanosine Guanosine_labeled->Guanosine GMP GMP Guanosine->GMP HGPRT GDP GDP GMP->GDP GTP GTP GDP->GTP RNA RNA Synthesis GTP->RNA DNA DNA Synthesis (via dGTP) GTP->DNA

Caption: Simplified purine salvage pathway showing Guanosine-¹³C₁₀,¹⁵N₅ incorporation.

References

Illuminating RNA Synthesis: Applications of Guanosine-¹³C₁₀,¹⁵N₅ in Structural and Dynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Advanced research in RNA biology and drug development is set to benefit from the detailed application notes and protocols released today on the use of Guanosine-¹³C₁₀,¹⁵N₅ for RNA synthesis studies. This powerful isotopic labeling reagent is instrumental in overcoming the challenges of spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy, enabling high-resolution structural and dynamic analysis of RNA molecules. The comprehensive guide is tailored for researchers, scientists, and professionals in drug development, providing them with the necessary tools to leverage this technology for deeper insights into RNA function and for the development of novel RNA-targeted therapeutics.

The primary application of Guanosine-¹³C₁₀,¹⁵N₅ lies in the enzymatic in vitro transcription of RNA for structural analysis by NMR spectroscopy.[1][2][3][4][5] By incorporating guanosine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), researchers can significantly enhance the resolution and simplify the analysis of complex NMR spectra. This is particularly crucial for studying larger RNA molecules, where severe resonance overlap can obscure critical structural information. The incorporation of both ¹⁵N and ¹³C is essential for a comprehensive understanding of RNA's association with proteins and for observing critical hydrogen bonding sites.

These application notes provide a detailed overview of the utility of Guanosine-¹³C₁₀,¹⁵N₅, alongside robust experimental protocols and data presentation guidelines to facilitate its adoption in the scientific community.

Application Notes

1. High-Resolution Structure Determination of RNA

The uniform incorporation of Guanosine-¹³C₁₀,¹⁵N₅, along with other ¹³C,¹⁵N-labeled NTPs, into an RNA molecule allows for the application of powerful multi-dimensional heteronuclear NMR experiments. These experiments, such as HSQC, HNCO, and HNCACB, are used to correlate the chemical shifts of different nuclei (¹H, ¹³C, ¹⁵N), which is the first and most critical step in determining the three-dimensional structure of an RNA molecule in solution.

2. Probing RNA Dynamics and Folding

Isotopic labeling with Guanosine-¹³C₁₀,¹⁵N₅ is not limited to static structure determination. NMR relaxation experiments on labeled RNA can provide valuable information about the internal motions and dynamics of the molecule on a wide range of timescales. This is crucial for understanding RNA folding pathways, conformational changes upon ligand binding, and the molecular basis of its biological function.

3. Investigating RNA-Protein and RNA-Ligand Interactions

By selectively labeling the RNA component of a complex, researchers can use NMR to map the binding interface and characterize the structural changes that occur upon interaction with proteins or small molecule ligands. Isotope-edited NMR experiments can filter out the signals from the unlabeled binding partner, allowing for a clear and unambiguous view of the RNA in its bound state. The incorporation of both ¹⁵N and ¹³C is vital for obtaining a detailed picture of how the RNA associates with the protein.

Quantitative Data Summary

The efficiency of in vitro transcription reactions can be influenced by the presence of labeled NTPs. While yields are generally comparable to those with unlabeled NTPs, some optimization of reaction conditions may be necessary. The following tables provide representative data on the synthesis of labeled NTPs and the subsequent in vitro transcription yields.

Table 1: Representative Yields for Chemo-Enzymatic Synthesis of Labeled NTPs

Labeled NucleotidePrecursorOverall Yield (%)Reference
¹³C/¹⁵N-labeled UTP¹³C/¹⁵N-labeled Uracil>80
¹³C/¹⁵N-labeled CTP¹³C/¹⁵N-labeled Cytosine>80
¹³C/¹⁵N-labeled ATP¹³C/¹⁵N-labeled Adenine>80
Guanosine-¹³C₁₀,¹⁵N₅-TP ¹³C/¹⁵N-labeled Guanine >80 ****

Table 2: Comparison of In Vitro Transcription Yields (Unlabeled vs. Labeled RNA)

RNA Construct (size)Labeling StatusTypical Yield (mg/10 mL reaction)Incorporation Efficiency (%)Reference
30-mer RNAUnlabeled5 - 10N/A
30-mer RNAUniformly ¹³C,¹⁵N-labeled4 - 8~80
86-mer RNA complexUnlabeled2 - 5N/A
86-mer RNA complexUniformly ¹³C,¹⁵N-labeled1.5 - 4~80
155-mer RNAUnlabeled1 - 3N/A
155-mer RNAUniformly ¹³C,¹⁵N-labeled0.8 - 2.5~80

Note: Yields are highly dependent on the specific RNA sequence, DNA template quality, and optimization of transcription conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled RNA via In Vitro Transcription

This protocol is adapted from established methods for the efficient preparation of isotopically enriched RNAs.

Materials:

  • Linearized DNA template with a T7 RNA polymerase promoter

  • T7 RNA polymerase

  • ¹³C,¹⁵N-labeled ATP, CTP, UTP, and Guanosine-¹³C₁₀,¹⁵N₅-TP (or other desired labeled GTP)

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed:

    • Nuclease-free water to a final volume of 100 µL

    • 10 µL of 10x Transcription Buffer

    • 1 µg of linearized DNA template

    • ¹³C,¹⁵N-labeled NTPs to a final concentration of 4 mM each

    • 10 µL of 100 mM DTT

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Precipitation: Precipitate the RNA by adding 3 volumes of cold absolute ethanol and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing: Centrifuge at high speed to pellet the RNA. Carefully remove the supernatant and wash the pellet with cold 70% ethanol.

  • Purification: Resuspend the RNA pellet in an appropriate loading buffer and purify by denaturing PAGE or HPLC.

  • Elution and Desalting: Elute the purified RNA from the gel or collect the appropriate HPLC fraction. Desalt the RNA using a suitable method (e.g., spin column, dialysis).

  • Quantification: Determine the concentration of the labeled RNA using UV-Vis spectrophotometry.

Protocol 2: NMR Sample Preparation of ¹³C,¹⁵N-Labeled RNA

Materials:

  • Purified ¹³C,¹⁵N-labeled RNA

  • NMR Buffer (e.g., 10 mM Sodium Phosphate pH 6.5, 50 mM NaCl)

  • D₂O (99.9%)

  • NMR tubes (e.g., Shigemi tubes for reduced sample volume)

Procedure:

  • Buffer Exchange: Exchange the buffer of the purified RNA into the desired NMR buffer. This can be done by repeated concentration and dilution using a centrifugal filter unit.

  • Concentration: Concentrate the RNA to the desired final concentration for NMR, typically in the range of 0.5 to 1.5 mM.

  • Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10% for the lock signal.

  • Transfer to NMR Tube: Carefully transfer the final sample into a clean, dry NMR tube.

  • Annealing (if necessary): For structured RNAs, it may be necessary to heat the sample to ~90°C for 2-3 minutes and then cool it slowly to room temperature to ensure proper folding.

  • Quality Control: Acquire a simple 1D ¹H NMR spectrum to check for sample homogeneity and proper folding.

Visualizations

Experimental_Workflow cluster_synthesis RNA Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_structure Structure & Dynamics Template DNA Template Preparation IVT In Vitro Transcription (with Guanosine-13C10,15N5-TP) Template->IVT Purification RNA Purification (PAGE/HPLC) IVT->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq DataProc Data Processing & Analysis NMR_Acq->DataProc Assignment Resonance Assignment DataProc->Assignment StructureCalc Structure Calculation Assignment->StructureCalc Dynamics Dynamics Analysis Assignment->Dynamics

Caption: Workflow for RNA structure determination using labeled guanosine.

Signaling_Pathway cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application Guanosine_labeled This compound Transcription Enzymatic RNA Synthesis Guanosine_labeled->Transcription Other_NTPs Other 13C,15N-NTPs Other_NTPs->Transcription DNA_Template DNA Template DNA_Template->Transcription T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription Labeled_RNA 13C,15N-Labeled RNA Transcription->Labeled_RNA NMR_Spectroscopy NMR Spectroscopy Labeled_RNA->NMR_Spectroscopy Structural_Data High-Resolution Structural Data NMR_Spectroscopy->Structural_Data

Caption: Logical flow from labeled guanosine to structural insights.

References

Application Notes and Protocols for Guanosine-¹³C₁₀,¹⁵N₅ in Cancer Cell Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. Purine metabolism, in particular, is a critical pathway for the synthesis of DNA and RNA, as well as for cellular energy and signaling. Cancer cells often exhibit an increased reliance on both de novo and salvage pathways for nucleotide synthesis. Guanosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled tracer designed for use in metabolic flux analysis (MFA) to quantitatively track the fate of guanosine through these critical pathways in cancer cells. By tracing the incorporation of the heavy isotopes from Guanosine-¹³C₁₀,¹⁵N₅ into downstream metabolites, researchers can elucidate the intricate dynamics of purine metabolism, identify metabolic vulnerabilities, and evaluate the efficacy of therapeutic agents targeting these pathways.

These application notes provide a comprehensive overview and detailed protocols for utilizing Guanosine-¹³C₁₀,¹⁵N₅ in metabolic flux analysis of cancer cells, from experimental design to data interpretation.

Key Applications

  • Elucidation of Purine Salvage Pathway Activity: Quantify the rate of guanosine salvage and its contribution to the intracellular nucleotide pools.

  • Assessment of Nucleotide Synthesis and Turnover: Track the incorporation of labeled guanosine into RNA and DNA, providing insights into nucleic acid dynamics.

  • Drug Efficacy and Mechanism of Action Studies: Evaluate the impact of novel therapeutics on purine metabolism and identify metabolic rewiring in response to treatment.

  • Identification of Metabolic Phenotypes: Characterize the metabolic signatures of different cancer cell lines and patient-derived xenografts to inform personalized medicine strategies.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cancer Cells with Guanosine-¹³C₁₀,¹⁵N₅

This protocol outlines the steps for labeling adherent cancer cells with Guanosine-¹³C₁₀,¹⁵N₅ for metabolic flux analysis.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Guanosine-¹³C₁₀,¹⁵N₅

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell scraper

  • Liquid nitrogen

  • -80°C freezer

  • Extraction solvent (e.g., 80% methanol, -80°C)

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates or 10-cm dishes at a density that will result in 70-80% confluency at the time of harvesting. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: Prepare complete culture medium containing Guanosine-¹³C₁₀,¹⁵N₅ at a final concentration of 100 µM. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically.

  • Isotope Labeling:

    • Once cells reach the desired confluency, aspirate the existing medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed Guanosine-¹³C₁₀,¹⁵N₅ labeling medium to the cells.

    • Incubate the cells for the desired labeling period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the time to reach isotopic steady state.

  • Metabolite Extraction:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other culture vessels).

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.

  • Sample Processing:

    • Centrifuge the cell lysates at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • The pellet can be used for protein or nucleic acid analysis.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.

Protocol 2: Analysis of Labeled Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of Guanosine-¹³C₁₀,¹⁵N₅-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid or ammonium hydroxide (for mobile phase modification)

  • A suitable LC column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing)

  • A triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 50% acetonitrile in water) immediately before analysis.

  • LC Separation:

    • Inject the reconstituted samples onto the LC system.

    • Separate the metabolites using a gradient elution program optimized for polar compounds.

  • MS/MS Detection:

    • Analyze the eluting metabolites using the mass spectrometer in either positive or negative ionization mode, depending on the target metabolites.

    • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the different isotopologues of guanosine and its downstream metabolites (e.g., guanine, GMP, GDP, GTP, and RNA/DNA-incorporated guanosine). The specific precursor-product ion transitions will need to be determined for both the unlabeled (M+0) and the fully labeled (M+15) forms of the metabolites.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the target metabolites.

    • Correct for the natural abundance of ¹³C and ¹⁵N.

    • Calculate the fractional enrichment of the labeled isotopes in each metabolite pool.

    • Use the fractional enrichment data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes through the purine salvage and synthesis pathways.

Data Presentation

Quantitative data from Guanosine-¹³C₁₀,¹⁵N₅ tracing experiments should be summarized in tables to facilitate comparison and interpretation.

Table 1: Fractional Enrichment of Guanosine and its Metabolites in Cancer Cells

This table presents representative data on the fractional enrichment of ¹³C and ¹⁵N in key purine metabolites after labeling with Guanosine-¹³C₁₀,¹⁵N₅ for 24 hours.

MetaboliteCancer Cell Line A (%)Cancer Cell Line B (%)
Guanosine95.2 ± 2.196.5 ± 1.8
Guanine85.7 ± 3.578.9 ± 4.2
GMP72.3 ± 4.165.1 ± 3.9
GDP68.9 ± 3.861.8 ± 3.5
GTP65.4 ± 3.658.2 ± 3.3
RNA-Guanosine15.1 ± 1.912.5 ± 1.7

Values are presented as mean ± standard deviation (n=3). Fractional enrichment represents the percentage of the metabolite pool that is fully labeled with ¹³C₁₀ and ¹⁵N₅.

Table 2: Relative Metabolic Fluxes in the Purine Salvage Pathway

This table shows the calculated relative fluxes through key reactions in the purine salvage pathway, normalized to the rate of guanosine uptake.

Metabolic FluxCancer Cell Line A (Relative Flux)Cancer Cell Line B (Relative Flux)
Guanosine Uptake100100
Guanosine -> Guanine88.3 ± 5.281.7 ± 6.1
Guanine -> GMP75.1 ± 4.868.9 ± 5.5
GMP -> GDP70.2 ± 4.563.4 ± 5.1
GDP -> GTP67.5 ± 4.360.1 ± 4.9
GTP -> RNA Synthesis16.2 ± 2.113.8 ± 1.9

Values are presented as mean ± standard deviation (n=3). Fluxes are expressed relative to the guanosine uptake rate.

Visualizations

Diagram 1: Experimental Workflow

G Experimental Workflow for Guanosine-¹³C₁₀,¹⁵N₅ Metabolic Flux Analysis cluster_cell_culture Cell Culture and Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis and Data Interpretation seed_cells Seed Cancer Cells culture Culture to 70-80% Confluency seed_cells->culture add_label Add Guanosine-¹³C₁₀,¹⁵N₅ Labeling Medium culture->add_label incubate Incubate for Desired Time add_label->incubate wash_cells Wash with Ice-Cold PBS incubate->wash_cells extract Extract with Cold 80% Methanol wash_cells->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge dry_extract Dry Metabolite Extract centrifuge->dry_extract lcms LC-MS/MS Analysis dry_extract->lcms data_processing Data Processing and Isotopologue Quantification lcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa interpretation Biological Interpretation mfa->interpretation

Caption: A schematic of the experimental workflow for metabolic flux analysis.

Diagram 2: Guanosine Metabolism and Salvage Pathway

G Guanosine Metabolism and Salvage Pathway cluster_salvage Purine Salvage Pathway ext_guo Extracellular Guanosine-¹³C₁₀,¹⁵N₅ int_guo Intracellular Guanosine-¹³C₁₀,¹⁵N₅ ext_guo->int_guo ENTs gua Guanine-¹³C₅,¹⁵N₅ int_guo->gua PNP gmp GMP-¹³C₅,¹⁵N₅ gua->gmp HGPRT gmp->int_guo NT5C gdp GDP-¹³C₅,¹⁵N₅ gmp->gdp GMPS gtp GTP-¹³C₅,¹⁵N₅ gdp->gtp NDPK rna_dna RNA/DNA (Incorporated Guanosine) gtp->rna_dna Polymerases

Caption: Key reactions in the guanosine salvage pathway.

Diagram 3: Integration of Salvage and De Novo Purine Synthesis

G Integration of Purine Salvage and De Novo Synthesis cluster_salvage Salvage Pathway cluster_denovo De Novo Synthesis ext_guo Guanosine-¹³C₁₀,¹⁵N₅ gua Guanine-¹³C₅,¹⁵N₅ ext_guo->gua gmp_salvage GMP-¹³C₅,¹⁵N₅ gua->gmp_salvage HGPRT gmp_pool Total GMP Pool gmp_salvage->gmp_pool prpp PRPP imp IMP prpp->imp Multiple Steps gmp_denovo GMP imp->gmp_denovo IMPDH, GMPS gmp_denovo->gmp_pool gdp GDP gmp_pool->gdp gtp GTP gdp->gtp rna_dna RNA/DNA gtp->rna_dna

Caption: The convergence of salvage and de novo pathways on the GMP pool.

Application Note and Protocol for the Quantification of Guanosine in Biological Matrices using Guanosine-¹³C₁₀,¹⁵N₅ as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine, a purine nucleoside, is a fundamental building block for the synthesis of nucleic acids, DNA and RNA, and plays a pivotal role in various cellular processes. It is a precursor for the synthesis of important signaling molecules such as guanosine triphosphate (GTP) and cyclic guanosine monophosphate (cGMP). The accurate quantification of guanosine in biological matrices is crucial for understanding its role in cellular metabolism, signaling pathways, and for the development of therapeutic agents targeting these pathways.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is essential for achieving accurate and precise quantification by correcting for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] Guanosine-¹³C₁₀,¹⁵N₅ is an ideal internal standard for guanosine quantification as it co-elutes with the analyte and compensates for matrix effects, leading to reliable and reproducible results.[4] This application note provides a detailed protocol for the quantification of guanosine in biological matrices using Guanosine-¹³C₁₀,¹⁵N₅ as an internal standard with LC-MS/MS.

Guanosine Metabolism and Signaling Pathway

Guanosine is metabolized through a series of enzymatic reactions. It can be phosphorylated to form guanosine monophosphate (GMP), which is further converted to guanosine diphosphate (GDP) and guanosine triphosphate (GTP). Alternatively, guanosine can be cleaved into guanine and ribose-1-phosphate by purine nucleoside phosphorylase (PNP).[5] Guanine can then be converted to xanthine and subsequently to uric acid.

Guanosine_Metabolism cluster_0 Guanosine Metabolism Guanosine Guanosine GMP Guanosine Monophosphate (GMP) Guanosine->GMP Guanylate Kinase Guanine Guanine Guanosine->Guanine PNP GDP Guanosine Diphosphate (GDP) GMP->GDP Guanylate Kinase GTP Guanosine Triphosphate (GTP) GDP->GTP Nucleoside Diphosphate Kinase Xanthine Xanthine Guanine->Xanthine Guanine Deaminase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Guanosine Metabolic Pathway.

Experimental Protocols

This protocol provides a general framework for the quantification of guanosine in plasma. Optimization may be required for other biological matrices.

Materials and Reagents
  • Guanosine analytical standard

  • Guanosine-¹³C₁₀,¹⁵N₅ (Internal Standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid

  • Ammonium acetate

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Standard Solution Preparation
  • Guanosine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of guanosine in a suitable solvent (e.g., methanol/water mixture) to obtain a final concentration of 1 mg/mL.

  • Guanosine-¹³C₁₀,¹⁵N₅ Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in the same manner as the guanosine stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the guanosine stock solution with a suitable solvent (e.g., 50% methanol) to create a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Guanosine-¹³C₁₀,¹⁵N₅ stock solution to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for sample cleanup.

  • To 100 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup and can be beneficial for complex matrices.

  • To 100 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Guanosine284.1152.115
Guanosine-¹³C₁₀,¹⁵N₅ (IS)299.1167.115

Collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables represent typical quantitative data that can be obtained using this method, based on literature values for similar assays.

Table 1: Calibration Curve for Guanosine

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.87
100011.6
>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
Low3<10<1090-110
Mid75<10<1090-110
High750<10<1090-110

Experimental Workflow

The overall experimental workflow for the quantification of guanosine is depicted below.

Experimental_Workflow cluster_1 Experimental Workflow Start Start Sample_Collection Biological Sample Collection (e.g., Plasma) Start->Sample_Collection Add_IS Addition of Guanosine-¹³C₁₀,¹⁵N₅ (IS) Sample_Collection->Add_IS Sample_Prep Sample Preparation (Protein Precipitation or SPE) Add_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Guanosine Quantification Workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of guanosine in biological matrices using Guanosine-¹³C₁₀,¹⁵N₅ as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability. The provided methodologies for sample preparation and LC-MS/MS analysis can be adapted for various research and drug development applications, enabling a deeper understanding of the role of guanosine in health and disease.

References

Application Notes and Protocols for Biomolecular NMR Spectroscopy with Guanosine-¹³C₁₀,¹⁵N₅ Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing guanosine-¹³C₁₀,¹⁵N₅ labeling for biomolecular NMR spectroscopy. The detailed protocols cover the entire workflow from the production of essential biological reagents to the acquisition and interpretation of NMR data for applications in structural biology and drug discovery.

Application Notes

Biomolecular NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, is often essential for overcoming the challenges associated with the NMR study of large biomolecules, such as proteins and nucleic acids. Specifically, labeling with guanosine-¹³C₁₀,¹⁵N₅ provides a means to introduce NMR-active nuclei into RNA molecules, enabling a variety of advanced NMR experiments.

The primary applications of guanosine-¹³C₁₀,¹⁵N₅ labeling in biomolecular NMR include:

  • Structural Determination of RNA: Isotopic labeling of guanosine residues simplifies complex NMR spectra, facilitating resonance assignment and the determination of the three-dimensional structures of RNA molecules and their complexes with proteins or other ligands.

  • Studying RNA Dynamics: Labeled guanosine residues serve as sensitive probes for studying the internal motions of RNA molecules over a wide range of timescales, providing insights into their conformational flexibility and function.

  • Fragment-Based Drug Discovery (FBDD): NMR-based screening of small molecule libraries against ¹³C,¹⁵N-labeled RNA targets is a powerful approach for identifying novel drug candidates.[1][2] The binding of a fragment to the RNA can be detected by monitoring changes in the chemical shifts of the labeled guanosine residues.[3][4]

  • Characterizing RNA-Ligand Interactions: Chemical shift perturbation (CSP) mapping, using ¹H-¹⁵N HSQC spectra of labeled RNA in the presence and absence of a ligand, allows for the identification of the binding site and the determination of binding affinities.[3]

The use of fully labeled guanosine, such as guanosine-¹³C₁₀,¹⁵N₅, ensures that all carbon and nitrogen atoms within the guanosine moiety are NMR-active, maximizing the information content of the resulting spectra. This is particularly advantageous for multidimensional NMR experiments that correlate the chemical shifts of different nuclei.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the experimental protocols described below.

Table 1: T7 RNA Polymerase Purification Yield

Purification StepTypical YieldPurityReference
E. coli Fermentation~8 g cell paste / L-
Purified T7 RNA Polymerase~85-100 mg / L of culture>95%

Table 2: In Vitro Transcription of RNA with ¹³C,¹⁵N-GTP

ParameterValueUnitReference
Typical RNA Yield0.5 - 5mg/mL reaction
Optimal NTP Concentration5 - 10mM each
Optimal Mg²⁺ Concentration30 - 75mM
Incubation Time2 - 6hours

Table 3: NMR Sample and Acquisition Parameters

ParameterRecommended ValueUnitReference
RNA Concentration for NMR0.1 - 1.0mM
NMR Sample Volume250 - 550µL
Typical ¹H Spectral Width12ppm
Typical ¹⁵N Spectral Width30ppm
¹⁵N Acquisition Time (t1)42.1ms
Number of Scans (2D HSQC)16 - 64-

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments involved in biomolecular NMR studies using guanosine-¹³C₁₀,¹⁵N₅ labeling.

Protocol 1: Expression and Purification of T7 RNA Polymerase

High-yield production of active T7 RNA polymerase is a prerequisite for the in vitro transcription of labeled RNA. This protocol is adapted from established methods.

1. Expression of T7 RNA Polymerase: a. Transform E. coli BL21(DE3) cells with a plasmid encoding for His-tagged T7 RNA polymerase. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.4 mM. d. Continue to grow the cells for 3-4 hours at 37°C. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Cell Lysis: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to ensure complete lysis. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3. Affinity Chromatography Purification: a. Equilibrate a Ni-NTA agarose column with binding buffer (50 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole). b. Load the clarified lysate onto the column. c. Wash the column with wash buffer (50 mM Tris-HCl pH 7.9, 500 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. d. Elute the His-tagged T7 RNA polymerase with elution buffer (50 mM Tris-HCl pH 7.9, 500 mM NaCl, 250 mM imidazole).

4. Dialysis and Storage: a. Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.9, 100 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 50% glycerol). b. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. c. Store the purified T7 RNA polymerase at -20°C.

Protocol 2: In Vitro Transcription of Guanosine-¹³C₁₀,¹⁵N₅ Labeled RNA

This protocol describes the synthesis of RNA with incorporated ¹³C,¹⁵N-labeled guanosine triphosphate (GTP).

1. DNA Template Preparation: a. Prepare a linearized plasmid DNA or a PCR product containing the T7 promoter upstream of the RNA sequence of interest. The template must be free of RNases.

2. In Vitro Transcription Reaction Setup: a. In an RNase-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:

  • Nuclease-free water
  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
  • Unlabeled ATP, CTP, UTP (100 mM stocks) to a final concentration of 5 mM each
  • Guanosine-5'-triphosphate-¹³C₁₀,¹⁵N₅ (100 mM stock) to a final concentration of 5 mM
  • Linearized DNA template (0.5 - 1.0 µg/µL)
  • RNase Inhibitor (40 U/µL)
  • Inorganic Pyrophosphatase (1 U/µL)
  • Purified T7 RNA Polymerase (5-10 µg) b. The final reaction volume is typically 1-10 mL for preparing NMR-scale quantities of RNA.

3. Transcription and DNase Treatment: a. Incubate the reaction mixture at 37°C for 2-4 hours. b. Add RNase-free DNase I to the reaction mixture to a final concentration of 1 U/µg of DNA template and incubate for 15 minutes at 37°C to digest the DNA template.

Protocol 3: Purification of In Vitro Transcribed RNA

Purification of the transcribed RNA is crucial to remove the DNA template, unincorporated NTPs, and enzymes.

1. Phenol:Chloroform Extraction: a. Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the transcription reaction, vortex, and centrifuge at 12,000 x g for 5 minutes. b. Transfer the upper aqueous phase to a new tube.

2. Ethanol Precipitation: a. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol to the aqueous phase. b. Incubate at -20°C for at least 1 hour to precipitate the RNA. c. Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA. d. Carefully decant the supernatant and wash the pellet with cold 70% ethanol. e. Air-dry the RNA pellet.

3. Gel Purification (Optional but Recommended for High Purity): a. Resuspend the RNA pellet in gel loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA). b. Denature the RNA by heating at 95°C for 5 minutes, followed by snap-cooling on ice. c. Separate the RNA by denaturing polyacrylamide gel electrophoresis (PAGE). d. Visualize the RNA band by UV shadowing. e. Excise the band corresponding to the full-length RNA product. f. Elute the RNA from the gel slice by crush and soak method in an appropriate elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA). g. Precipitate the eluted RNA with ethanol as described above.

Protocol 4: NMR Sample Preparation and Data Acquisition

1. RNA Sample Preparation: a. Resuspend the purified, labeled RNA pellet in NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA) prepared in 90% H₂O / 10% D₂O. b. Anneal the RNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding. c. Concentrate the RNA sample to a final concentration of 0.1-1.0 mM using a centrifugal filter device. d. Transfer the final sample to a high-quality NMR tube.

2. 2D ¹H-¹⁵N HSQC Data Acquisition: a. Set up a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment on an NMR spectrometer equipped with a cryoprobe. b. Tune and match the probe for ¹H and ¹⁵N frequencies. c. Set the spectral widths to cover all expected proton and nitrogen resonances (e.g., 12 ppm for ¹H and 30 ppm for ¹⁵N). d. Set the number of complex points in the direct (¹H) and indirect (¹⁵N) dimensions (e.g., 1024 and 128, respectively). e. Set the number of scans per increment (e.g., 16-64) to achieve a good signal-to-noise ratio. f. Use a relaxation delay of 1.5-2.0 seconds. g. Acquire the data at a constant temperature (e.g., 298 K).

3. Data Processing and Analysis: a. Process the raw data using NMR processing software (e.g., TopSpin, NMRPipe). b. Apply appropriate window functions (e.g., squared sine bell) and perform Fourier transformation. c. Phase and baseline correct the spectrum. d. Analyze the resulting 2D spectrum to identify cross-peaks corresponding to the guanosine imino and amino groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_t7 T7 RNA Polymerase Production cluster_rna Labeled RNA Synthesis cluster_nmr NMR Spectroscopy cluster_drug_discovery Drug Discovery Application t7_expression E. coli Expression t7_lysis Cell Lysis t7_expression->t7_lysis t7_purification Ni-NTA Purification t7_lysis->t7_purification t7_final Purified T7 RNAP t7_purification->t7_final ivt In Vitro Transcription (with ¹³C,¹⁵N-GTP) t7_final->ivt dna_template DNA Template Preparation dna_template->ivt dnase DNase I Treatment ivt->dnase rna_purification RNA Purification (Phenol/Chloroform, Precipitation) dnase->rna_purification gel_purification PAGE Purification (Optional) rna_purification->gel_purification labeled_rna Purified Labeled RNA gel_purification->labeled_rna sample_prep NMR Sample Preparation labeled_rna->sample_prep nmr_acquisition 2D ¹H-¹⁵N HSQC Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing fbd Fragment-Based Screening data_processing->fbd csp Chemical Shift Perturbation Mapping fbd->csp hit_validation Hit Validation & Optimization csp->hit_validation

Caption: Experimental workflow for biomolecular NMR using labeled RNA.

Guanosine Salvage Pathway for ¹³C,¹⁵N-GTP Incorporation

guanosine_salvage_pathway cluster_pathway Guanosine Salvage Pathway for Labeled NTP Synthesis Guanosine_labeled Guanosine-¹³C₁₀,¹⁵N₅ PNP Purine Nucleoside Phosphorylase (PNP) Guanosine_labeled->PNP Guanine_labeled Guanine-¹³C₅,¹⁵N₅ HPRT1 Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT1) Guanine_labeled->HPRT1 GMP_labeled GMP-¹³C₁₀,¹⁵N₅ GMPS Guanylate Kinase GMP_labeled->GMPS GDP_labeled GDP-¹³C₁₀,¹⁵N₅ NDPK Nucleoside Diphosphate Kinase GDP_labeled->NDPK GTP_labeled GTP-¹³C₁₀,¹⁵N₅ T7_RNAP T7 RNA Polymerase GTP_labeled->T7_RNAP RNA_labeled Labeled RNA PNP->Guanine_labeled HPRT1->GMP_labeled GMPS->GDP_labeled NDPK->GTP_labeled T7_RNAP->RNA_labeled

Caption: Guanosine salvage pathway for labeled GTP synthesis.

Logic Diagram for Fragment-Based Drug Discovery using NMR

fbd_logic cluster_fbd Fragment-Based Drug Discovery Workflow Labeled_RNA ¹³C,¹⁵N-Labeled RNA Target NMR_Screening NMR Screening (¹H-¹⁵N HSQC) Labeled_RNA->NMR_Screening Fragment_Library Fragment Library Fragment_Library->NMR_Screening No_Binding No Chemical Shift Perturbation NMR_Screening->No_Binding Binding Chemical Shift Perturbation (CSP) NMR_Screening->Binding Hit_Identification Hit Identification Binding->Hit_Identification Structure_Determination Structure of RNA-Fragment Complex Hit_Identification->Structure_Determination Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Structure_Determination->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

References

Preparation of Stock Solutions of Guanosine-13C10,15N5: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanosine-13C10,15N5 is a stable isotope-labeled purine nucleoside used as an internal standard in quantitative mass spectrometry-based studies, such as pharmacokinetic analyses and metabolomics. Accurate preparation of stock solutions is critical for the precision and reliability of experimental results. This document provides a detailed protocol for the preparation of stock solutions of this compound, focusing on ensuring solubility and stability.

Physicochemical Data and Solubility

Proper handling and storage of this compound are crucial for maintaining its integrity. The following table summarizes key physicochemical properties and solubility information for guanosine. This data is based on the unlabeled compound but serves as a strong guideline for the isotopically labeled version, as isotopic substitution has a negligible effect on these properties.

ParameterValueSource
Molecular FormulaC₁₀H₁₃¹³C₁₀¹⁵N₅O₅-
Molecular Weight~298.26 g/mol (exact weight depends on isotopic purity)Cambridge Isotope Laboratories[1]
AppearanceCrystalline solidCayman Chemical[2]
Storage Temperature-20°CCayman Chemical, Cambridge Isotope Laboratories[1][2]
Stability of Solid≥4 years at -20°CCayman Chemical[2]
Solubility in DMSOApprox. 30 mg/mLCayman Chemical
Solubility in WaterInsoluble/Sparingly solubleMedChemExpress, Cayman Chemical
Solubility in EthanolInsolubleMedChemExpress

Experimental Protocol

This protocol details the steps for preparing a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) and its subsequent dilution into an aqueous buffer.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

1. Preparation of a Concentrated DMSO Stock Solution (e.g., 10 mg/mL)

a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

b. Weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the solid.

c. Transfer the weighed solid into a sterile vial of appropriate volume.

d. Add the calculated volume of anhydrous DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the solid.

e. Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

f. If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

2. Preparation of a Diluted Aqueous Working Solution (e.g., 100 µg/mL in PBS)

a. To achieve maximal solubility in an aqueous buffer, the concentrated DMSO stock solution should be diluted.

b. Calculate the volume of the DMSO stock solution needed to prepare the desired concentration of the working solution. For example, to prepare 1 mL of a 100 µg/mL working solution from a 10 mg/mL stock, you will need 10 µL of the stock solution.

c. Add the desired volume of the aqueous buffer (e.g., 990 µL of PBS) to a sterile tube.

d. While vortexing the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution (e.g., 10 µL). This gradual addition helps to prevent precipitation of the compound.

e. Continue to vortex for another 30 seconds to ensure homogeneity.

Storage and Stability of Solutions:

  • DMSO Stock Solution: Store the concentrated DMSO stock solution in tightly sealed vials at -20°C for long-term storage. For frequent use, aliquots can be stored at -20°C to minimize freeze-thaw cycles. Stored properly, the DMSO stock is stable for several months.

  • Aqueous Working Solutions: It is recommended to prepare fresh aqueous working solutions daily. Do not store aqueous solutions for more than one day as the compound has limited stability in aqueous media.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_0 Stock Solution Preparation (DMSO) cluster_1 Working Solution Preparation (Aqueous) A Equilibrate this compound to Room Temperature B Weigh Desired Amount of Solid A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Store at -20°C D->E G Slowly Add DMSO Stock Solution while Vortexing E->G Aliquot for dilution F Pipette Aqueous Buffer (e.g., PBS) F->G H Vortex to Homogenize G->H I Use Immediately H->I

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols: Guanosine-¹³C₁₀,¹⁵N₅ as a Tracer in Drug Development Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine and its nucleotide derivatives (GMP, GDP, GTP) are fundamental to cellular life, playing critical roles in the synthesis of nucleic acids, energy metabolism, and signal transduction.[1][2] Consequently, the pathways governing guanosine metabolism are significant targets in drug development, particularly in oncology and antiviral therapies. Guanosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled tracer that serves as a powerful tool for elucidating the effects of novel therapeutic compounds on purine metabolism. By tracing the fate of the heavy isotopes through various metabolic pathways, researchers can quantitatively measure fluxes and identify specific enzymatic steps that are modulated by a drug candidate. These application notes provide a comprehensive overview and detailed protocols for utilizing Guanosine-¹³C₁₀,¹⁵N₅ in drug development studies.

Applications in Drug Development

Stable isotope-labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, offering a precise method to trace the metabolic fate of molecules.[3][4] Guanosine-¹³C₁₀,¹⁵N₅ is particularly valuable for:

  • Target Engagement and Mechanism of Action Studies: Quantifying the extent to which a drug inhibits or activates enzymes within the purine salvage or de novo synthesis pathways.

  • Metabolic Flux Analysis (MFA): Determining the rate of flow of metabolites through the purine metabolic network, providing a dynamic view of cellular metabolism in response to drug treatment.[5]

  • Biomarker Discovery: Identifying changes in guanosine nucleotide pools or metabolic fluxes that correlate with drug efficacy or toxicity.

  • Resistance Mechanism Studies: Investigating how cancer cells may adapt their metabolic pathways to circumvent the effects of a targeted therapy.

Signaling Pathways and Experimental Workflow

Guanosine metabolism is intricately linked with key cellular signaling pathways. For instance, guanosine and its derivatives are involved in G-protein coupled receptor (GPCR) signaling and pathways such as the PI3K/Akt pathway, which are crucial for cell survival and proliferation. Understanding these connections is vital for interpreting the broader effects of drugs that target purine metabolism.

Guanosine Metabolism and Associated Signaling

The following diagram illustrates the central role of guanosine in purine metabolism, including the de novo and salvage pathways, and its connection to downstream signaling events.

Guanosine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Guanosine-13C10,15N5 This compound GMP GMP This compound->GMP HGPRT Drug Target Drug Target Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP Multiple Steps IMP IMP PRPP->IMP Multiple Steps Guanine Guanine Guanine->GMP Xanthine Xanthine Guanine->Xanthine GDP GDP GMP->GDP GMPK GTP GTP GDP->GTP NDPK RNA/DNA RNA/DNA GTP->RNA/DNA Signaling Signaling GTP->Signaling G-proteins PI3K/Akt Pathway PI3K/Akt Pathway Signaling->PI3K/Akt Pathway Drug Drug IMPDH IMPDH Drug->IMPDH Uric Acid Uric Acid Xanthine->Uric Acid

Caption: Guanosine metabolism pathways and a potential drug target.

Experimental Workflow for Metabolic Flux Analysis

The general workflow for a stable isotope tracing study using Guanosine-¹³C₁₀,¹⁵N₅ involves several key stages, from cell culture to data analysis.

Experimental_Workflow start Start Cell Culture\n(e.g., Cancer Cell Line) Cell Culture (e.g., Cancer Cell Line) start->Cell Culture\n(e.g., Cancer Cell Line) finish End data_analysis data_analysis Metabolic Flux Analysis\n& Statistical Interpretation Metabolic Flux Analysis & Statistical Interpretation data_analysis->Metabolic Flux Analysis\n& Statistical Interpretation Drug Treatment\n(Vehicle vs. Compound) Drug Treatment (Vehicle vs. Compound) Cell Culture\n(e.g., Cancer Cell Line)->Drug Treatment\n(Vehicle vs. Compound) Labeling with\nthis compound Labeling with This compound Drug Treatment\n(Vehicle vs. Compound)->Labeling with\nthis compound Metabolite Extraction\n(Quenching & Lysis) Metabolite Extraction (Quenching & Lysis) Labeling with\nthis compound->Metabolite Extraction\n(Quenching & Lysis) Sample Preparation\n(e.g., SPE) Sample Preparation (e.g., SPE) Metabolite Extraction\n(Quenching & Lysis)->Sample Preparation\n(e.g., SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(e.g., SPE)->LC-MS/MS Analysis LC-MS/MS Analysis->data_analysis Data Acquisition Metabolic Flux Analysis\n& Statistical Interpretation->finish

Caption: General experimental workflow for a tracer study.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cancer Cells

This protocol describes the steps for labeling cultured cancer cells with Guanosine-¹³C₁₀,¹⁵N₅ to assess the impact of a drug on purine metabolism.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% dialyzed fetal bovine serum)

  • Guanosine-¹³C₁₀,¹⁵N₅ (sterile, cell culture grade)

  • Investigational drug and vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching/Extraction solution: 80:20 methanol/water (v/v), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture overnight under standard conditions (37°C, 5% CO₂).

  • Drug Treatment: Treat the cells with the desired concentrations of the investigational drug or vehicle control. The treatment duration should be determined based on the drug's known mechanism and timing of its cellular effects.

  • Isotope Labeling:

    • Prepare a stock solution of Guanosine-¹³C₁₀,¹⁵N₅ in sterile water or PBS.

    • For the final 4-6 hours of the drug treatment period, replace the culture medium with fresh medium containing Guanosine-¹³C₁₀,¹⁵N₅ at a final concentration of 10-100 µM.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and lyse the cells.

    • Incubate the plates on dry ice for 10 minutes.

    • Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Sample Processing:

    • Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the polar metabolites) to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol outlines the preparation of extracted metabolites for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts from Protocol 1

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC column suitable for polar metabolites (e.g., HILIC or reversed-phase with ion-pairing agent)

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50:50 acetonitrile/water. Vortex and centrifuge to pellet any insoluble material.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Use a gradient elution to separate the purine metabolites. A typical gradient might start with a high percentage of organic solvent (for HILIC) and gradually increase the aqueous phase.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of guanosine and its labeled isotopologues. The specific precursor-product ion transitions for unlabeled and labeled guanosine and its metabolites should be optimized.

Table 1: Example MRM Transitions for Guanosine and its Isotopologues

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Guanosine (unlabeled)284.1152.115
Guanosine-¹³C₁₀,¹⁵N₅299.1167.115
GMP (unlabeled)364.1152.120
GMP-¹³C₁₀,¹⁵N₅379.1167.120
GTP (unlabeled)524.0152.135
GTP-¹³C₁₀,¹⁵N₅539.0167.135

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis can be presented in tables to clearly summarize the effects of the drug treatment. The key metrics to calculate are the fractional labeling of each metabolite and the relative pool sizes.

Table 2: Hypothetical Fractional Labeling of Guanosine Nucleotides in Response to an IMPDH Inhibitor

MetaboliteVehicle Control (% Labeled)Drug (1 µM) (% Labeled)p-value
GMP45.2 ± 3.168.5 ± 4.5<0.01
GDP42.1 ± 2.865.3 ± 4.1<0.01
GTP40.5 ± 3.562.1 ± 3.9<0.01

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined by a Student's t-test.

Interpretation: In this hypothetical example, inhibition of IMPDH (a key enzyme in de novo GMP synthesis) by the drug leads to a decreased contribution from the de novo pathway. Consequently, the cells rely more heavily on the salvage pathway, resulting in a higher fractional labeling of the guanosine nucleotide pool from the exogenously supplied Guanosine-¹³C₁₀,¹⁵N₅ tracer.

Table 3: Hypothetical Relative Pool Sizes of Guanosine Nucleotides

MetaboliteVehicle Control (Relative Abundance)Drug (1 µM) (Relative Abundance)Fold Change
GMP1.00 ± 0.120.65 ± 0.080.65
GDP1.00 ± 0.150.58 ± 0.090.58
GTP1.00 ± 0.110.45 ± 0.070.45

Data are normalized to the vehicle control group and presented as mean ± standard deviation (n=3).

Interpretation: The IMPDH inhibitor leads to a significant decrease in the total pool sizes of GMP, GDP, and GTP, which is consistent with its mechanism of action.

Conclusion

Guanosine-¹³C₁₀,¹⁵N₅ is a versatile and powerful tool in drug development for probing the intricacies of purine metabolism. The protocols and application notes provided here offer a framework for designing and executing robust stable isotope tracing experiments. By combining meticulous experimental technique with careful data analysis, researchers can gain valuable insights into the mechanism of action of novel drug candidates and their impact on cellular metabolism.

References

Application Notes & Protocols: Quantitative Proteomics using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Use of Guanosine-13C10,15N5 in Quantitative Proteomics

The use of isotopically labeled guanosine, such as this compound, is established in fields like biomolecular NMR and for the synthesis of labeled RNA to study nucleic acid structure and protein-RNA interactions.[1][2] However, its application for global quantitative proteomics through metabolic labeling is not a standard or documented method. Quantitative proteomics techniques that rely on metabolic labeling, such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), are designed to directly and efficiently incorporate isotopic labels into the entire proteome. This is achieved by introducing labeled amino acids, the fundamental building blocks of proteins, into the cell culture medium.[1][3][4]

While complex metabolic pathways could potentially lead to the transfer of isotopic atoms from guanosine to the amino acid pool, this process would be indirect, inefficient, and would not ensure the consistent and complete labeling required for accurate proteome-wide quantification. For robust and reliable quantitative proteomics, direct labeling of proteins through isotopically labeled amino acids remains the gold standard.

Therefore, this document will focus on a widely adopted and validated method for quantitative proteomics using metabolic labeling: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) .

Application Note: Quantitative Proteomics Using SILAC

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics. The method involves the in vivo incorporation of "heavy" stable isotope-containing amino acids into proteins. By comparing the mass spectra of "heavy" and "light" (natural abundance) labeled proteomes, SILAC allows for the accurate relative quantification of protein abundance between different cell populations. This technique is highly applicable for studying changes in protein expression in response to various stimuli, drug treatments, or disease states.

Principle of SILAC

The core principle of SILAC is to grow two populations of cells in culture media that are identical except for the isotopic composition of specific amino acids. One population is grown in "light" medium containing natural abundance amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium containing the same amino acids but labeled with stable isotopes (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine). Over several cell divisions, the labeled amino acids are fully incorporated into the proteome of the "heavy" cell population.

After the labeling period, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry. Peptides from the "light" and "heavy" samples are chemically identical and thus co-elute during liquid chromatography, but they are distinguishable by their mass difference in the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.

Applications
  • Differential Protein Expression Analysis: Comparing protein abundance between treated and untreated cells, or between different cell lines.

  • Analysis of Post-Translational Modifications (PTMs): Quantifying changes in phosphorylation, ubiquitination, and other modifications.

  • Protein-Protein Interaction Studies: Identifying and quantifying interaction partners in immunoprecipitation experiments.

  • Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation.

Experimental Protocols

I. SILAC Labeling of Cultured Cells

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate base medium, deficient in L-Arginine and L-Lysine

  • Fetal Bovine Serum (dialyzed)

  • Penicillin-Streptomycin solution

  • "Light" L-Arginine and L-Lysine

  • "Heavy" ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine

  • Standard cell culture flasks, incubators, and sterile hoods

Protocol:

  • Prepare SILAC Media:

    • Light Medium: Reconstitute SILAC-grade DMEM with dialyzed FBS (typically 10%), Penicillin-Streptomycin, and "light" L-Arginine and L-Lysine at standard concentrations.

    • Heavy Medium: Reconstitute SILAC-grade DMEM with dialyzed FBS, Penicillin-Streptomycin, and "heavy" ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine at the same concentrations as the light amino acids.

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • For the "light" population, culture the cells in the prepared "light" medium.

    • For the "heavy" population, culture the cells in the prepared "heavy" medium.

    • Passage the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations while the other serves as a control.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations separately by scraping or trypsinization.

    • Wash the cells with ice-cold PBS.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein amount.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

II. Protein Digestion and Sample Preparation for MS

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

Protocol:

  • Protein Denaturation, Reduction, and Alkylation:

    • Quantify the protein concentration of the cell lysate.

    • Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • In-solution Trypsin Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for mass spectrometry analysis.

    • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables that list the identified proteins and their corresponding abundance ratios between the different conditions.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

Protein IDGene NameProtein DescriptionH/L Ratiop-valueRegulation
P04637TP53Cellular tumor antigen p532.540.001Upregulated
P62258HSP90B1Endoplasmin0.450.005Downregulated
Q06830BAXApoptosis regulator BAX3.12<0.001Upregulated
P10415VIMVimentin1.050.89Unchanged

H/L Ratio: Ratio of the abundance of the protein in the "heavy" labeled sample to the "light" labeled sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a SILAC-based quantitative proteomics experiment.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Processing Sample Processing cluster_Analysis Data Acquisition & Analysis Light Population 1: 'Light' Medium (e.g., Arg0, Lys0) Combine Combine Cell Populations (1:1) Light->Combine Heavy Population 2: 'Heavy' Medium (e.g., Arg6, Lys8) Heavy->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Identification & Quantification LCMS->Quant

SILAC experimental workflow.
Signaling Pathway Analysis

SILAC can be used to quantify changes in protein abundance within specific signaling pathways. For example, the diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, where SILAC could be used to measure the expression changes of key proteins upon stimulation.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Simplified PI3K/Akt signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of Guanosine-13C10,15N5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of Guanosine-13C10,15N5 in cellular-based experiments.

Troubleshooting Guide

Low incorporation of labeled guanosine can arise from a variety of factors, ranging from suboptimal experimental conditions to underlying cellular biology. This guide provides a systematic approach to identifying and resolving these issues.

Question: My cells show very low or no incorporation of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low incorporation can be multifaceted. We recommend a stepwise investigation of the following critical areas:

  • Cellular Health and Viability: The metabolic state of your cells is paramount for active uptake and incorporation of labeled nucleosides.

  • Experimental Protocol Optimization: The concentration of the labeled guanosine, incubation time, and cell density can significantly impact incorporation efficiency.

  • Metabolic Pathway Activity: The balance between the purine salvage pathway (which incorporates exogenous guanosine) and the de novo purine synthesis pathway can influence the uptake of the labeled compound.

  • Contamination: Mycoplasma contamination is a notorious saboteur of metabolic studies.

Below is a logical workflow to troubleshoot your experiment:

G start Start: Low Guanosine Incorporation check_viability 1. Assess Cell Viability (e.g., Trypan Blue, MTT assay) start->check_viability viability_ok Viability Good? check_viability->viability_ok viability_bad Troubleshoot Culture Conditions: - Optimize seeding density - Check media components - Test for toxicity of labeled compound viability_ok->viability_bad No optimize_protocol 2. Optimize Labeling Protocol viability_ok->optimize_protocol Yes viability_bad->start Re-run Experiment protocol_params Concentration Titration Time Course Experiment Cell Density Optimization optimize_protocol->protocol_params check_contamination 3. Test for Mycoplasma protocol_params->check_contamination contamination_present Contamination Found? check_contamination->contamination_present eliminate_contamination Eliminate Mycoplasma (e.g., antibiotics, discard culture) and re-test contamination_present->eliminate_contamination Yes metabolic_pathways 4. Investigate Metabolic Pathways contamination_present->metabolic_pathways No eliminate_contamination->start Re-run Experiment pathway_analysis Consider De Novo Pathway Inhibitors (e.g., L-alanosine, Mycophenolic acid) Analyze expression of salvage pathway enzymes metabolic_pathways->pathway_analysis end Successful Incorporation pathway_analysis->end

Caption: A troubleshooting flowchart for low this compound incorporation.

Frequently Asked Questions (FAQs)

Cell Health and Viability

Q1: How does cell viability affect this compound incorporation?

A1: Healthy, metabolically active cells are essential for the transport and subsequent incorporation of labeled nucleosides into newly synthesized nucleic acids. Poor cell viability, indicated by a high percentage of dead cells or reduced metabolic activity, will naturally lead to low incorporation rates. It is crucial to distinguish between low incorporation due to a metabolic bottleneck and that due to cellular toxicity.

Q2: What are some recommended methods for assessing cell viability?

A2: Several methods can be used to assess cell viability.[1][2] A summary of common assays is provided in the table below.

Assay TypePrincipleAdvantagesDisadvantages
Dye Exclusion Viable cells with intact membranes exclude dyes like Trypan Blue.Simple, rapid, and inexpensive.Can be subjective and does not assess metabolic activity.
Metabolic Assays (e.g., MTT, MTS) Measures the metabolic activity of cells by the reduction of a tetrazolium salt to a colored formazan product.High-throughput and sensitive.Can be influenced by changes in cellular metabolism not related to viability.
ATP-based Assays Quantifies ATP, an indicator of metabolically active cells.Very sensitive and suitable for high-throughput screening.Requires cell lysis.
Live/Dead Staining Uses fluorescent dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) to differentiate between live and dead cells.Provides a direct measure of cell membrane integrity and can be used in flow cytometry or fluorescence microscopy.May require specialized equipment.
Experimental Protocol Optimization

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. High concentrations can be toxic to some cell lines, while very low concentrations may be outcompeted by endogenous unlabeled guanosine. For some CHO cell lines, nucleoside concentrations around 100 µM have been found to be optimal for improving growth rates, though adenosine and guanosine at these levels were inhibitory for the specific clones tested. In other contexts, such as for T-lymphoma cells, guanosine concentrations in the range of 30-50 µM have shown effects on proliferation.

Q4: How long should I incubate my cells with the labeled guanosine?

A4: The goal is to reach isotopic steady state, where the isotopic enrichment of the metabolite pool remains constant over time. This typically requires several cell doublings to ensure that the majority of the cellular biomass is newly synthesized with the labeled precursor. For slowly dividing cells, this may take several days. It is recommended to perform a time-course experiment (e.g., sampling at 6, 12, 24, 48, and 72 hours) to determine when labeling reaches a plateau.

Q5: Does cell density affect incorporation?

A5: Yes, cell density can influence nutrient availability and cellular metabolism. Cells that are too sparse may not be in an optimal proliferative state, while overly confluent cultures can experience nutrient depletion and changes in their metabolic profiles. It is advisable to perform labeling experiments on cells in the exponential growth phase and at a consistent seeding density.

Metabolic Pathways and Cellular Processes

Q6: What is the primary pathway for this compound incorporation?

A6: Exogenous guanosine is primarily incorporated into the cellular nucleotide pool via the purine salvage pathway . This pathway recycles nucleosides and nucleobases from the extracellular environment. The key steps involve the transport of guanosine into the cell, followed by enzymatic conversions to guanosine monophosphate (GMP), which can then be phosphorylated to GDP and GTP for incorporation into RNA and DNA.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_denovo De Novo Synthesis Guanosine_ext This compound Guanosine_int This compound Guanosine_ext->Guanosine_int ENTs Guanine Guanine-13C5,15N5 Guanosine_int->Guanine PNP GMP GMP-13C10,15N5 Guanine->GMP HGPRT GDP GDP-13C10,15N5 GMP->GDP GMPK GTP GTP-13C10,15N5 GDP->GTP NDPK RNA_DNA RNA / DNA GTP->RNA_DNA DeNovo Amino Acids, PRPP, etc. IMP IMP DeNovo->IMP IMP->GMP Competition

Caption: The purine salvage pathway for Guanosine incorporation.

Q7: Can the de novo purine synthesis pathway compete with the incorporation of labeled guanosine?

A7: Yes, the de novo synthesis pathway produces purine nucleotides from simpler precursors like amino acids and ribose-5-phosphate. If this pathway is highly active, it can dilute the pool of labeled guanosine, leading to lower incorporation. In some cases, inhibiting the de novo pathway can enhance the incorporation of exogenous nucleosides.

Contamination

Q8: How can mycoplasma contamination affect my labeling experiment?

A8: Mycoplasma are small bacteria that are a common contaminant in cell cultures. They can significantly alter host cell metabolism, including nucleotide synthesis. Mycoplasma can consume nutrients from the culture medium and secrete their own metabolites, which can interfere with the uptake and incorporation of the labeled guanosine. Therefore, it is critical to regularly test your cell lines for mycoplasma contamination.

Q9: How can I detect and eliminate mycoplasma?

A9: Several methods are available for mycoplasma detection, with PCR-based assays being highly sensitive and rapid. DNA staining with dyes like DAPI or Hoechst can also reveal the presence of mycoplasma as small, extranuclear fluorescent particles. If contamination is detected, it is often best to discard the contaminated cell line and start with a fresh, uncontaminated stock. Alternatively, several commercial kits are available for mycoplasma elimination.

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling

This protocol provides a general workflow for a stable isotope labeling experiment.

G start Start seed_cells 1. Seed Cells (Ensure exponential growth phase) start->seed_cells add_label 2. Add this compound (To pre-warmed medium) seed_cells->add_label incubate 3. Incubate (For optimized duration) add_label->incubate quench 4. Quench Metabolism (e.g., liquid nitrogen, cold methanol) incubate->quench extract 5. Extract Metabolites (e.g., cold solvent extraction) quench->extract analyze 6. Analyze by LC-MS (Quantify labeled guanosine incorporation) extract->analyze end End analyze->end

Caption: A general experimental workflow for this compound labeling.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial to accurately capture the metabolic state of the cells at the time of harvesting.

Materials:

  • Liquid nitrogen or a cold (-20°C or -80°C) quenching solution (e.g., 80% methanol).

  • Ice-cold phosphate-buffered saline (PBS).

  • Cell scraper.

  • Refrigerated centrifuge.

Procedure for Adherent Cells:

  • Place the cell culture dish on ice and aspirate the labeling medium.

  • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled guanosine.

  • Immediately add liquid nitrogen to the dish to flash-freeze the cells and quench metabolism.

  • Alternatively, aspirate the PBS and add a pre-chilled quenching solution (e.g., -20°C 80% methanol) directly to the plate.

  • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled tube.

  • Proceed with metabolite extraction (e.g., by centrifugation to pellet cellular debris and collecting the supernatant containing the metabolites).

Procedure for Suspension Cells:

  • Quickly pellet the cells by centrifugation at a low speed (e.g., 500 x g for 3 minutes) at 4°C.

  • Aspirate the supernatant and rapidly wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in a pre-chilled quenching solution.

  • Vortex briefly and proceed with the extraction protocol.

Protocol 3: Quantification of this compound Incorporation by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and quantifying labeled and unlabeled nucleosides.

General Steps:

  • Sample Preparation: Hydrolyze RNA/DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterases, and alkaline phosphatase).

  • Chromatographic Separation: Use a suitable LC column (e.g., a reversed-phase C18 column) to separate the nucleosides.

  • Mass Spectrometry Analysis: Employ a mass spectrometer to detect and quantify the different isotopologues of guanosine based on their mass-to-charge ratio (m/z). The mass shift between unlabeled guanosine and this compound will allow for their distinct detection.

  • Data Analysis: Calculate the percentage of incorporation by determining the ratio of the peak area of the labeled guanosine to the total peak area of both labeled and unlabeled guanosine.

Note: The specific parameters for the LC-MS method (e.g., gradient, mobile phases, mass spectrometer settings) will need to be optimized for your specific instrumentation and experimental setup.

References

Technical Support Center: Mass Spectrometry of Guanosine-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanosine-¹³C₁₀,¹⁵N₅ in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is Guanosine-¹³C₁₀,¹⁵N₅ and why is it used in mass spectrometry?

Guanosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled (SIL) internal standard for guanosine. In quantitative mass spectrometry, it is used to improve the accuracy and precision of guanosine measurement in complex biological matrices.[1][2] Because it is chemically identical to the unlabeled guanosine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, allowing for reliable correction of matrix effects.[3][4]

Q2: What are the expected precursor and product ion m/z values for Guanosine-¹³C₁₀,¹⁵N₅ in positive ion mode ESI-MS/MS?

The exact m/z values can vary slightly based on instrumentation and calibration. However, the theoretical masses can be calculated based on the isotopic composition. The primary fragmentation pathway for guanosine involves the cleavage of the glycosidic bond.

IonDescriptionTheoretical m/z
[M+H]⁺ Protonated precursor ion299.16
[M+Na]⁺ Sodium adduct of the precursor ion321.14
[BH₂]⁺ Protonated guanine base fragment167.08

Q3: What are common adducts observed with Guanosine-¹³C₁₀,¹⁵N₅?

Guanosine and its labeled analogue are susceptible to forming adducts with various molecules present in the sample matrix or mobile phase. Common adducts in positive ion electrospray ionization (ESI) include:

Adduct IonMass Shift from [M+H]⁺Common Sources
[M+Na]⁺ +22Glassware, mobile phase additives, biological salts[5]
[M+K]⁺ +38Glassware, mobile phase additives, biological salts
[M+NH₄]⁺ +17Ammonium-based buffers or mobile phases
[M+H₂O+H]⁺ +18Water in the solvent or collision cell
[M+CH₃CN+H]⁺ +41Acetonitrile in the mobile phase

It is crucial to be aware of these potential adducts as they can complicate spectra and potentially be misinterpreted as other compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry of Guanosine-¹³C₁₀,¹⁵N₅.

Problem 1: Poor Signal Intensity or High Background Noise

Possible Causes:

  • Suboptimal Ionization Parameters: Incorrect settings for capillary voltage, source temperature, or nebulizer gas flow can lead to inefficient ionization.

  • In-source Fragmentation/Decay: The analyte may be fragmenting in the ion source before reaching the mass analyzer, reducing the precursor ion signal.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the analyte.

  • Contamination: Contaminants in the LC-MS system can contribute to high background noise.

Troubleshooting Workflow:

start Poor Signal or High Background infuse Infuse a pure standard of Guanosine-¹³C₁₀,¹⁵N₅ start->infuse optimize_source Optimize source parameters (e.g., capillary voltage, temperature) infuse->optimize_source check_in_source Check for in-source fragmentation by reducing cone voltage optimize_source->check_in_source run_blank Run a blank injection check_in_source->run_blank clean_system Clean the LC-MS system if high background persists run_blank->clean_system High Background evaluate_matrix Evaluate matrix effects with post-column infusion or matrix-matched standards run_blank->evaluate_matrix Low Background end Problem Resolved clean_system->end improve_cleanup Improve sample cleanup protocol evaluate_matrix->improve_cleanup improve_cleanup->end

Caption: Troubleshooting workflow for poor signal intensity.

Problem 2: Inaccurate Quantification and Poor Reproducibility

Possible Causes:

  • Isotopic Crosstalk: The isotopic distribution of the unlabeled guanosine may contribute to the signal of the labeled internal standard, or vice-versa.

  • Differential Matrix Effects: The analyte and internal standard may not be experiencing the same degree of ion suppression or enhancement due to slight chromatographic separation.

  • Non-linearity of Detector Response: The detector may be saturated at high concentrations of the analyte or internal standard.

  • Degradation of Analyte or Internal Standard: The compounds may not be stable under the storage or experimental conditions.

Troubleshooting Workflow:

start Inaccurate Quantification check_crosstalk Assess isotopic crosstalk by injecting high concentrations of analyte and IS separately start->check_crosstalk adjust_transitions Adjust MRM transitions to minimize overlap if crosstalk is significant check_crosstalk->adjust_transitions Crosstalk > 1% verify_coelution Verify chromatographic co-elution of analyte and IS check_crosstalk->verify_coelution Crosstalk < 1% end Problem Resolved adjust_transitions->end optimize_chromatography Optimize chromatography to ensure complete co-elution verify_coelution->optimize_chromatography Not co-eluting check_linearity Check calibration curve for linearity verify_coelution->check_linearity Co-eluting optimize_chromatography->end dilute_samples Dilute samples if detector saturation is observed check_linearity->dilute_samples Non-linear evaluate_stability Evaluate stability in matrix and solvent check_linearity->evaluate_stability Linear dilute_samples->end evaluate_stability->end

Caption: Troubleshooting workflow for inaccurate quantification.

Problem 3: Unexpected Peaks in the Mass Spectrum

Possible Causes:

  • Adduct Formation: As mentioned in the FAQs, adducts with salts or solvent molecules are common.

  • In-source Decay or Fragmentation: The precursor ion can fragment in the ion source, leading to the appearance of product ions in the MS1 scan.

  • Isotopic Impurities: The labeled standard may contain impurities with different isotopic compositions.

  • Contamination: The sample or LC-MS system may be contaminated.

Troubleshooting Workflow:

start Unexpected Peaks analyze_mz Analyze m/z of unexpected peaks start->analyze_mz check_adducts Check for common adducts (Na+, K+, NH4+, etc.) analyze_mz->check_adducts reduce_cone_voltage Reduce cone/fragmentor voltage to check for in-source decay check_adducts->reduce_cone_voltage analyze_is_purity Analyze isotopic purity of the standard reduce_cone_voltage->analyze_is_purity run_blanks Run solvent and matrix blanks analyze_is_purity->run_blanks end Problem Identified run_blanks->end

Caption: Troubleshooting workflow for unexpected peaks.

Experimental Protocols

LC-MS/MS Method for Quantification of Guanosine using Guanosine-¹³C₁₀,¹⁵N₅

This is a general starting protocol that should be optimized for your specific instrumentation and application.

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 10 µL of Guanosine-¹³C₁₀,¹⁵N₅ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 2
    1.0 2
    5.0 50
    5.1 98
    6.0 98
    6.1 2

    | 8.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Guanosine284.1152.11530
Guanosine-¹³C₁₀,¹⁵N₅299.2167.11530

Note: Collision energy and cone voltage are instrument-dependent and should be optimized by infusing a pure standard of each compound.

Logical Relationship for Method Development:

cluster_0 Analyte & IS Characterization cluster_1 Chromatography cluster_2 Sample Preparation cluster_3 Method Validation infusion Infusion of Standards ms_optimization MS Parameter Optimization (CE, CV) infusion->ms_optimization gradient_dev Gradient Development ms_optimization->gradient_dev column_selection Column Selection mobile_phase Mobile Phase Optimization column_selection->mobile_phase mobile_phase->gradient_dev linearity Linearity & Range gradient_dev->linearity extraction_method Extraction Method Selection (PPT, LLE, SPE) optimization Optimization of Extraction extraction_method->optimization optimization->gradient_dev accuracy Accuracy & Precision linearity->accuracy matrix_effect_validation Matrix Effect Validation accuracy->matrix_effect_validation stability_validation Stability matrix_effect_validation->stability_validation

Caption: A logical workflow for LC-MS/MS method development.

References

Technical Support Center: Minimizing Isotopic Scrambling with Guanosine-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Guanosine-¹³C₁₀,¹⁵N₅ in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern when using Guanosine-¹³C₁₀,¹⁵N₅?

Q2: What are the primary causes of isotopic scrambling with labeled guanosine?

A2: The primary causes of isotopic scrambling when using Guanosine-¹³C₁₀,¹⁵N₅ are enzymatic reactions and sample preparation artifacts. Key factors include:

  • Reversible Enzymatic Reactions: The purine salvage pathway contains reversible enzymes, most notably purine nucleoside phosphorylase (PNP), which can cleave the glycosidic bond of guanosine, separating the ribose and guanine base. This allows for the potential re-synthesis of guanosine with unlabeled components from the cellular pool, thus diluting the isotopic enrichment.

  • Metabolic Interconversion: Guanosine can be metabolized into other nucleosides and bases, and the labeled isotopes can be incorporated into various other molecules, leading to a broader distribution of the label than intended.

  • Sample Preparation: Inadequate quenching of metabolic activity during sample collection can allow enzymatic reactions to continue, leading to scrambling.[1] Similarly, suboptimal extraction and cell lysis methods can cause degradation of the labeled compound or further enzymatic activity.[2][3]

  • Chemical Instability: Although generally stable, prolonged exposure to harsh chemical conditions (e.g., strong acids or bases) during sample processing could potentially contribute to label degradation or exchange, though this is less common under standard experimental conditions.

Q3: How can I detect if isotopic scrambling is occurring in my experiment?

A3: Detecting isotopic scrambling typically involves mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: By analyzing the mass isotopomer distribution of guanosine and its metabolites, you can identify unexpected mass shifts that indicate scrambling. For example, if you expect only a single fully labeled (M+15) peak for guanosine, the presence of intermediate mass peaks (e.g., M+1 to M+14) would suggest scrambling.

  • NMR Spectroscopy: High-resolution NMR can distinguish between different isotopomers based on the chemical shifts and coupling constants of the ¹³C and ¹⁵N nuclei. Scrambling would result in the appearance of unexpected signals or changes in the expected signal patterns.

Troubleshooting Guides

Issue 1: Low Incorporation of ¹³C and ¹⁵N in the Target Molecule
Possible Cause Troubleshooting Steps
Insufficient uptake of labeled guanosine by cells.- Verify cell permeability to guanosine. - Optimize the concentration of Guanosine-¹³C₁₀,¹⁵N₅ in the culture medium. - Increase incubation time to allow for sufficient uptake.
Dilution of the labeled guanosine with endogenous unlabeled pools.- Deplete endogenous purine pools by pre-incubating cells in a purine-free medium before adding the labeled guanosine. - Use inhibitors of de novo purine synthesis to reduce the production of unlabeled guanosine.
Degradation of Guanosine-¹³C₁₀,¹⁵N₅ in the culture medium.- Check the stability of the labeled compound under your specific cell culture conditions (temperature, pH, etc.). - Minimize the time the labeled guanosine is in the medium before uptake.
Issue 2: Evidence of Isotopic Scrambling in Mass Spectrometry Data
Possible Cause Troubleshooting Steps
Activity of purine salvage pathway enzymes, particularly Purine Nucleoside Phosphorylase (PNP).- Use a PNP inhibitor, such as Immucillin-H, to block the reversible cleavage of guanosine. - Genetically modify the cell line to reduce or knock out PNP expression.
Continued metabolic activity after cell harvesting.- Implement a rapid quenching protocol immediately after sample collection. Plunging cells into a cold solvent like liquid nitrogen or a dry ice/ethanol bath is effective. - Use a quenching solution, such as cold methanol, to instantly halt enzymatic reactions.
Inefficient extraction method leading to sample degradation.- Optimize the extraction protocol to ensure complete and rapid inactivation of enzymes. - Use extraction buffers containing protease and nuclease inhibitors. - Keep samples on ice or at 4°C throughout the extraction process.

Experimental Protocols

Protocol 1: Rapid Quenching and Extraction of Intracellular Metabolites

This protocol is designed to minimize post-harvest isotopic scrambling by rapidly halting metabolic activity.

Materials:

  • Quenching Solution: 60% Methanol in water, pre-cooled to -40°C.

  • Extraction Solvent: 80% Methanol in water, pre-cooled to -20°C.

  • Liquid Nitrogen.

  • Centrifuge capable of reaching -9°C.

Procedure:

  • Cell Harvesting: Rapidly harvest cells by centrifugation at a low temperature (e.g., 4°C).

  • Quenching: Immediately resuspend the cell pellet in the pre-cooled quenching solution. Vortex vigorously for 30 seconds.

  • Flash Freezing: Immediately freeze the cell suspension in liquid nitrogen.

  • Extraction: Thaw the samples on ice. Add the pre-cooled extraction solvent.

  • Cell Lysis: Lyse the cells using a method suitable for your cell type (e.g., sonication, bead beating) while keeping the sample on ice.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

Protocol 2: Inhibition of Purine Nucleoside Phosphorylase (PNP)

This protocol aims to reduce scrambling by inhibiting a key enzyme in the purine salvage pathway.

Materials:

  • Guanosine-¹³C₁₀,¹⁵N₅.

  • PNP Inhibitor (e.g., Immucillin-H).

  • Cell culture medium.

Procedure:

  • Determine Optimal Inhibitor Concentration: Perform a dose-response experiment to determine the lowest effective concentration of the PNP inhibitor that does not cause cellular toxicity.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with the optimized concentration of the PNP inhibitor for a sufficient time (e.g., 1-2 hours) before adding the labeled guanosine.

  • Addition of Labeled Guanosine: Add Guanosine-¹³C₁₀,¹⁵N₅ to the culture medium and proceed with your experiment.

  • Sample Collection: At the end of the incubation period, harvest the cells and proceed with a rapid quenching and extraction protocol as described in Protocol 1.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data illustrating the impact of different protocols on isotopic scrambling. The data represents the percentage of the guanosine pool that remains fully labeled (M+15).

Protocol% Fully Labeled Guanosine (M+15)% Scrambled Isotopologues (M+1 to M+14)
Standard Protocol (No quenching, slow extraction)65%35%
Rapid Quenching Protocol85%15%
PNP Inhibition Protocol90%10%
Combined Rapid Quenching and PNP Inhibition95%5%

Visualizations

Below are diagrams illustrating key concepts and workflows related to minimizing isotopic scrambling.

cluster_0 Purine Salvage Pathway & Scrambling Guanosine_labeled Guanosine- ¹³C₁₀,¹⁵N₅ PNP Purine Nucleoside Phosphorylase (PNP) Guanosine_labeled->PNP Reversible Reaction Guanine_labeled Guanine- ¹³C₅,¹⁵N₅ PNP->Guanine_labeled Ribose1P_labeled Ribose-1-P- ¹³C₅ PNP->Ribose1P_labeled Guanosine_scrambled Scrambled Guanosine PNP->Guanosine_scrambled Guanine_labeled->PNP Ribose1P_labeled->PNP Unlabeled_pool Unlabeled Cellular Pool (Guanine, Ribose-1-P) Unlabeled_pool->PNP

Caption: Reversible action of PNP can lead to isotopic scrambling.

cluster_1 Optimized Experimental Workflow Start Start Experiment Pre_incubation Pre-incubate with PNP Inhibitor Start->Pre_incubation Add_label Add Guanosine- ¹³C₁₀,¹⁵N₅ Pre_incubation->Add_label Incubate Incubate for Desired Time Add_label->Incubate Harvest Harvest Cells Incubate->Harvest Quench Rapid Quenching (-40°C Methanol) Harvest->Quench Extract Metabolite Extraction (-20°C Methanol) Quench->Extract Analyze LC-MS/MS or NMR Analysis Extract->Analyze

Caption: Workflow to minimize isotopic scrambling.

References

Shelf life and degradation of Guanosine-13C10,15N5 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the shelf life and degradation of Guanosine-¹³C₁₀,¹⁵N₅ in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing Guanosine-¹³C₁₀,¹⁵N₅?

A1: For long-term storage, Guanosine-¹³C₁₀,¹⁵N₅ should be stored as a solid at -20°C, desiccated, and protected from light.

Q2: How should I prepare stock solutions of Guanosine-¹³C₁₀,¹⁵N₅?

A2: It is recommended to prepare stock solutions in anhydrous DMSO. For aqueous buffers, it is best to first dissolve the compound in a small amount of DMSO and then dilute with the aqueous buffer of choice. We do not recommend storing aqueous solutions for more than one day.[1]

Q3: What is the expected shelf life of Guanosine-¹³C₁₀,¹⁵N₅ in a DMSO stock solution at -20°C?

A3: While specific data for Guanosine-¹³C₁₀,¹⁵N₅ is not available, stock solutions of similar nucleoside analogs in DMSO are generally stable for up to one month when stored in tightly sealed vials at -20°C.[2] For 8-hydroxyguanosine, DMSO stock solutions are reported to be stable for up to 6 months at -20°C.[3] It is always recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Does the isotopic labeling of Guanosine-¹³C₁₀,¹⁵N₅ affect its chemical stability?

A4: The isotopic labeling with ¹³C and ¹⁵N does not significantly alter the chemical properties or stability of the molecule compared to unlabeled guanosine. The primary difference is the mass, which is utilized for detection in mass spectrometry and NMR studies.

Q5: What are the common degradation pathways for guanosine in solution?

A5: Guanosine can degrade through several pathways, including:

  • Hydrolysis of the N-glycosidic bond: This is a primary degradation pathway, especially under acidic conditions, and results in the cleavage of the bond between the guanine base and the ribose sugar, yielding guanine and ribose.[4][5] Purine nucleosides like guanosine are more prone to acid hydrolysis than pyrimidine nucleosides.

  • Oxidation: The guanine base is susceptible to oxidation, which can lead to the formation of various degradation products, such as 8-oxo-guanosine.

  • Enzymatic Degradation: In biological systems, enzymes like purine nucleoside phosphorylase can catalyze the phosphorolysis of the N-glycosidic bond to yield guanine and ribose-1-phosphate.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of Guanosine-¹³C₁₀,¹⁵N₅.Prepare fresh solutions. Verify the pH and storage conditions of your solvents and buffers. Consider performing a forced degradation study to identify potential degradation products.
Decreased signal intensity over time in quantitative studies. Degradation of the analyte in the prepared solution.Aliquot stock solutions to minimize freeze-thaw cycles. Prepare working solutions fresh daily. If using aqueous buffers, ensure they are stored properly and the pH is stable.
Precipitation of the compound in aqueous buffer. Low aqueous solubility of guanosine.First, dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
Discoloration of the solution. Potential oxidation or other degradation pathways.Protect solutions from light and store them at the recommended temperature. Prepare fresh solutions if discoloration is observed.

Quantitative Data on Guanosine Stability

Disclaimer: The following data is for unlabeled guanosine or its derivatives and should be used as an estimate for the stability of Guanosine-¹³C₁₀,¹⁵N₅. Specific stability testing for the isotopically labeled compound in your experimental conditions is recommended.

Table 1: Half-life of Guanosine-5'-monophosphate (GMP) Hydrolysis at 100°C

pHHalf-life (hours)
4.06.4
7.08.2
9.038.5

Source: Adapted from studies on the thermal degradation of flavor enhancers.

Table 2: General Stability Recommendations for Guanosine Solutions

SolventStorage TemperatureRecommended Shelf Life
DMSO-20°CUp to 1 month (aliquoted)
Aqueous Buffer4°C or Room TemperatureNot recommended for more than one day

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for various time points.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 70°C) for an extended period.

  • Photostability: Expose the sample to UV light (e.g., 254 nm) and/or visible light.

2. Sample Preparation:

  • Prepare a stock solution of Guanosine-¹³C₁₀,¹⁵N₅ in a suitable solvent (e.g., DMSO or water).

  • For each stress condition, mix the stock solution with the stress agent to a final concentration suitable for your analytical method.

  • Include a control sample (no stress agent) for each time point.

3. Analysis:

  • At each time point, neutralize the acid and base-stressed samples.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to monitor the degradation of the parent compound and the formation of degradation products.

Analytical Method: HPLC-UV for Guanosine and Degradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a suitable buffer (e.g., 10 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a general method and should be optimized for your specific application and instrumentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of Guanosine-13C10,15N5 acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions analysis HPLC / LC-MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples data Data Interpretation analysis->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway Guanosine This compound Guanine Guanine-13C10,15N5 Guanosine->Guanine  Hydrolysis (Acidic)  Enzymatic Cleavage Ribose Ribose Guanosine->Ribose Oxo_Guanosine 8-oxo-Guanosine-13C10,15N5 Guanosine->Oxo_Guanosine Oxidation

Caption: Simplified degradation pathways of Guanosine.

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR with Labeled Guanosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor signal-to-noise (S/N) in NMR experiments involving isotopically labeled guanosine.

Frequently Asked Questions (FAQs)

Q1: I'm observing a very low signal-to-noise ratio in my NMR spectrum of a guanosine-labeled RNA. What are the primary causes?

A poor signal-to-noise (S/N) ratio is a common challenge in NMR spectroscopy, particularly with biomolecules. The main reasons can be grouped into four categories:

  • Sample-Related Issues: The most frequent cause of low S/N is a sample that is too dilute.[1] Other sample problems include the presence of paramagnetic impurities, suspended solids, or high salt concentrations, which can lead to line broadening and a decrease in signal height.[1][2]

  • Instrumental Factors: An improperly tuned and matched probe is a primary instrumental cause of signal loss.[1][3] Poor magnetic field homogeneity (shimming) will result in broad, asymmetric peaks, which lowers the peak height and thus the S/N.

  • Experimental Parameters: The choice of acquisition parameters can significantly impact signal intensity. Suboptimal settings, such as an insufficient number of scans, an incorrect pulse width, or an inadequate relaxation delay, can severely reduce the S/N.

  • Inherent Molecular Properties: Large molecules like RNA naturally have broader lines due to faster transverse relaxation, which worsens as the size of the RNA increases. This inherent property can be a major contributor to poor S/N.

Q2: How can I optimize my labeled guanosine sample for the best NMR signal?

Optimizing your sample preparation is a critical first step for achieving a good signal.

  • Concentration: For 1H NMR of small molecules, a concentration of 5-25 mg in 0.5-0.6 mL of solvent is a good starting point. For 13C or 15N NMR, or for larger biomolecules, higher concentrations are often necessary.

  • Solvent: Use high-quality deuterated solvents. For guanosine-containing samples, solvents like D₂O, or buffered aqueous solutions with a percentage of D₂O for the lock signal, are common. Ensure the solvent is appropriate for maintaining the stability and structure of your molecule.

  • Purity: Filter your sample to remove any particulate matter, as solids can interfere with shimming. The presence of paramagnetic ions, even in trace amounts, can cause significant line broadening.

  • NMR Tube: Use clean, high-quality NMR tubes. For limited sample quantities, consider using smaller diameter tubes like Shigemi tubes to increase the effective concentration of the sample within the coil region.

Q3: What are the most critical NMR acquisition parameters to check for improving the signal-to-noise ratio?

Several acquisition parameters directly influence the S/N. The relationship is such that the S/N is proportional to the square root of the number of scans.

ParameterRecommended Setting/ActionRationale
Number of Scans (ns) Increase as neededS/N increases with the square root of the number of scans. Doubling the scans increases S/N by a factor of ~1.4.
Relaxation Delay (d1) Set to 1-1.5 times the longest T₁A sufficient delay allows for full relaxation of the spins back to equilibrium, maximizing the signal for the next scan.
Pulse Width (p1) Calibrate the 90° pulse for each sampleAn incorrect pulse width (e.g., not a true 90° pulse for excitation) will lead to signal loss.
Acquisition Time (aq) 1H: 2-4 s, 13C: 1-2 sA longer acquisition time improves digital resolution, which can help in resolving peaks but has a lesser direct impact on S/N compared to other parameters.

Q4: My guanosine-labeled RNA is quite large, and the peaks are very broad. What advanced techniques can help improve the signal?

For large biomolecules, line broadening is a major issue. Several advanced methods can mitigate this problem:

  • Higher Magnetic Field: Using an NMR instrument with a higher magnetic field strength will increase both sensitivity and resolution.

  • Cryoprobes: If available, using a cryogenically cooled probe can boost the S/N ratio by a factor of 2-4.

  • Isotopic Labeling Strategies:

    • Deuteration: Replacing non-exchangeable protons with deuterium reduces dipolar relaxation pathways, leading to sharper lines for the remaining protons.

    • Selective Labeling: Instead of uniform 15N labeling, using selectively labeled [9-¹⁵N]Guanosine can be highly advantageous. The N9 nucleus has favorable relaxation properties (smaller chemical shift anisotropy), leading to longer T₂ values and narrower NMR lines, which is particularly useful for large RNAs.

  • Transverse Relaxation Optimized Spectroscopy (TROSY): This is a powerful pulse sequence technique specifically designed for large molecules. TROSY works by selecting the narrowest, longest-lived NMR signals, significantly improving spectral quality for molecules that would otherwise be difficult to study.

Troubleshooting Workflow

If you are experiencing poor S/N, follow this logical troubleshooting workflow to identify and resolve the issue.

G Start Start: Poor S/N CheckSample 1. Check Sample - Concentration? - Purity (solids, paramagnetics)? - Correct volume? Start->CheckSample SampleOK Sample OK? CheckSample->SampleOK FixSample Remake or clean up sample: - Increase concentration - Filter sample - Use Shigemi tube SampleOK->FixSample No CheckInstrument 2. Check Instrument - Probe tuned and matched? - Shimming acceptable? SampleOK->CheckInstrument Yes FixSample->CheckSample InstrumentOK Instrument OK? CheckInstrument->InstrumentOK FixInstrument Re-tune and re-shim: - Tune/match probe for sample - Perform automated/manual shimming InstrumentOK->FixInstrument No CheckParameters 3. Check Acquisition Parameters - Number of scans sufficient? - Relaxation delay (d1) correct? - Pulse width calibrated? InstrumentOK->CheckParameters Yes FixInstrument->CheckInstrument ParametersOK Parameters OK? CheckParameters->ParametersOK FixParameters Optimize parameters: - Increase number of scans - Set d1 >= 1.5 * T1 - Calibrate 90° pulse ParametersOK->FixParameters No Advanced 4. Consider Advanced Methods (Especially for large molecules) - TROSY experiment? - Selective labeling (e.g., [9-15N]G)? - Higher field strength? ParametersOK->Advanced Yes FixParameters->CheckParameters End Good S/N Advanced->End

A step-by-step workflow for troubleshooting poor signal-to-noise in NMR experiments.

Key Experimental Protocols

Protocol 1: Preparation of a Labeled Guanosine Sample for NMR
  • Dissolve the Sample: Accurately weigh 5-25 mg of your labeled guanosine-containing compound (for ¹H NMR) and dissolve it in a clean vial using 0.6-0.7 mL of the appropriate deuterated solvent (e.g., CDCl₃, D₂O, CD₃OD). For larger molecules or heteronuclear experiments, a higher concentration may be required.

  • Ensure Complete Dissolution: Use a vortex mixer or gentle heating if necessary to ensure the sample is fully dissolved.

  • Filter the Sample: If any solid particles are visible, filter the solution through a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This is crucial for good shimming.

  • Add Internal Standard (Optional): If required for chemical shift referencing (e.g., TMS) or quantification, add the standard. It is often best to add a small amount of standard to a larger volume of solvent to avoid adding too much to a single NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Basic Instrument Setup for Optimal Signal
  • Insert Sample: Carefully insert the NMR tube into a spinner turbine, ensuring the sample is positioned correctly relative to the RF coils, and place it in the magnet.

  • Lock: Lock onto the deuterium signal of the solvent. A noisy lock signal can indicate a problem with the sample or instrument.

  • Tune and Match Probe: This is a critical step. For every sample, the probe must be tuned to the correct frequency and the impedance matched. This minimizes reflected power and maximizes signal detection.

  • Shim the Magnetic Field: Perform an automated shimming routine. If peak shapes are still poor, manual shimming of the lower-order shims may be necessary to achieve good homogeneity and narrow lines.

  • Calibrate Pulse Width: Determine the 90° pulse width for your sample. This ensures maximum signal excitation for each scan.

  • Set Acquisition Parameters: Based on your sample and experiment type, set the appropriate number of scans, relaxation delay, and acquisition time as detailed in the FAQ section.

Factors Influencing NMR Signal-to-Noise

The final signal-to-noise ratio is a result of several interconnected factors, from the sample itself to the hardware and experimental setup.

G cluster_sample Sample Properties cluster_hardware Instrument Hardware cluster_params Experimental Parameters Concentration Analyte Concentration SNR Final Signal-to-Noise Ratio Concentration->SNR Relaxation T1 / T2 Relaxation Relaxation->SNR MW Molecular Weight MW->Relaxation Purity Sample Purity (No Paramagnetics) Purity->SNR Field Magnetic Field Strength (B₀) Field->SNR Probe Probe Type (Cryoprobe vs. RT) Probe->SNR Shims Shim Coils Shims->SNR Scans Number of Scans Scans->SNR Delay Relaxation Delay Delay->SNR PulseSeq Pulse Sequence (e.g., TROSY) PulseSeq->SNR

References

Improving detection sensitivity for Guanosine-13C10,15N5.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Guanosine-13C10,15N5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode LC-MS/MS?

A1: For positive ion electrospray ionization (ESI) mass spectrometry, the precursor ion will be the protonated molecule, [M+H]⁺. The major product ion results from the fragmentation of the glycosidic bond, yielding the protonated, fully labeled guanine base.

  • Precursor Ion ([M+H]⁺): m/z 299.1

  • Product Ion ([Guanine-13C5,15N5+H]⁺): m/z 167.1

These values should be used to set up your Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method on your tandem mass spectrometer.

Q2: I am observing low signal intensity for my this compound standard. What are the potential causes?

A2: Low signal intensity can stem from several factors, including suboptimal instrument parameters, issues with the mobile phase, or degradation of the standard. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.

Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[1][2] To mitigate these, consider the following:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to ensure this compound elutes in a region with minimal co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering species.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification as it can help compensate for matrix effects.

Q4: What type of LC column is recommended for the separation of this compound?

A4: A C18 reversed-phase column is a common and effective choice for the separation of nucleosides like guanosine. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can also be considered to improve retention.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal Detected
Potential Cause Troubleshooting Steps
Incorrect MS/MS Transitions Verify that the precursor and product ion m/z values in your instrument method match the recommended values (Precursor: 299.1, Product: 167.1).
Suboptimal Ionization Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperature.
Mobile Phase Incompatibility Ensure the mobile phase pH is appropriate for positive ionization (acidic conditions, e.g., using formic acid, are generally preferred). Avoid non-volatile buffers.
Analyte Degradation Prepare fresh standards and samples. Store stock solutions and samples at appropriate low temperatures (e.g., -20°C or -80°C) and protect from light.
LC System Issues Check for leaks, clogs, or pump malfunctions in your LC system. Perform a system suitability test with a known standard.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase Adjust the mobile phase composition, including the organic solvent percentage and the concentration of the acidic modifier.
Issue 3: High Background Noise or Interferences
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Purge the LC system thoroughly.
Matrix Effects Implement more rigorous sample cleanup procedures (e.g., SPE). Optimize chromatographic separation to resolve the analyte from interfering compounds.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash method on your autosampler.

Experimental Protocols

Sample Preparation from Plasma using Protein Precipitation

This protocol is a general guideline for the extraction of this compound from plasma samples.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Suggested LC-MS/MS Parameters

These parameters provide a starting point for method development and may require further optimization for your specific instrumentation and application.

Liquid Chromatography Parameters

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

Mass Spectrometry Parameters

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 299.1
Product Ion (Q3) m/z 167.1
Collision Energy Optimize for your specific instrument (typically 15-30 eV)
Capillary Voltage Optimize for your specific instrument (typically 3-4 kV)
Source Temperature Optimize for your specific instrument (typically 120-150°C)
Desolvation Temperature Optimize for your specific instrument (typically 350-500°C)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Vial centrifuge2->vial lcms LC-MS/MS System vial->lcms data Data Acquisition (MRM Mode) lcms->data processing Data Processing data->processing results Results processing->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_signal cluster_instrument Instrument Checks cluster_method Method Checks start Low Signal for This compound check_transitions Verify MS/MS Transitions (299.1 -> 167.1) start->check_transitions optimize_source Optimize Ion Source Parameters start->optimize_source check_lc Check LC System (Leaks, Clogs) start->check_lc check_mobile_phase Check Mobile Phase (pH, Composition) check_transitions->check_mobile_phase optimize_source->check_mobile_phase check_lc->check_mobile_phase check_sample_prep Review Sample Prep (Recovery, Degradation) check_mobile_phase->check_sample_prep solution Signal Improved check_sample_prep->solution

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Guanosine-¹³C₁₀,¹⁵N₅ Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guanosine-¹³C₁₀,¹⁵N₅. This resource is designed to assist researchers, scientists, and drug development professionals in identifying potential degradation products of isotopically labeled guanosine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Guanosine-¹³C₁₀,¹⁵N₅?

A1: Guanosine-¹³C₁₀,¹⁵N₅ is expected to follow the same degradation pathways as unlabeled guanosine. The isotopic labels do not alter the chemical reactivity of the molecule. The primary degradation pathways include:

  • Hydrolysis (Acidic and Basic): Cleavage of the N-glycosidic bond is the most common degradation pathway under both acidic and basic conditions, resulting in the formation of Guanine-¹³C₁₀,¹⁵N₄ and D-ribose. Purine nucleosides like guanosine are particularly susceptible to acid-catalyzed hydrolysis.[1]

  • Oxidation: Guanosine is susceptible to oxidation, especially at the C8 position of the guanine moiety. This leads to the formation of 8-oxo-Guanosine-¹³C₁₀,¹⁵N₅, a common biomarker for oxidative stress.[2] Further oxidation can lead to other products.

  • Enzymatic Degradation: In biological systems, guanosine can be metabolized by enzymes such as purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to yield Guanine-¹³C₁₀,¹⁵N₄.[3][4] Guanine is then further metabolized to Xanthine-¹³C₁₀,¹⁵N₄ and subsequently to Uric Acid-¹³C₁₀,¹⁵N₄.[3]

Q2: Will the degradation products of Guanosine-¹³C₁₀,¹⁵N₅ be isotopically labeled?

A2: Yes. The degradation process involves the breaking and forming of chemical bonds, but it does not alter the isotopic composition of the core molecular structure. Therefore, the resulting degradation products will retain the ¹³C and ¹⁵N labels. For example, the hydrolysis of Guanosine-¹³C₁₀,¹⁵N₅ will yield Guanine-¹³C₁₀,¹⁵N₄. This property is advantageous as it allows for the use of mass spectrometry to trace and identify these degradation products with high specificity.

Q3: How can I minimize the degradation of Guanosine-¹³C₁₀,¹⁵N₅ during my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain a neutral pH for your solutions whenever possible. Avoid strongly acidic or basic conditions unless they are a required part of your experimental design.

  • Temperature Control: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to slow down hydrolytic and enzymatic degradation. Avoid repeated freeze-thaw cycles.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Use of Antioxidants: If oxidative degradation is a concern, consider adding antioxidants to your buffers, though this should be validated to ensure it does not interfere with your experiment.

  • Chelating Agents: To minimize metal-catalyzed oxidation, the inclusion of a chelating agent like EDTA can be beneficial.

Q4: What are the expected mass shifts for the major degradation products when analyzing by mass spectrometry?

A4: The stable isotope labels in Guanosine-¹³C₁₀,¹⁵N₅ result in a predictable mass shift compared to their unlabeled counterparts. This allows for easy identification in complex mixtures.

CompoundUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da)Mass Shift (Da)
Guanosine283.09298.11+15
Guanine151.05161.06+10
8-oxo-Guanosine299.08314.10+15
Xanthine152.03162.04+10
Uric Acid168.03178.04+10

Troubleshooting Guide

This guide provides a structured approach to identifying potential degradation products in your experiments involving Guanosine-¹³C₁₀,¹⁵N₅.

Problem: Unexpected peaks observed in HPLC or LC-MS analysis.

Logical Workflow for Troubleshooting:

Troubleshooting_Workflow start Start: Unexpected Peak(s) Observed check_blank 1. Analyze a blank (solvent) injection. Is the peak present? start->check_blank solvent_impurity Peak is a solvent impurity or carryover. Clean the system. check_blank->solvent_impurity Yes check_control 2. Analyze an unstressed Guanosine-¹³C₁₀,¹⁵N₅ standard. Is the peak present? check_blank->check_control No starting_material_impurity Peak is an impurity in the starting material. check_control->starting_material_impurity Yes potential_degradant 3. Peak is likely a degradation product. Proceed to identification. check_control->potential_degradant No hydrolysis Consider Hydrolysis: Cleavage of N-glycosidic bond. potential_degradant->hydrolysis oxidation Consider Oxidation: Addition of oxygen atoms. potential_degradant->oxidation other Consider Other Reactions: (e.g., enzymatic, photolytic) potential_degradant->other guanine Expected Product: Guanine-¹³C₁₀,¹⁵N₄ (m/z shift of +10 from unlabeled guanine) hydrolysis->guanine oxo_guanosine Expected Product: 8-oxo-Guanosine-¹³C₁₀,¹⁵N₅ (m/z shift of +15 from unlabeled 8-oxo-guanosine) oxidation->oxo_guanosine further_analysis Perform MS/MS fragmentation and compare with standards. other->further_analysis guanine->further_analysis oxo_guanosine->further_analysis

Caption: Troubleshooting workflow for identifying unknown peaks.

Data from Forced Degradation Studies

The following tables summarize the expected degradation products of guanosine under various stress conditions. The extent of degradation is dependent on the specific experimental parameters (e.g., concentration of stressor, temperature, duration of exposure).

Table 1: Hydrolytic Degradation

Stress ConditionPrimary Degradation ProductExpected Labeled MassSecondary ProductsNotes
Acidic (e.g., 0.1 M HCl) Guanine-¹³C₁₀,¹⁵N₄161.06 DaRiboseCleavage of the N-glycosidic bond is the primary mechanism.
Basic (e.g., 0.1 M NaOH) Guanine-¹³C₁₀,¹⁵N₄161.06 DaRiboseThe N-glycosidic bond is also labile under basic conditions.

Table 2: Oxidative Degradation

Stress ConditionPrimary Degradation ProductExpected Labeled MassSecondary ProductsNotes
Oxidizing Agent (e.g., H₂O₂) 8-oxo-Guanosine-¹³C₁₀,¹⁵N₅314.10 DaGuanine-¹³C₁₀,¹⁵N₄, other oxidized purinesThe imidazole ring is susceptible to oxidative attack.

Table 3: Thermal and Photolytic Degradation

Stress ConditionPrimary Degradation Product(s)Notes
Thermal (e.g., >60°C) Guanine-¹³C₁₀,¹⁵N₄Thermal stress can accelerate hydrolysis of the N-glycosidic bond.
Photolytic (e.g., UV light) Guanine-¹³C₁₀,¹⁵N₄ and other photoproductsGuanosine has some photostability, but prolonged exposure to UV light can lead to degradation. The quantum yield of photodegradation can be wavelength-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on Guanosine-¹³C₁₀,¹⁵N₅.

  • Preparation of Stock Solution: Prepare a stock solution of Guanosine-¹³C₁₀,¹⁵N₅ in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light, for various time points.

    • Thermal Degradation: Aliquot the stock solution into vials and incubate in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for various time points.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method (see Protocol 2).

Protocol 2: HPLC-UV Method for Analysis of Guanosine and Guanine

This method is suitable for separating and quantifying Guanosine-¹³C₁₀,¹⁵N₅ and its primary hydrolytic degradation product, Guanine-¹³C₁₀,¹⁵N₄.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2% to 20% B

    • 15-20 min: 20% B

    • 20-22 min: 20% to 2% B

    • 22-30 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Protocol 3: LC-MS/MS Method for Identification of Degradation Products

This method provides high sensitivity and specificity for the identification and quantification of Guanosine-¹³C₁₀,¹⁵N₅ and its degradation products.

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole or Q-TOF).

  • Column: C18 or HILIC column suitable for polar compounds.

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to resolve polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Use Selected Reaction Monitoring (SRM) for targeted quantification or full scan and product ion scan modes for identification of unknown degradation products. The specific mass transitions will depend on the labeled parent and daughter ions.

Visualizations

Guanosine Degradation Pathways

Degradation_Pathways Guanosine Guanosine-¹³C₁₀,¹⁵N₅ Guanine Guanine-¹³C₁₀,¹⁵N₄ Guanosine->Guanine  Hydrolysis (Acid/Base)  Enzymatic (PNP) Oxo_Guanosine 8-oxo-Guanosine-¹³C₁₀,¹⁵N₅ Guanosine->Oxo_Guanosine Oxidation Xanthine Xanthine-¹³C₁₀,¹⁵N₄ Guanine->Xanthine Enzymatic (Guanine Deaminase) Uric_Acid Uric Acid-¹³C₁₀,¹⁵N₄ Xanthine->Uric_Acid Enzymatic (Xanthine Oxidase)

Caption: Major degradation pathways of Guanosine-¹³C₁₀,¹⁵N₅.

Analytical Workflow for Degradation Product Identification

Analytical_Workflow start Start: Sample from Forced Degradation Study hplc_uv 1. HPLC-UV Analysis (Protocol 2) start->hplc_uv lc_ms 2. LC-MS/MS Analysis (Protocol 3) start->lc_ms quantify_major Quantify Guanosine and major known degradants (e.g., Guanine) hplc_uv->quantify_major ms_scan Full Scan MS to detect all parent ions lc_ms->ms_scan ms_ms_scan Product Ion Scan (MS/MS) on ions of interest ms_scan->ms_ms_scan structure_elucidation 3. Structure Elucidation ms_ms_scan->structure_elucidation compare_standards Compare fragmentation patterns with authentic standards structure_elucidation->compare_standards final_id Final Identification of Degradation Products compare_standards->final_id

Caption: Workflow for the analysis and identification of degradation products.

References

Assessing and mitigating cytotoxicity of Guanosine-13C10,15N5.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers assess and mitigate the potential cytotoxicity of Guanosine-¹³C₁₀,¹⁵N₅ in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is Guanosine-¹³C₁₀,¹⁵N₅ expected to be cytotoxic?

A1: While Guanosine-¹³C₁₀,¹⁵N₅ is primarily used as a stable isotope-labeled internal standard for quantitation by NMR, GC-MS, or LC-MS, it is important to remember that it is a nucleoside analog.[1] Nucleoside analogs, as a class of compounds, have the potential to exert cytotoxic effects, particularly at higher concentrations or in sensitive cell lines.[2][3] The isotopic labeling is not expected to significantly alter its biological activity compared to unlabeled guanosine. The safety data sheet for guanosine does not indicate any specific hazards, but the toxicological properties have not been thoroughly investigated.[4][5] Therefore, it is prudent to assess its cytotoxicity within the context of your specific experimental system.

Q2: What are the potential mechanisms of cytotoxicity for a guanosine analog?

A2: Guanosine analogs can induce cytotoxicity through several mechanisms:

  • Interference with Nucleic Acid Synthesis: After intracellular phosphorylation to their di- and triphosphate forms, nucleoside analogs can be incorporated into DNA and RNA, leading to chain termination and inhibition of nucleic acid synthesis.

  • Enzyme Inhibition: They can inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, which is crucial for the production of deoxyribonucleotides for DNA synthesis.

  • Induction of Apoptosis: The disruption of cellular processes can trigger programmed cell death, or apoptosis.

  • Activation of Immune Signaling Pathways: Some guanosine analogs have been shown to activate immune cells through Toll-like receptor 7 (TLR7), leading to the production of cytokines that could have cytotoxic or immunomodulatory effects.

Q3: How can I proactively minimize the risk of cytotoxicity in my experiments?

A3: To minimize the potential for cytotoxicity, consider the following:

  • Dose-Response Studies: Begin by performing a dose-response experiment to determine the concentration range at which Guanosine-¹³C₁₀,¹⁵N₅ may become cytotoxic in your specific cell model.

  • Cell Line Selection: Be aware that cytotoxicity can be highly cell line-dependent. If you observe toxicity, consider testing in a different cell line to determine if the effect is specific.

  • Control Experiments: Always include an untreated control and a vehicle control (if a solvent is used to dissolve the compound) to ensure that the observed effects are due to the guanosine analog itself.

  • Time-Course Experiments: Assess cytotoxicity at different time points to understand the kinetics of any potential toxic effects.

Troubleshooting Guide: Unexpected Cytotoxicity

Problem: You observe unexpected cell death, reduced cell proliferation, or significant changes in cell morphology after treating your cells with Guanosine-¹³C₁₀,¹⁵N₅.

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// Edges start -> check_conc; check_conc -> dose_response [label="Yes"]; dose_response -> check_cell_line; check_conc -> check_cell_line [label="No"]; check_cell_line -> test_alt_cell_line [label="Yes"]; test_alt_cell_line -> check_controls; check_cell_line -> check_controls [label="No"]; check_controls -> check_contamination [label="No"]; check_controls -> solvent_toxicity [label="Yes, issue with vehicle"]; solvent_toxicity -> end_point; check_contamination -> test_contamination [label="Yes"]; test_contamination -> end_point; check_contamination -> assess_mechanism [label="No"]; assess_mechanism -> end_point; }

Caption: General workflow for cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of Guanosine-¹³C₁₀,¹⁵N₅. Include untreated and vehicle controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of necrosis.

Methodology:

  • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control (cells lysed with a detergent) to determine the maximum LDH release and calculate the percentage of cytotoxicity.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of Guanosine-¹³C₁₀,¹⁵N₅.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Data Acquisition: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Data Presentation Tables

Use the following templates to structure your quantitative data from the cytotoxicity assays.

Table 1: MTT Assay - Cell Viability

Concentration (µM)Absorbance (570 nm)% Viability (vs. Control)
0 (Control)100
Vehicle Control
1
10
50
100
200

Table 2: LDH Assay - Cytotoxicity

Concentration (µM)Absorbance (490 nm)% Cytotoxicity (vs. Max Lysis)
0 (Control)0
Vehicle Control
1
10
50
100
200
Max Lysis100

Table 3: Annexin V/PI Assay - Apoptosis Analysis

Concentration (µM)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
0 (Control)
Vehicle Control
10
50
100

Potential Signaling Pathways

Should you observe significant cytotoxicity, it may be mediated by pathways commonly affected by nucleoside analogs. The diagram below illustrates a generalized pathway.

dot

SignalingPathway compound Guanosine-¹³C₁₀,¹⁵N₅ (extracellular) uptake Cellular Uptake (Nucleoside Transporters) compound->uptake intracellular Guanosine-¹³C₁₀,¹⁵N₅ (intracellular) uptake->intracellular phosphorylation Phosphorylation (dCK, dGK) intracellular->phosphorylation triphosphate Guanosine-TP-¹³C₁₀,¹⁵N₅ phosphorylation->triphosphate dna_rna Incorporation into DNA/RNA triphosphate->dna_rna dna_damage DNA Damage & Chain Termination dna_rna->dna_damage apoptosis Apoptosis Induction (Caspase Activation) dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle cytotoxicity Cytotoxicity apoptosis->cytotoxicity cell_cycle->cytotoxicity

Caption: Potential mechanism of nucleoside analog cytotoxicity.

References

Technical Support Center: Purification of Guanosine-¹³C₁₀,¹⁵N₅ Labeled RNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RNA labeled with Guanosine-¹³C₁₀,¹⁵N₅.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of RNA labeled with Guanosine-¹³C₁₀,¹⁵N₅?

RNA labeled with stable isotopes such as ¹³C and ¹⁵N, including Guanosine-¹³C₁₀,¹⁵N₅, is primarily used for Nuclear Magnetic Resonance (NMR) spectroscopy studies.[1][2] This labeling strategy allows for the detailed investigation of RNA structure, dynamics, and interactions with other molecules at an atomic level.[1][3] It is also valuable in mass spectrometry (MS) for the quantification and analysis of RNA modifications.[4]

Q2: What are the common methods for introducing Guanosine-¹³C₁₀,¹⁵N₅ into an RNA sequence?

There are two main approaches for incorporating isotopic labels into RNA:

  • In Vitro Transcription: This is a widely used method where the labeled Guanosine triphosphate (GTP) is incorporated into the RNA sequence during an enzymatic reaction catalyzed by a bacteriophage RNA polymerase (e.g., T7, T3, or SP6). The reaction mixture includes a DNA template, the polymerase, and a mixture of the four ribonucleoside triphosphates (NTPs), with the Guanosine triphosphate being the ¹³C,¹⁵N-labeled species.

  • In Vivo Biosynthesis: This method involves growing microorganisms, typically bacteria like E. coli or yeast, in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium chloride, respectively. The cells then endogenously synthesize the labeled NTPs, which are incorporated into their RNA. The total RNA is then extracted and the specific RNA of interest is purified.

Q3: How can I assess the purity and concentration of my purified labeled RNA?

The quality and quantity of the purified RNA should be rigorously assessed before downstream applications.

  • UV Spectrophotometry: This method is used to determine the concentration and purity of the RNA sample. The absorbance is measured at 260 nm for RNA concentration and the ratios of absorbance at 260/280 nm and 260/230 nm are used to assess purity.

  • Mass Spectrometry: For isotopically labeled RNA, mass spectrometry can confirm the incorporation of the heavy isotopes and provide a highly accurate measure of sample purity and integrity.

  • Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to check the integrity and size of the RNA transcript.

Q4: What are the critical factors to consider for successful purification of labeled RNA?

Several factors are crucial for obtaining high-quality labeled RNA:

  • RNase Contamination: RNases are ubiquitous enzymes that degrade RNA. It is essential to maintain an RNase-free environment throughout the purification process by using RNase-free reagents and consumables.

  • Choice of Purification Method: The purification method should be chosen based on the size of the RNA, the required purity, and the downstream application. Common methods include denaturing PAGE, size-exclusion chromatography, and affinity chromatography.

  • Handling and Storage: Purified RNA should be stored at -80°C in an RNase-free buffer. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Labeled RNA Incomplete In Vitro Transcription Reaction: Suboptimal concentrations of reagents, inactive enzyme, or poor quality DNA template.Optimize the concentration of NTPs, DNA template, and polymerase. Ensure the use of a fresh, active enzyme. Verify the integrity of the DNA template.
Inefficient Recovery from Purification Matrix: Poor binding or elution from columns or gels.For column purification, ensure the correct binding and elution buffer conditions. For gel purification, ensure complete elution from the gel slice. Consider a second elution step.
Sample Overload: Exceeding the binding capacity of the purification column.Reduce the amount of starting material to match the specifications of the purification kit.
RNA Degradation (Smearing on Gel) RNase Contamination: Introduction of RNases during the purification process.Use certified RNase-free tips, tubes, and reagents. Wear gloves and change them frequently. Work in a designated clean area.
Improper Sample Storage: Storing the RNA at inappropriate temperatures or in the wrong buffer.Store purified RNA at -80°C in an appropriate RNase-free buffer. For long-term storage, consider ethanol precipitation.
Poor Purity Ratios (Low A260/280 or A260/230) Protein Contamination: Carryover of proteins from the transcription reaction or cell lysate.A low A260/280 ratio (<< 2.0) indicates protein contamination. Include a phenol:chloroform extraction step or use a purification kit with a protein-binding column.
Salt or Organic Contaminant Carryover: Residual salts or organic solvents from purification buffers.A low A260/230 ratio (<< 1.8) suggests contamination with salts or organic compounds. Ensure that the wash steps are performed correctly and that no residual wash buffer is carried over. Consider an additional wash step or ethanol precipitation.
Incomplete Isotope Labeling Contamination with Unlabeled Precursors: Presence of unlabeled guanosine or other nitrogen/carbon sources in the in vivo labeling medium.Ensure that the minimal medium for in vivo labeling contains only ¹³C-glucose and ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources, respectively.
Impure Labeled NTPs: Using labeled NTPs of low isotopic enrichment for in vitro transcription.Use high-purity, certified labeled NTPs from a reliable supplier.

Quantitative Data Summary

Parameter Acceptable Range Indication of Problem
A260/280 Ratio ~2.0A ratio significantly lower than 2.0 indicates protein contamination.
A260/230 Ratio >1.8A ratio lower than 1.8 suggests contamination with salts or organic solvents.
RNA Integrity Number (RIN) >8.0A lower RIN value indicates RNA degradation.

Experimental Protocols

Protocol 1: In Vitro Transcription of Guanosine-¹³C₁₀,¹⁵N₅ Labeled RNA
  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:

    • Nuclease-free water

    • Transcription buffer (10X)

    • DTT (100 mM)

    • RNase inhibitor

    • ATP, CTP, UTP solution (10 mM each)

    • Guanosine-¹³C₁₀,¹⁵N₅-5'-triphosphate (10 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

  • Purification: Purify the labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.

Protocol 2: Purification of Labeled RNA by Denaturing PAGE
  • Sample Preparation: Add an equal volume of 2X formamide loading buffer to the transcription reaction. Heat at 95°C for 5 minutes and then place on ice.

  • Gel Electrophoresis: Load the sample onto a denaturing polyacrylamide gel containing urea. Run the gel until the desired separation is achieved.

  • Visualization: Visualize the RNA bands by UV shadowing.

  • Elution: Excise the band corresponding to the labeled RNA. Crush the gel slice and elute the RNA overnight at 4°C in an elution buffer (e.g., 0.3 M sodium acetate).

  • Recovery: Precipitate the RNA from the elution buffer using ethanol or isopropanol. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

Visualizations

Experimental_Workflow cluster_labeling Isotopic Labeling cluster_purification Purification cluster_qc Quality Control in_vitro In Vitro Transcription (Labeled GTP) page Denaturing PAGE in_vitro->page column Spin Column in_vitro->column in_vivo In Vivo Biosynthesis (¹³C-Glucose, ¹⁵N-NH₄Cl) hplc HPLC in_vivo->hplc spectro Spectrophotometry (A260/280, A260/230) page->spectro ms Mass Spectrometry hplc->ms gel Gel Electrophoresis column->gel final_product Purified Labeled RNA spectro->final_product Purity & Concentration ms->final_product Isotopic Incorporation gel->final_product Integrity & Size

Caption: Workflow for labeling, purification, and quality control of RNA.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_degradation Degradation Solutions cluster_purity Low Purity Solutions start Problem Encountered low_yield Low RNA Yield start->low_yield degradation RNA Degradation start->degradation low_purity Low Purity Ratios start->low_purity optimize_rxn Optimize Transcription low_yield->optimize_rxn check_recovery Check Recovery Efficiency low_yield->check_recovery reduce_input Reduce Sample Input low_yield->reduce_input rnase_free Use RNase-Free Technique degradation->rnase_free proper_storage Ensure Proper Storage degradation->proper_storage phenol_chloroform Phenol:Chloroform Extraction low_purity->phenol_chloroform extra_wash Additional Wash Steps low_purity->extra_wash success Successful Purification optimize_rxn->success check_recovery->success reduce_input->success rnase_free->success proper_storage->success phenol_chloroform->success extra_wash->success

References

Validation & Comparative

A Head-to-Head Comparison: Guanosine-13C10,15N5 Versus Singly Labeled Guanosine in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecular processes are paramount. Stable isotope-labeled compounds are indispensable tools in this pursuit, with isotopically enriched guanosine playing a crucial role in studies of nucleic acid metabolism, signaling, and structure. This guide provides an objective comparison between the fully labeled Guanosine-13C10,15N5 and its singly labeled counterparts, supported by experimental data and detailed protocols to inform the selection of the most appropriate tracer for specific research applications.

The choice between a fully labeled and a singly labeled isotopic tracer can significantly impact the sensitivity, specificity, and interpretability of experimental results. This compound, with all ten carbon atoms replaced by ¹³C and all five nitrogen atoms by ¹⁵N, offers the maximum mass shift from its unlabeled analogue. This comprehensive labeling provides distinct advantages in mass spectrometry-based applications by moving the isotopic cluster far from the naturally abundant isotopic envelope, thereby reducing spectral interference and enhancing detection sensitivity.

In contrast, singly labeled guanosine, where only one specific atom (e.g., ¹³C at a particular position or a single ¹⁵N) is replaced, offers a more targeted approach. This can be particularly advantageous in nuclear magnetic resonance (NMR) spectroscopy, where selective labeling can simplify complex spectra and avoid issues arising from uniform labeling, such as signal broadening.[1][2] The selection of a specific labeling strategy is therefore a critical experimental design consideration that depends on the analytical technique employed and the biological question being addressed.

Quantitative Data Summary

The following tables provide a summary of the key physical and chemical properties of this compound and representative singly labeled guanosine isotopes, as well as a qualitative comparison of their performance in common research applications.

Table 1: Physical and Chemical Properties of Labeled Guanosine Isotopes

PropertyThis compound HydrateGuanosine (U-15N5)Guanosine (ribose-3′,4′,5′,5′′-D₄)
Molecular Weight 316.15 g/mol [3]368.19 g/mol (anhydrous)[4]595.33 g/mol (as ammonium salt)[5]
Chemical Purity ≥98%>90%90%
Isotopic Enrichment ¹³C, 98%; ¹⁵N, 96-98%¹⁵N, 98%D, 98%
Common Applications Biomolecular NMR, Genetic TherapyBiomolecular NMRBiomolecular NMR, Genetic Therapy

Table 2: Performance Comparison in Key Applications

ApplicationThis compoundSingly Labeled GuanosineKey Considerations
Mass Spectrometry (MS) High: Maximizes mass shift, reduces background interference, ideal for isotope dilution assays.Moderate to High: Performance depends on the specific label and analytical method. Can be effective for targeted analysis.The large mass shift of the fully labeled guanosine simplifies data analysis and improves quantification accuracy.
Nuclear Magnetic Resonance (NMR) Moderate: Can lead to complex spectra due to extensive scalar couplings.High: Selective labeling simplifies spectra and can enhance signal resolution by avoiding unwanted couplings.The choice of singly labeled position is critical for probing specific structural features or dynamics.
Metabolic Flux Analysis (MFA) High: Provides comprehensive tracking of both carbon and nitrogen atoms through metabolic pathways.Moderate to High: Useful for tracing specific pathways (e.g., ¹³C-glucose for glycolysis). The choice of tracer determines the precision of flux estimates.Combining different singly labeled tracers can provide detailed flux information, but fully labeled tracers offer a more global view in a single experiment.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of both fully and singly labeled guanosine.

Protocol 1: LC-MS/MS for Quantifying Guanosine Nucleotides in Human Cells

This protocol is adapted for the use of isotopically labeled internal standards for accurate quantification.

1. Sample Preparation and Extraction:

  • Lyse peripheral blood mononuclear cells (PBMCs) or red blood cells (RBCs).
  • Perform solid-phase extraction of the cell lysates.
  • Dephosphorylate the nucleotides to their corresponding nucleosides (guanosine).

2. Isotope Dilution:

  • Spike the extracted samples with a known concentration of this compound as an internal standard. This allows for the correction of sample loss during preparation and matrix effects during analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
  • Mobile Phase A: 8 mM N,N-dimethylhexylamine (DMHA) + 2.8 mM acetic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient appropriate for the separation of nucleosides.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (Tandem MS):
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled guanosine and the this compound internal standard.
  • Quantification: The ratio of the peak area of the endogenous guanosine to the peak area of the internal standard is used to calculate the absolute concentration of guanosine in the original sample.

Protocol 2: 2D HSQC NMR for Studying RNA Structure with Labeled Guanosine

This protocol highlights the use of selective labeling to simplify NMR spectra of RNA.

1. RNA Synthesis:

  • Synthesize the RNA of interest using in vitro transcription with T7 RNA polymerase.
  • To achieve selective labeling, use a mix of nucleotide triphosphates (NTPs) where only the GTP is isotopically labeled (e.g., [9-¹⁵N]-GTP). Unlabeled ATP, CTP, and UTP are used.

2. NMR Sample Preparation:

  • Purify the labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
  • Dialyze the purified RNA into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5).
  • Concentrate the RNA sample to the desired concentration for NMR analysis.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe.
  • Experiment: A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates the proton and nitrogen nuclei that are directly bonded, providing a fingerprint of the labeled sites.
  • Parameters:
  • Temperature: 298 K.
  • Acquisition Times: Set to achieve the desired resolution in both the direct (¹H) and indirect (¹⁵N) dimensions.
  • Pulse Sequence: A standard HSQC pulse sequence with water suppression.

4. Data Processing and Analysis:

  • Process the acquired data using NMR processing software (e.g., Topspin, NMRPipe).
  • Analyze the 2D HSQC spectrum to assign the resonances corresponding to the ¹⁵N-labeled guanosine residues. The simplified spectrum resulting from selective labeling facilitates the assignment process and the extraction of structural information.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for metabolic flux analysis and a simplified metabolic pathway highlighting the incorporation of labeled guanosine.

experimental_workflow cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction and Analysis cluster_2 Data Analysis and Interpretation A Culture cells to desired confluency B Introduce medium with isotopically labeled Guanosine (e.g., 13C10,15N5-Guanosine) A->B C Incubate for a defined period to allow incorporation into metabolites B->C D Quench metabolism rapidly C->D E Extract metabolites D->E F Analyze extracts by LC-MS/MS or NMR E->F G Determine mass isotopomer distributions F->G H Perform metabolic flux analysis G->H I Interpret pathway activity and dynamics H->I

A typical experimental workflow for a stable isotope labeling metabolic study.

metabolic_pathway cluster_0 Nucleoside Salvage Pathway cluster_1 Incorporation into Biomolecules Guanosine_labeled This compound (Labeled Precursor) GMP_labeled GMP-13C10,15N5 Guanosine_labeled->GMP_labeled Guanosine Kinase GDP_labeled GDP-13C10,15N5 GMP_labeled->GDP_labeled Guanylate Kinase GTP_labeled GTP-13C10,15N5 GDP_labeled->GTP_labeled Nucleoside- Diphosphate Kinase RNA_labeled RNA (Incorporated Label) GTP_labeled->RNA_labeled RNA Polymerase

Simplified diagram of the guanosine salvage pathway and RNA synthesis.

References

Tracing Purine Metabolism: A Comparative Guide to Guanosine-13C10,15N5 and Other Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of nucleotide metabolism is paramount for advancing insights into cancer biology, immunology, and various metabolic diseases. This guide provides a comprehensive comparison of Guanosine-13C10,15N5 with other stable isotope tracers for elucidating the intricate pathways of purine biosynthesis.

The synthesis of purine nucleotides, the building blocks of DNA and RNA, is a fundamental cellular process. Cells utilize two primary pathways for this purpose: the de novo synthesis pathway, which builds purines from simpler precursors like amino acids and glucose derivatives, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. The relative activity of these pathways can vary significantly between different cell types, tissues, and disease states, making their study a critical area of research.

Stable isotope tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful method to dissect these metabolic fluxes. By introducing isotopically labeled molecules into a biological system, researchers can track the incorporation of these labels into downstream metabolites, providing a dynamic view of pathway activity. This compound is a valuable tool for specifically probing the purine salvage pathway.

Comparative Analysis of Metabolic Tracers for Purine Synthesis

The choice of an isotopic tracer is critical and depends on the specific metabolic question being addressed. While this compound is ideal for tracking the salvage of guanosine, other tracers are better suited for interrogating the de novo pathway.

TracerPathway InvestigatedKey Labeled MetabolitesTypical ApplicationsAdvantagesLimitations
This compound Purine Salvage PathwayGMP, GDP, GTP, dGTP, RNA, DNAAssessing the reliance of cells or tissues on purine recycling. Studying the efficacy of drugs targeting salvage pathways.Directly measures the flux through the guanosine salvage pathway. High specificity for guanine nucleotide pools.Does not provide information on de novo purine synthesis.
[U-13C]-Glucose De novo Purine Synthesis (via ribose-5-phosphate)Ribose-5-phosphate, PRPP, IMP, AMP, GMPGeneral metabolic profiling. Assessing the contribution of glucose to nucleotide biosynthesis.Provides a broad overview of central carbon metabolism's contribution to purine synthesis.Labeling can be diluted through various branching pathways. Does not label the purine ring itself.
[U-13C, U-15N]-Glutamine De novo Purine Synthesis (provides nitrogen and carbon)Glycine, Formate, Aspartate, IMP, AMP, GMPMeasuring the contribution of glutamine to the purine backbone.Labels both the carbon and nitrogen atoms of the purine ring, providing more detailed flux information.Glutamine is involved in numerous metabolic pathways, which can complicate data interpretation.
[15N]-Glycine De novo Purine Synthesis (provides N7 and C4, C5 of the purine ring)IMP, AMP, GMPSpecifically tracing the incorporation of glycine into the purine ring.A direct and specific tracer for a key component of the de novo pathway.Only labels a portion of the purine ring.
[15N5]-Adenine / [15N5]-Guanine Purine Salvage PathwayAMP, ADP, ATP / GMP, GDP, GTPAssessing the salvage of specific purine bases.Direct measurement of adenine or guanine salvage.Does not account for the salvage of the entire nucleoside (base + ribose).

Experimental Protocols

General Protocol for Metabolic Tracing with this compound in Cell Culture

This protocol provides a general framework for a stable isotope tracing experiment using this compound to measure the activity of the purine salvage pathway in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
  • Prepare labeling medium by supplementing the base medium with this compound to a final concentration of 10-100 µM (the optimal concentration should be determined empirically for each cell line).
  • Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
  • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.
  • Wash the cells once with ice-cold PBS.
  • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
  • Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge at maximum speed for 10 minutes at 4°C.
  • Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Chromatography: Separate the metabolites using a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate gradient.
  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the mass transitions for unlabeled and labeled guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP).
  • Example transitions for GMP:
  • Unlabeled (M+0): precursor m/z 362.06 -> fragment m/z 150.02
  • Labeled (M+15): precursor m/z 377.01 -> fragment m/z 165.00

4. Data Analysis:

  • Integrate the peak areas for each isotopologue of the target metabolites.
  • Correct for the natural abundance of stable isotopes.
  • Calculate the fractional enrichment of the labeled metabolite at each time point to determine the rate of incorporation and the contribution of the salvage pathway to the guanine nucleotide pool.

Visualizing Purine Metabolism

The following diagrams illustrate the key metabolic pathways involved in purine synthesis and the experimental workflow for a typical metabolic tracing experiment.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Products R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP 10 steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA & RNA AMP->DNA_RNA GMP->DNA_RNA Glutamine Glutamine Glutamine->IMP N Glycine Glycine Glycine->IMP C, N Aspartate Aspartate Aspartate->IMP N Formate Formate Formate->IMP C Guanosine_tracer This compound Guanosine_tracer->GMP HGPRT Guanine Guanine Guanine->GMP HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Adenine Adenine Adenine->AMP APRT

Caption: Overview of De Novo and Salvage Pathways for Purine Synthesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Start Culture Cells Add_Tracer Add this compound Start->Add_Tracer Incubate Incubate (Time Course) Add_Tracer->Incubate Quench Quench Metabolism Incubate->Quench Extract Extract with Cold Solvent Quench->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Processing & Interpretation LCMS->Data_Analysis

Caption: Experimental Workflow for Metabolic Tracing with this compound.

Conclusion

This compound is a powerful and specific tracer for investigating the purine salvage pathway. By comparing its incorporation into the nucleotide pool with that of tracers for the de novo pathway, researchers can gain a comprehensive understanding of how cells and tissues maintain their purine supply. This knowledge is crucial for identifying metabolic vulnerabilities in diseases like cancer and for developing novel therapeutic strategies that target these essential pathways. The choice of tracer should always be guided by the specific biological question, and the experimental design should be carefully optimized to ensure accurate and reproducible results.

Guanosine-13C10,15N5 versus deuterated guanosine for metabolic studies.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Guanosine-¹³C₁₀,¹⁵N₅ and deuterated guanosine for researchers, scientists, and drug development professionals.

In the intricate world of metabolic research, stable isotope labeling is an indispensable tool for tracing the fate of molecules through complex biochemical pathways. When studying guanosine metabolism, the choice of isotopic tracer is a critical decision that can significantly impact the quality and interpretability of experimental data. This guide provides a comprehensive comparison of two commonly used isotopic forms of guanosine: the heavy-atom labeled Guanosine-¹³C₁₀,¹⁵N₅ and deuterated guanosine (e.g., Guanosine-d₄). This comparison is designed to assist researchers in selecting the optimal tracer for their specific experimental needs.

Performance Comparison: Guanosine-¹³C₁₀,¹⁵N₅ vs. Deuterated Guanosine

The fundamental differences between substituting with heavy isotopes of carbon and nitrogen versus deuterium lie in their mass and chemical properties, which influence their behavior in biological systems and analytical platforms.

FeatureGuanosine-¹³C₁₀,¹⁵N₅Deuterated GuanosineKey Considerations
Isotopic Stability Highly stable. The ¹³C and ¹⁵N isotopes are integrated into the core purine and ribose structure and are not susceptible to exchange under physiological conditions.Risk of back-exchange. Deuterium atoms, particularly those on hydroxyl or amine groups, can exchange with protons in aqueous environments, potentially leading to an underestimation of labeling.[1]The stability of the label is crucial for accurate flux analysis. Positional analysis of deuterium labeling is critical.
Chromatographic Behavior Co-elutes almost perfectly with unlabeled guanosine in liquid chromatography (LC). The mass difference has a negligible effect on retention time.[1]May exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect).[1] This can lead to differential ion suppression in mass spectrometry.Co-elution is vital for accurate quantification using an internal standard approach.
Mass Shift in Mass Spectrometry Large and distinct mass shift (+15 Da) from the unlabeled molecule, providing a clear signal with minimal overlap from the natural abundance isotopologues of the unlabeled analyte.Smaller mass shift (e.g., +4 Da for d₄) which can sometimes overlap with the natural M+4 isotopologue of the unlabeled compound, complicating data analysis.A larger mass shift simplifies data analysis and improves the signal-to-noise ratio.
Metabolic Fate Tracing Allows for the tracing of both the carbon skeleton (from ¹³C) and the nitrogen atoms (from ¹⁵N) of the purine ring and ribose, providing a more complete picture of guanosine's metabolic fate.[2][]Primarily traces the fate of the molecule as a whole or specific hydrogen atoms, depending on the labeling position. Does not distinguish between the carbon and nitrogen atoms.The choice depends on whether the research question involves tracking the carbon and nitrogen backbones independently.
Cost Generally more expensive to synthesize due to the higher cost of ¹³C and ¹⁵N starting materials.Typically less expensive to synthesize.Budgetary constraints can be a deciding factor.

Guanosine Metabolism and Tracer Fate

Guanosine, upon entering a cell, can be metabolized through two primary pathways: the salvage pathway and a catabolic pathway. Understanding these pathways is crucial for interpreting data from isotope tracing studies.

Signaling Pathways and Experimental Workflow

cluster_0 Cellular Environment Labeled Guanosine Labeled Guanosine Guanosine Guanosine Labeled Guanosine->Guanosine Guanine Guanine Guanosine->Guanine PNP GMP GMP Guanosine->GMP GK Xanthine Xanthine Guanine->Xanthine Guanase Guanine->GMP HGPRT Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase GDP GDP GMP->GDP GMPS GTP GTP GDP->GTP NDPK RNA RNA GTP->RNA Cell Culture Cell Culture Media Switch Media Switch Cell Culture->Media Switch Introduce Labeled Guanosine Time-Course Sampling Time-Course Sampling Media Switch->Time-Course Sampling Incubate for various durations Metabolite Extraction Metabolite Extraction Time-Course Sampling->Metabolite Extraction Quench metabolism LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Separate and detect metabolites Data Analysis Data Analysis LC-MS Analysis->Data Analysis Quantify isotopic enrichment Start Start Research Question Research Question Start->Research Question High Accuracy Flux Analysis High Accuracy Flux Analysis Research Question->High Accuracy Flux Analysis Requires tracing C and N independently and minimal isotopic effects? Budget Constrained Budget Constrained Research Question->Budget Constrained Is cost a primary concern? Tracer Tracer High Accuracy Flux Analysis->Tracer Choose Guanosine-¹³C₁₀,¹⁵N₅ Budget Constrained->Tracer Consider Deuterated Guanosine (with careful validation)

References

Assessing the accuracy of metabolic flux analysis using Guanosine-13C10,15N5.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate network of metabolic pathways is paramount. Metabolic Flux Analysis (MFA) using stable isotope tracers stands as a cornerstone technique for quantifying the rates of metabolic reactions within a cell. The choice of tracer is critical, as it dictates the precision and scope of the metabolic insights gained. This guide provides a comprehensive comparison of the applications of Guanosine-¹³C₁₀,¹⁵N₅ with the more conventional tracers, ¹³C-glucose and ¹³C-glutamine, highlighting their distinct roles in metabolic research.

While ¹³C-labeled glucose and glutamine are the workhorses for elucidating central carbon metabolism, fully labeled guanosine offers a targeted approach to dissect the complex pathways of nucleotide biosynthesis. This comparison will illuminate the specific applications, experimental considerations, and data outputs associated with each of these powerful metabolic probes.

Section 1: Probing Central Carbon Metabolism with ¹³C-Glucose and ¹³C-Glutamine

Metabolic flux analysis of central carbon metabolism is fundamental to understanding cellular energy production, biomass synthesis, and responses to physiological or pathological stimuli.[1] ¹³C-labeled glucose and glutamine are the most widely used tracers for this purpose due to their central roles as carbon sources for glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2]

The selection of specific isotopomers of glucose or glutamine can further refine the analysis of particular pathways. For instance, [1,2-¹³C₂]glucose is highly effective for quantifying fluxes through glycolysis and the PPP, while uniformly labeled [U-¹³C₅]glutamine is preferred for precise measurements within the TCA cycle.[2] The use of multiple tracers in parallel experiments can significantly enhance the accuracy and resolution of the resulting flux map.[2]

Key Pathways Traced by ¹³C-Glucose and ¹³C-Glutamine
TracerPrimary Metabolic Pathways TracedKey Insights
¹³C-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via pyruvate), Serine Synthesis Pathway, Glycogen SynthesisGlucose uptake and utilization, relative activity of oxidative and non-oxidative PPP, contribution of glucose to mitochondrial metabolism and anabolic precursors (e.g., ribose-5-phosphate for nucleotides, serine/glycine).
¹³C-Glutamine TCA Cycle (via glutaminolysis), Anaplerosis, Reductive Carboxylation, Amino Acid MetabolismGlutamine uptake and its role in replenishing TCA cycle intermediates, mitochondrial function, nitrogen metabolism, and synthesis of other non-essential amino acids.
General Experimental Protocol for ¹³C-MFA of Central Carbon Metabolism
  • Cell Culture: Cells are cultured in a defined medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart. For experiments involving multiple tracers, parallel cultures are established.

  • Isotopic Steady State: Cells are grown for a sufficient duration to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This is often verified by performing time-course experiments.

  • Metabolite Extraction: Intracellular metabolites are rapidly extracted from the cells, typically using a cold solvent quenching method to halt enzymatic activity.

  • Derivatization and Analysis: Extracted metabolites are often chemically derivatized to enhance their volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for non-volatile metabolites.

  • Mass Isotopomer Distribution (MID) Measurement: The mass spectrometer measures the relative abundances of different mass isotopomers for key metabolites (e.g., amino acids, organic acids).

  • Computational Flux Calculation: The measured MIDs, along with measured extracellular uptake and secretion rates, are input into a computational model of cellular metabolism. An optimization algorithm then estimates the intracellular fluxes that best reproduce the experimental data.[3]

G cluster_exp Experimental Phase cluster_comp Computational Phase A Cell Culture with ¹³C-Tracer (e.g., ¹³C-Glucose) B Achieve Isotopic Steady State A->B C Metabolite Quenching & Extraction B->C D LC-MS / GC-MS Analysis C->D E Measure Mass Isotopomer Distributions D->E G Flux Estimation (Least-Squares Regression) E->G F Metabolic Network Model & Stoichiometric Constraints F->G H Metabolic Flux Map & Confidence Intervals G->H

Figure 1. General workflow for a ¹³C-Metabolic Flux Analysis (MFA) experiment.

G Glucose ¹³C-Glucose Glycolysis Glycolysis Glucose->Glycolysis Glutamine ¹³C-Glutamine Glutamate Glutamate Glutamine->Glutamate PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Biomass Biomass Precursors (Nucleotides, Amino Acids, Lipids) Glycolysis->Biomass Pyruvate Pyruvate Glycolysis->Pyruvate PPP->Glycolysis PPP->Biomass TCA TCA Cycle TCA->Biomass Pyruvate->TCA aKG α-Ketoglutarate Glutamate->aKG aKG->TCA

Figure 2. Entry of ¹³C-Glucose and ¹³C-Glutamine into central carbon metabolism.

Section 2: Targeted Analysis of Nucleotide Metabolism with Guanosine-¹³C₁₀,¹⁵N₅

While central carbon tracers provide a broad overview of metabolism, they offer limited resolution for specific, downstream biosynthetic pathways. Guanosine-¹³C₁₀,¹⁵N₅ is a specialized tracer designed for the detailed investigation of purine nucleotide metabolism. This fully labeled molecule allows researchers to track the incorporation of both carbon and nitrogen atoms from guanosine into the synthesis of GMP, GDP, GTP, and their integration into RNA.

The primary application of labeled guanosine is to differentiate and quantify the relative contributions of the two main pathways for purine synthesis: the de novo synthesis pathway and the salvage pathway. This is crucial for studying diseases with altered nucleotide metabolism, such as cancer, and for developing drugs that target these pathways.

Key Pathways Traced by Guanosine-¹³C₁₀,¹⁵N₅
TracerPrimary Metabolic Pathways TracedKey Insights
Guanosine-¹³C₁₀,¹⁵N₅ Purine Salvage Pathway, RNA Synthesis, Nucleotide InterconversionsRate of guanosine uptake and salvage into GMP, contribution of salvage versus de novo synthesis to the total guanylate pool, turnover of guanine nucleotides, and incorporation into RNA.
General Experimental Protocol for Tracing Purine Metabolism
  • Cell Culture: Cells are cultured in a standard medium supplemented with Guanosine-¹³C₁₀,¹⁵N₅.

  • Time-Course Labeling: Unlike steady-state MFA, studies of nucleotide metabolism often involve time-course experiments to capture the dynamics of tracer incorporation.

  • Nucleotide Extraction: Cellular nucleotides are extracted, often using methods that preserve their phosphorylation state.

  • LC-MS Analysis: Due to their polarity and thermal instability, nucleotides are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isotopologue Enrichment Analysis: The enrichment of ¹³C and ¹⁵N in guanosine monophosphate (GMP), diphosphate (GDP), and triphosphate (GTP) is measured over time.

  • Flux Quantification: The rate of labeled guanosine incorporation is used to calculate the flux through the purine salvage pathway. By comparing this to the total nucleotide pool size and synthesis rate (often determined with other tracers like labeled glycine or glutamine), the relative activity of the de novo pathway can be inferred.

G DeNovo De Novo Synthesis (from PRPP, Gly, Gln, Asp, Formate) IMP IMP DeNovo->IMP Salvage Salvage Pathway GMP GMP Salvage->GMP LabeledGuo Guanosine-¹³C₁₀,¹⁵N₅ LabeledGuo->Salvage IMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP RNA RNA GTP->RNA

Figure 3. Tracing purine metabolism with labeled guanosine.

Section 3: Comparative Summary of Isotopic Tracers

The choice between these tracers is entirely dependent on the biological question at hand. The following table summarizes the key differences in their application and the data they provide.

Feature¹³C-Glucose / ¹³C-GlutamineGuanosine-¹³C₁₀,¹⁵N₅
Primary Application Metabolic Flux Analysis (MFA)Targeted Stable Isotope Tracing
Metabolic Scope Broad: Central Carbon MetabolismSpecific: Purine Nucleotide Metabolism
Key Pathways Analyzed Glycolysis, PPP, TCA Cycle, AnaplerosisPurine Salvage Pathway, RNA Synthesis
Typical Experimental Design Isotopic Steady StateTime-Course Labeling
Primary Analytical Technique GC-MS, LC-MSLC-MS
Primary Output Quantitative flux map of central metabolismRate of salvage, relative pathway usage
Main Research Questions How do cells rewire their central metabolism in response to stimuli? What are the main sources of carbon for biomass and energy?What is the balance between de novo and salvage purine synthesis? How quickly are nucleotides turned over and incorporated into RNA?

Conclusion: Selecting the Right Tool for the Job

The accuracy of metabolic flux analysis is critically dependent on the selection of an appropriate isotopic tracer. While ¹³C-glucose and ¹³C-glutamine are indispensable for a systems-level understanding of central carbon metabolism, they lack the specificity to resolve fluxes within complex, downstream biosynthetic pathways.

Guanosine-¹³C₁₀,¹⁵N₅ serves as a powerful, targeted tool for dissecting the intricacies of purine nucleotide biosynthesis and salvage. It provides direct quantitative data on a specific set of reactions that are vital for cell proliferation and are often dysregulated in disease.

For a holistic view of cellular metabolism, researchers may consider integrated approaches that utilize multiple, complementary tracers. For example, a study might use ¹³C-glucose to map central carbon fluxes that produce the precursors for de novo nucleotide synthesis (like ribose-5-phosphate and glycine), while simultaneously using labeled guanosine to quantify the contribution of the salvage pathway. Ultimately, a clear definition of the biological question is the most important guide to selecting the optimal tracing strategy.

References

A Researcher's Guide to Commercial Guanosine-¹³C₁₀,¹⁵N₅: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the life sciences, the quality of isotopically labeled standards is paramount for generating accurate and reproducible data in quantitative mass spectrometry and NMR-based structural biology. Guanosine-¹³C₁₀,¹⁵N₅, a stable isotope-labeled analog of the essential nucleoside guanosine, serves as a critical internal standard and tracer in these applications. This guide provides a comparative overview of commercially available Guanosine-¹³C₁₀,¹⁵N₅ sources, details experimental protocols for their evaluation, and presents visual workflows to aid in experimental design.

Commercial Supplier Overview

The following table summarizes the key product specifications for Guanosine-¹³C₁₀,¹⁵N₅ and its derivatives from these commercial sources. Researchers are advised to consult the most recent certificates of analysis from the suppliers for lot-specific data.

ProductSupplierCatalog Number (Example)Isotopic Enrichment (¹³C)Isotopic Enrichment (¹⁵N)Chemical PurityForm
Guanosine·H₂OCambridge Isotope LaboratoriesCNLM-3808-CA≥98%96-98%≥98%Solid
Guanosine·H₂OEurisotopCNLM-3808-CA≥98%96-98%≥98%Solid
Guanosine 3',5'-cyclic monophosphate calcium saltSigma-Aldrich900196≥99 atom %≥98 atom %≥95% (CP)Solid
Guanosine 3',5'-cyclic monophosphate calcium saltBOC SciencesBLP-00065599 atom %98 atom %95% (CP)Solid
Guanosine 5'-monophosphate, lithium saltCambridge Isotope LaboratoriesCNLM-3804-SL≥98%≥98%≥90%Solution
Guanosine 5'-triphosphate, ammonium saltCambridge Isotope LaboratoriesCNLM-4269-CA≥99%≥98%≥90%Solution
Guanosine 5'-triphosphate, ammonium saltEurisotopCNLM-4269-CA≥99%≥98%>90%Solution

Experimental Protocols for Quality Assessment

To ensure the suitability of a Guanosine-¹³C₁₀,¹⁵N₅ standard for a specific application, independent verification of its purity and isotopic enrichment is recommended. The following are detailed methodologies for key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main compound from any unlabeled guanosine or other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 30% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 254 nm.

  • Procedure:

    • Prepare a stock solution of the Guanosine-¹³C₁₀,¹⁵N₅ standard in the mobile phase A at a concentration of 1 mg/mL.

    • Generate a calibration curve using a certified unlabeled guanosine standard of known concentrations.

    • Inject a known volume (e.g., 10 µL) of the Guanosine-¹³C₁₀,¹⁵N₅ solution.

    • The chemical purity is calculated by dividing the peak area of the labeled guanosine by the total area of all detected peaks and multiplying by 100.

Verification of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the percentage of molecules that are fully labeled with ¹³C and ¹⁵N.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an HPLC system (as described above) or used with direct infusion.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Procedure:

    • Introduce the sample into the mass spectrometer via infusion or LC-MS.

    • Acquire full scan mass spectra in the relevant m/z range for both the unlabeled (M) and the fully labeled (M+15) guanosine.

    • The isotopic enrichment is calculated by comparing the measured isotope distribution with the theoretical distribution for the desired level of enrichment. The relative intensities of the monoisotopic peak of the labeled compound and any observed peaks corresponding to incompletely labeled species are used for this calculation.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and the positions of the isotopic labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • ¹H NMR: To assess the overall structure and identify any proton-containing impurities.

    • ¹³C NMR: The absence of signals in a proton-decoupled ¹³C spectrum confirms the high level of ¹³C enrichment.

    • ¹⁵N NMR: Can be performed to confirm ¹⁵N enrichment, though it is less common for routine QC.

    • 2D NMR (e.g., HSQC): To confirm the connectivity between protons and their attached carbons and nitrogens.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

HPLC_Purity_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Prepare 1 mg/mL Stock Solution inject Inject Sample prep->inject cal Prepare Calibration Curve (Unlabeled Standard) calculate Calculate Purity cal->calculate run Run Gradient Elution inject->run detect Detect at 254 nm run->detect integrate Integrate Peak Areas detect->integrate integrate->calculate

Caption: Workflow for Chemical Purity Analysis by HPLC.

MS_Enrichment_Analysis cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis infusion Direct Infusion ionize ESI+ Ionization infusion->ionize lcms LC-MS lcms->ionize intro_choice Choose Method intro_choice->infusion intro_choice->lcms acquire Acquire Full Scan Mass Spectrum ionize->acquire dist Analyze Isotope Distribution acquire->dist calc Calculate Isotopic Enrichment dist->calc

Caption: Workflow for Isotopic Enrichment Analysis by MS.

Conclusion

The selection of a Guanosine-¹³C₁₀,¹⁵N₅ standard should be guided by the specific requirements of the intended application, including the necessary levels of chemical purity and isotopic enrichment. While suppliers provide valuable specifications, independent verification using the detailed protocols in this guide is a crucial step for ensuring data quality and experimental success. By systematically evaluating commercial sources, researchers can enhance the accuracy and reliability of their findings in metabolomics, drug metabolism, and structural biology studies.

Guanosine-13C10,15N5: A Comprehensive Guide to its Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guanosine fully labeled with ten 13C and five 15N isotopes (Guanosine-13C10,15N5) is a powerful tool in modern life sciences and drug discovery. Its primary utility lies in its application as a stable isotope-labeled internal standard and a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comparative overview of this compound against other isotopic labeling strategies, supported by experimental data and detailed protocols.

Performance Comparison of Isotopic Labeling Strategies

The choice of isotopic labeling strategy depends on the specific application, the analytical technique employed, and the desired level of quantitative accuracy. Below is a comparison of this compound with other common labeling alternatives.

Table 1: Comparison of Isotopic Labeling Strategies for Guanosine Analysis
FeatureThis compound (Fully Labeled)13C-Labeled Guanosine (e.g., 13C10)15N-Labeled Guanosine (e.g., 15N5)Site-Specific Labeled Guanosine (e.g., 8-13C)
Primary Application Gold standard for quantitative analysis (NMR & MS), Metabolic flux analysis.[1]Quantitative analysis, Metabolic flux analysis of carbon pathways.[2][3]Structural and interaction studies by NMR, Metabolic flux analysis of nitrogen pathways.[4][5]Probing specific structural features and dynamics by NMR.
Mass Shift High (e.g., +15 Da)Moderate (e.g., +10 Da)Moderate (e.g., +5 Da)Low (e.g., +1 Da)
Quantitative Accuracy (LC-MS/MS) Excellent - corrects for matrix effects and extraction variability.Very Good - effective for correcting matrix effects.Good - can be used as an internal standard.Limited use as a general internal standard.
NMR Signal Resolution Excellent for heteronuclear NMR; allows for advanced experiments (e.g., TROSY).Good for 1H-13C correlation experiments.Excellent for 1H-15N correlation experiments; reduced spectral complexity.Ideal for resolving specific signals in complex spectra.
Cost HighModerate to HighModerate to HighModerate
Synthesis Complexity HighModerateModerateModerate

Applications and Experimental Protocols

This compound and its derivatives are instrumental in several key research areas.

Structural Biology of Nucleic Acids: G-Quadruplex Analysis by NMR

Isotopically labeled guanosine is crucial for the detailed structural and dynamic studies of G-quadruplexes, which are non-canonical nucleic acid structures implicated in cancer and other diseases. Full 13C and 15N labeling provides the necessary spectral dispersion and allows for the use of advanced NMR techniques to resolve complex structures.

  • Sample Preparation : Dissolve the lyophilized DNA oligonucleotide containing the G-quadruplex sequence with incorporated this compound in an aqueous buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) to a final concentration of 0.1-1.0 mM. For experiments observing exchangeable protons, the buffer should be 90% H2O/10% D2O. Anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding of the G-quadruplex structure.

  • NMR Spectrometer Setup :

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Tune the probe for 1H and 13C frequencies.

    • Lock and shim the sample to achieve optimal magnetic field homogeneity.

  • 1H-13C HSQC Experiment Acquisition :

    • Load a standard 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) pulse sequence.

    • Set the spectral widths to cover the expected proton and carbon chemical shifts. For aromatic regions of nucleic acids, typical ranges are ~6.5-8.5 ppm for 1H and ~100-150 ppm for 13C.

    • Set the number of complex points in the direct (1H) and indirect (13C) dimensions (e.g., 2048 and 256, respectively).

    • Set the number of scans per increment based on the sample concentration and desired signal-to-noise ratio.

    • Incorporate a water suppression scheme (e.g., WATERGATE) for samples in H2O.

  • Data Processing and Analysis :

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

    • Analyze the resulting 2D spectrum to identify correlations between directly bonded 1H and 13C atoms. The high enrichment of this compound will yield strong cross-peaks, aiding in the assignment of resonances and determination of the G-quadruplex topology.

G_Quadruplex_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Oligo Oligonucleotide Synthesis (with 13C10,15N5-Guanosine) Dissolve Dissolution in NMR Buffer Oligo->Dissolve Anneal Annealing Dissolve->Anneal Spectrometer High-Field NMR Spectrometer Anneal->Spectrometer HSQC 2D 1H-13C HSQC Experiment Spectrometer->HSQC Processing Data Processing (Fourier Transform, Phasing) HSQC->Processing Analysis Spectral Analysis & Assignment Processing->Analysis Structure Structure Determination Analysis->Structure

NMR analysis workflow for G-quadruplex structures.
Quantitative Bioanalysis: LC-MS/MS with Isotope Dilution

This compound is an ideal internal standard for the accurate quantification of guanosine and its metabolites in complex biological matrices like plasma, urine, and tissue extracts. The co-elution of the labeled standard with the unlabeled analyte allows for the correction of variations in sample preparation, extraction recovery, and matrix effects during mass spectrometric analysis.

  • Sample Preparation and Extraction :

    • To a 100 µL plasma sample, add a known amount of this compound internal standard solution.

    • Perform protein precipitation by adding a 3-fold excess of cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS System Setup :

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP).

    • Employ a suitable column for nucleoside separation, such as a C18 reversed-phase column.

    • Develop a gradient elution method using mobile phases typically consisting of water and acetonitrile with a modifier like formic acid to ensure good chromatographic separation and ionization.

  • Mass Spectrometry Method :

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Optimize the MS parameters (e.g., ion spray voltage, source temperature, collision energy) for both unlabeled guanosine and this compound.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For guanosine, a common transition is the loss of the ribose sugar.

  • Data Analysis and Quantification :

    • Integrate the peak areas for the MRM transitions of both the endogenous guanosine and the this compound internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration of endogenous guanosine by comparing the peak area ratio to a calibration curve prepared with known concentrations of unlabeled guanosine and a fixed concentration of the internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_quant Data Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Quantitative analysis workflow using LC-MS/MS.
Metabolic Flux Analysis

Dual labeling with 13C and 15N allows for the simultaneous tracing of carbon and nitrogen atoms through metabolic pathways. This is particularly valuable for studying nucleotide metabolism, where both glucose (carbon source) and amino acids like glutamine (carbon and nitrogen source) contribute to the synthesis of purine rings.

  • Cell Culture and Labeling :

    • Culture cells in a standard medium to the desired cell density.

    • Switch the cells to a labeling medium containing a 13C-labeled carbon source (e.g., [U-13C]-glucose) and a 15N-labeled nitrogen source (e.g., [amide-15N]-glutamine).

    • Continue the culture for a sufficient duration to achieve isotopic steady-state labeling of intracellular metabolites. This time should be determined empirically for the specific cell line and metabolic pathways of interest.

  • Metabolite Extraction :

    • Rapidly quench the metabolism by, for example, washing the cells with ice-cold saline and then adding cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis :

    • Analyze the metabolite extract using LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites in the nucleotide synthesis pathway (e.g., amino acids, pentose phosphates, and guanosine itself).

  • Data Analysis and Flux Calculation :

    • Correct the raw MID data for the natural abundance of isotopes.

    • Use specialized software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model.

    • The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Guanosine in Signaling Pathways

Guanosine and its derivatives are not only building blocks of nucleic acids but also act as signaling molecules. For instance, guanosine can be recognized by Toll-like receptor 7 (TLR7), an important receptor in the innate immune system.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Transcription Gene Transcription NFkB->Transcription MAPK->Transcription Cytokines Pro-inflammatory Cytokines & IFNs Transcription->Cytokines Guanosine Guanosine Guanosine->TLR7 ssRNA ssRNA ssRNA->TLR7

Guanosine and ssRNA activate TLR7 signaling.

This guide highlights the versatility and power of this compound in advancing research and drug development. Its use as a gold-standard internal standard ensures high-quality quantitative data, while its application in NMR and metabolic flux analysis provides deep insights into molecular structures and cellular metabolism.

References

A Researcher's Guide to Isotopic Labeling: Benchmarking Guanosine-¹³C₁₀,¹⁵N₅ for Advanced RNA Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on RNA structural and dynamic studies, the choice of isotopic labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of uniformly labeled Guanosine-¹³C₁₀,¹⁵N₅ against other common labeling alternatives, supported by experimental context and methodologies.

The study of RNA structure and function by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) relies heavily on the incorporation of stable isotopes such as ¹³C and ¹⁵N. Guanosine-¹³C₁₀,¹⁵N₅, a uniformly labeled nucleoside, offers a powerful tool for a comprehensive initial analysis of RNA. However, its performance varies in comparison to selectively labeled nucleosides, particularly as the complexity of the RNA system increases. This guide will delve into these comparisons to inform your experimental design.

Performance Comparison of Labeled Nucleosides

The choice between uniform and selective labeling is often a trade-off between the completeness of information and the quality of the resulting data, especially in NMR spectroscopy. While uniform labeling with Guanosine-¹³C₁₀,¹⁵N₅ provides NMR-active nuclei at all guanosine positions, this can lead to spectral crowding and broader signal linewidths in larger RNA molecules due to extensive ¹³C-¹³C scalar couplings.[1][2] Selective labeling strategies are employed to mitigate these effects.

Performance MetricGuanosine-¹³C₁₀,¹⁵N₅ (Uniform)Selectively Labeled Guanosine (e.g., ¹³C-ribose, ¹⁵N-base)Unlabeled Guanosine
NMR Spectral Resolution Moderate to low in larger RNAs (>30 nt) due to ¹³C-¹³C couplings.High; simplified spectra with reduced resonance overlap.Not applicable for heteronuclear NMR.
NMR Linewidths Broader, especially for carbon signals.Narrower, leading to improved resolution.Not applicable for heteronuclear NMR.
NMR Sensitivity Can be lower in larger molecules due to faster relaxation.Can be significantly enhanced (up to 3-fold with TROSY) by reducing relaxation pathways.[3]Not applicable for heteronuclear NMR.
Information Content (NMR) Provides information on all guanosine residues simultaneously.Provides information only on the labeled sites.Provides proton NMR data only.
Suitability for Large RNAs (>50 nt) Challenging due to spectral complexity and relaxation effects.[1]Preferred method for reducing spectral complexity and improving data quality.[1]Limited to proton NMR studies.
Incorporation Efficiency (T7 Polymerase) Generally high and sufficient for NMR sample preparation.Generally high, with some dependence on the position and type of label.High (native substrate).
Mass Spectrometry Utility Excellent internal standard for quantification due to significant mass shift.Useful as an internal standard, with mass shift dependent on the specific labels.Used as the reference for quantifying labeled species.
Cost High, due to the complete isotopic enrichment.Varies depending on the complexity of the synthesis for the specific labeling pattern.Low.

Experimental Protocols

To facilitate a direct comparison of different labeling strategies, the following experimental protocols are provided.

Protocol 1: In Vitro Transcription of RNA with Labeled Nucleosides

This protocol outlines the enzymatic synthesis of RNA using T7 RNA polymerase, incorporating either uniformly or selectively labeled guanosine triphosphates.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, CTP, UTP)

  • Labeled Guanosine-5'-triphosphate (GTP) of choice (e.g., Guanosine-¹³C₁₀,¹⁵N₅-TP, selectively labeled GTP, or unlabeled GTP)

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription buffer

    • ATP, CTP, UTP to a final concentration of 5 mM each

    • Labeled or unlabeled GTP to a final concentration of 5 mM

    • DNA template (50-100 µg/mL)

    • RNase inhibitor (20 units)

    • T7 RNA polymerase (50 µg/mL)

  • Incubate the reaction mixture at 37°C for 2 to 4 hours.

  • Terminate the reaction by adding EDTA to a final concentration of 50 mM.

  • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or an appropriate chromatography method.

  • Desalt and buffer-exchange the purified RNA into the desired buffer for NMR or MS analysis.

Protocol 2: NMR Spectroscopy Analysis for Performance Benchmarking

This protocol describes the acquisition of 2D ¹H-¹³C HSQC spectra to compare the resolution and sensitivity of RNAs labeled with different guanosine isotopes.

Materials:

  • Purified RNA samples with different labeling patterns (from Protocol 1)

  • NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, in 99.9% D₂O)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Prepare NMR samples of each labeled RNA to an identical concentration (e.g., 0.5 mM).

  • Acquire 2D ¹H-¹³C HSQC spectra for each sample under identical experimental conditions (temperature, number of scans, acquisition times, etc.).

  • Process the data using the same parameters.

  • Compare the spectra for:

    • Resolution: Observe the separation of cross-peaks in crowded regions of the spectrum.

    • Linewidths: Measure the full width at half maximum (FWHM) of well-resolved cross-peaks in both the ¹H and ¹³C dimensions.

    • Sensitivity: Compare the signal-to-noise ratio of equivalent cross-peaks across the different samples.

Protocol 3: Mass Spectrometry Analysis for Incorporation and Quantification

This protocol details the use of LC-MS to verify the incorporation of labeled nucleosides and to demonstrate their use in quantitative applications.

Materials:

  • Purified RNA samples with different labeling patterns (from Protocol 1)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Digest the RNA samples to nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by LC-MS.

  • For incorporation verification, monitor the extracted ion chromatograms for the expected masses of the unlabeled and labeled guanosine.

  • For quantitative analysis, mix a known amount of the RNA containing Guanosine-¹³C₁₀,¹⁵N₅ with an unlabeled RNA sample before digestion. The ratio of the peak areas of the labeled and unlabeled guanosine can be used for absolute quantification.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and their applications, the following diagrams are provided.

experimental_workflow cluster_synthesis RNA Synthesis cluster_purification Purification cluster_analysis Analysis s1 DNA Template (with T7 Promoter) s5 In Vitro Transcription s1->s5 s2 Labeled NTPs (e.g., Guanosine-¹³C₁₀,¹⁵N₅-TP) s2->s5 s3 Unlabeled NTPs (A, C, U) s3->s5 s4 T7 RNA Polymerase s4->s5 p1 Denaturing PAGE s5->p1 p2 Elution & Desalting p1->p2 a1 NMR Spectroscopy p2->a1 a2 Mass Spectrometry p2->a2

Caption: Experimental workflow for benchmarking labeled nucleosides.

signaling_pathway cluster_cell Cellular Environment stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene Gene Expression transcription_factor->gene rna RNA Synthesis (incorporates labeled nucleosides) gene->rna Transcription protein Protein Synthesis rna->protein Translation response Cellular Response protein->response

References

A Researcher's Guide to Quantitative Accuracy in Proteomics: A Comparative Analysis of Metabolic and Chemical Labeling Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of understanding complex biological processes, from cellular signaling to drug efficacy, the precise quantification of protein expression levels is paramount. This guide provides a comprehensive comparison of leading quantitative proteomics strategies, offering researchers, scientists, and drug development professionals a detailed overview of metabolic labeling with a focus on the potential of Guanosine-13C10,15N5, and its comparison with established methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Introduction to Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] This is crucial for identifying proteins that are differentially expressed under various conditions, such as disease states or in response to therapeutic agents. The two primary approaches for quantitative proteomics are metabolic labeling and chemical labeling.

Metabolic labeling involves the incorporation of stable isotopes into proteins in vivo as cells grow and synthesize new proteins.[1] This method is renowned for its high accuracy as it minimizes experimental variability by allowing for the mixing of samples at a very early stage.[2][3]

Chemical labeling , on the other hand, involves the covalent attachment of isotope-coded tags to proteins or peptides in vitro after extraction from the cells.[2] These methods offer greater flexibility in sample types but can be more susceptible to quantitative errors introduced during sample preparation.

The Potential of this compound in Metabolic Labeling

While SILAC, which utilizes isotopically labeled amino acids, is a widely adopted metabolic labeling technique, there is a growing interest in alternative labeling reagents that can be applied to a broader range of organisms or specific metabolic pathways. Guanosine, a purine nucleoside, is a fundamental building block for nucleic acids and is also a precursor in the biosynthesis of certain amino acids. The isotopically labeled form, this compound, which is commercially available, presents a potential avenue for metabolic labeling.

The rationale for using this compound lies in its potential to uniformly label the proteome through the metabolic conversion of its labeled carbon and nitrogen atoms into amino acid precursors. This could be particularly advantageous in organisms or cell types where standard SILAC amino acid labeling is inefficient or not feasible. However, it is crucial to note that while the compound is available, detailed experimental protocols and direct comparative studies on its performance against established methods in quantitative proteomics are not yet widely published in scientific literature.

Comparative Analysis of Quantitative Proteomics Techniques

To aid researchers in selecting the most appropriate method for their experimental needs, the following sections provide a detailed comparison of this compound-based metabolic labeling (hypothetically, based on general metabolic labeling principles) with SILAC, iTRAQ, and TMT.

Data Presentation: Quantitative Performance Comparison
FeatureThis compound Labeling (Hypothetical)SILACiTRAQTMT
Labeling Principle In vivo metabolic labeling via precursor conversionIn vivo metabolic labeling with heavy amino acidsIn vitro chemical labeling of peptidesIn vitro chemical labeling of peptides
Quantitative Accuracy Potentially high, early sample mixingHigh, early sample mixing minimizes errorModerate, susceptible to ratio compressionModerate, susceptible to ratio compression
Multiplexing Capacity Typically 2-3 plex2-3 plex (standard)4-plex or 8-plexUp to 18-plex
Sample Type Suitability Proliferating cells in cultureProliferating cells in cultureVirtually any sample typeVirtually any sample type
Cost Potentially high due to precursor costHigh cost of labeled amino acidsHigh cost of reagentsHigh cost of reagents
Protocol Complexity Requires metabolic pathway validationRequires cell line adaptation, but straightforward protocolMulti-step chemical reactionsMulti-step chemical reactions
Key Advantage Potential for labeling organisms unsuitable for SILACHigh accuracy and reproducibilityHigh multiplexing capabilityHighest multiplexing capability
Key Disadvantage Lack of established protocols and validationLimited to specific cell types and organismsRatio compression, later sample mixingRatio compression, later sample mixing

Experimental Protocols

Hypothetical Experimental Protocol for this compound Metabolic Labeling
  • Cell Culture and Labeling: Culture two populations of cells. For the "heavy" labeled sample, supplement the growth medium with this compound at a concentration determined by preliminary experiments to ensure efficient incorporation without cytotoxicity. The "light" sample is cultured with natural abundance guanosine.

  • Cell Harvest and Lysis: After several cell doublings to ensure near-complete labeling, harvest and lyse the cells from both populations.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "heavy" and "light" samples.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the heavy and light isotopic pairs.

Standard SILAC Protocol
  • Cell Culture and Labeling: Culture two cell populations in specialized SILAC media. One medium contains "light" (natural abundance) arginine and lysine, while the other contains "heavy" (e.g., 13C6-arginine and 13C6,15N2-lysine) versions of these amino acids. Ensure at least five cell doublings for complete incorporation.

  • Cell Harvest and Lysis: Harvest and lyse the cells from both populations.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein.

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use software like MaxQuant to identify and quantify the SILAC peptide pairs.

Standard iTRAQ/TMT Protocol
  • Sample Preparation: Grow and treat cells under different conditions. Harvest, lyse, and extract proteins from each sample individually.

  • Protein Digestion: Digest the proteins from each sample into peptides.

  • Peptide Labeling: Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent).

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture to reduce complexity.

  • LC-MS/MS Analysis: Analyze the peptide mixture (or fractions) by LC-MS/MS. In the MS/MS scan, the tags fragment to produce reporter ions of different masses.

  • Data Analysis: Quantify the relative protein abundance by comparing the intensities of the reporter ions.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Binds to DNA mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Labeling_Workflow cluster_labeling In Vivo Labeling Light Cell Culture (Light Guanosine/Amino Acids) Harvest Harvest & Lyse Cells Light->Harvest Heavy Cell Culture (Heavy Guanosine/Amino Acids) Heavy->Harvest Mix Mix Equal Protein Amounts Harvest->Mix Digest Protein Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification of Heavy/Light Ratios) LCMS->Data Chemical_Labeling_Workflow cluster_samples Sample Preparation cluster_labeling In Vitro Labeling Sample1 Sample 1 (e.g., Control) Digest1 Digest Sample1->Digest1 Sample2 Sample 2 (e.g., Treated) Digest2 Digest Sample2->Digest2 SampleN Sample N DigestN Digest SampleN->DigestN Label1 Label with Tag 1 Digest1->Label1 Label2 Label with Tag 2 Digest2->Label2 LabelN Label with Tag N DigestN->LabelN Pool Pool Labeled Samples Label1->Pool Label2->Pool LabelN->Pool LCMS LC-MS/MS Analysis Pool->LCMS Data Data Analysis (Quantification of Reporter Ions) LCMS->Data

References

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